CBL0100
Description
Structure
3D Structure
Properties
CAS No. |
1197996-83-0 |
|---|---|
Molecular Formula |
C24H26N2O2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
11-[2-(diethylamino)ethyl]-11-azapentacyclo[10.7.0.02,10.03,7.015,19]nonadeca-1(12),2(10),3(7),8,13,15(19)-hexaene-6,16-dione |
InChI |
InChI=1S/C24H26N2O2/c1-3-25(4-2)13-14-26-19-9-5-15-17(7-11-21(15)27)23(19)24-18-8-12-22(28)16(18)6-10-20(24)26/h5-6,9-10H,3-4,7-8,11-14H2,1-2H3 |
InChI Key |
WBNDUJWRJNLCBD-UHFFFAOYSA-N |
SMILES |
O=C1CCC2=C1C=CC(N3CCN(CC)CC)=C2C4=C3C=CC5=C4CCC5=O |
Canonical SMILES |
CCN(CC)CCN1C2=C(C3=C(C=C2)C(=O)CC3)C4=C1C=CC5=C4CCC5=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Curaxin 100; Curaxin100; Curaxin-100; CBL0100; CBL-0100; CBL 0100 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of CBL0100
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBL0100, a small molecule of the curaxin family, has emerged as a promising therapeutic agent with a unique dual mechanism of action relevant to oncology and virology. This document provides an in-depth technical overview of the molecular pathways through which this compound exerts its effects. By targeting the Facilitates Chromatin Transcription (FACT) complex, this compound modulates fundamental cellular processes, leading to the suppression of cancer cell growth and the inhibition of HIV-1 replication. This guide synthesizes key experimental findings, presents quantitative data in a structured format, details experimental protocols, and provides visual representations of the core signaling pathways to facilitate a comprehensive understanding of this compound's mechanism of action.
Core Mechanism: Inhibition of the FACT Complex
The primary molecular target of this compound is the Facilitates Chromatin Transcription (FACT) complex , a critical histone chaperone involved in chromatin remodeling during transcription, replication, and DNA repair.[1][2][3] The FACT complex, a heterodimer of Suppressor of Ty 16 (SPT16) and Structure-Specific Recognition Protein 1 (SSRP1), is essential for navigating the nucleosomal barrier, thereby enabling RNA polymerase II (Pol II) to access and transcribe DNA.[3]
This compound exerts its inhibitory effect through a novel mechanism known as "chromatin trapping" or "c-trapping" .[3][4] Instead of directly inhibiting the enzymatic activity of FACT, this compound intercalates into DNA, altering its conformation and creating high-affinity binding sites for the FACT complex.[3][4] This leads to the sequestration of FACT onto chromatin, effectively depleting the soluble pool of FACT available to facilitate transcription of genes essential for cancer cell survival and viral replication.[4] This process occurs rapidly, within minutes of cellular exposure to the compound.[3]
Visualizing the Core Mechanism
Caption: this compound intercalates into DNA, trapping the FACT complex and inhibiting transcription.
Application in Oncology: Dual Suppression of NF-κB and Activation of p53
In the context of cancer, the depletion of soluble FACT by this compound triggers two critical anti-tumorigenic pathways: the inhibition of the pro-survival transcription factor Nuclear Factor-kappa B (NF-κB) and the activation of the tumor suppressor p53 .[1][4]
Inhibition of NF-κB Signaling
NF-κB-dependent transcription is highly reliant on the chromatin remodeling activity of the FACT complex.[1][4] By trapping FACT, this compound effectively stalls transcriptional elongation of NF-κB target genes, which are crucial for cancer cell proliferation, survival, and inflammation.[1][4]
Activation of p53 Tumor Suppressor Pathway
The activation of p53 by this compound is a unique, DNA damage-independent mechanism. The sequestration of FACT on chromatin leads to the activation of Casein Kinase 2 (CK2), which then phosphorylates p53 at Serine 392.[4] This phosphorylation event stabilizes and activates p53, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[4]
Signaling Pathway Diagram
Caption: this compound traps FACT, inhibiting NF-κB and activating p53-mediated apoptosis.
Application in Virology: Inhibition of HIV-1 Replication and Latency Promotion
This compound has demonstrated potent anti-HIV-1 activity by targeting the transcriptional elongation of the integrated viral genome.[1][2] This positions this compound as a potential latency-promoting agent (LPA) in "block and lock" therapeutic strategies for HIV-1.[1][2]
Blockade of HIV-1 Transcriptional Elongation
Successful transcription of the HIV-1 provirus requires the FACT complex to overcome the nucleosomal barriers along the viral genome. This compound's mechanism of FACT sequestration directly impedes this process. Experimental evidence shows that this compound treatment leads to a significant decrease in the occupancy of both RNA Polymerase II and the FACT subunit SPT16H at the HIV-1 5' LTR promoter region.[1] This results in a potent suppression of viral gene expression and, consequently, inhibition of viral replication.[1]
Quantitative Data on HIV-1 Inhibition
| Parameter | Cell Line | Value | Reference |
| IC50 for HIV-1NL4-3 Replication | Jurkat cells | 0.055 µM | [1] |
| Concentration for Inhibition of HIV-1 Reactivation | J-LAT-A1 cells | 0.1 µM | [1] |
| Concentration for Inhibition of HIV-1 Reactivation | THP89GFP cells | 0.2 µM | [1] |
HIV-1 Inhibition Pathway Diagram
Caption: this compound inhibits HIV-1 replication by trapping FACT and halting transcriptional elongation.
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) for FACT and Pol II Occupancy
This protocol is adapted from studies investigating the effect of this compound on protein occupancy at the HIV-1 LTR.[1]
-
Cell Culture and Treatment: U1/HIV-1 cells are cultured and treated with 10 ng/ml TNFα in the presence of 0.1 µM this compound or DMSO for 24 hours.
-
Cross-linking: Cells are cross-linked with 1% formaldehyde for 10 minutes at room temperature, followed by quenching with 125 mM glycine.
-
Chromatin Shearing: Nuclei are isolated and sonicated to shear chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation: Sheared chromatin is incubated overnight at 4°C with antibodies against RNA Polymerase II or SPT16H, or with a mouse IgG as a negative control.
-
Immune Complex Capture: Protein A/G magnetic beads are used to capture the antibody-chromatin complexes.
-
Washes and Elution: Beads are washed with a series of buffers to remove non-specific binding, and chromatin is eluted.
-
Reverse Cross-linking and DNA Purification: Cross-links are reversed by incubation at 65°C, and DNA is purified.
-
Quantitative PCR (qPCR): The abundance of specific DNA regions (e.g., the nuc-1 region of the HIV-1 5' LTR) is quantified by qPCR.
In Vitro HIV-1 Replication Assay
This protocol is based on the methodology used to determine the IC50 of this compound against HIV-1.[1]
-
Cell Culture: Jurkat cells are maintained in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Infection: Cells are infected with the HIV-1NL4-3 virus.
-
Drug Treatment: Immediately after infection, cells are treated with serial dilutions of this compound (e.g., 0.05, 0.1, 0.2 µM).
-
Supernatant Collection: Cell culture supernatants are collected at various time points post-infection (e.g., 3, 5, 7 days).
-
p24 ELISA: The concentration of the HIV-1 p24 capsid protein in the supernatants is quantified using a p24 ELISA kit as a measure of viral replication.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Summary of Quantitative Data
| Assay | Cell Line | Treatment/Condition | Result | Reference |
| HIV-1 Replication (p24 ELISA) | Jurkat | This compound | IC50 = 0.055 µM | [1] |
| HIV-1 Reactivation (Flow Cytometry) | J-LAT-A1 | 10 ng/ml TNFα + 0.1 µM this compound | Significant decrease in MFI of GFP+ cells | [1] |
| HIV-1 Reactivation (Flow Cytometry) | THP89GFP | 10 ng/ml TNFα + 0.2 µM this compound | Significant decrease in percentage of GFP+ cells | [1] |
| FACT Occupancy (ChIP-qPCR) | U1/HIV-1 | 0.1 µM this compound | Substantial decrease in SUPT16H occupancy at HIV-1 LTR | [1] |
| Pol II Occupancy (ChIP-qPCR) | U1/HIV-1 | 0.1 µM this compound | Reduction in RNA Pol II occupancy at HIV-1 LTR | [1] |
Conclusion
This compound represents a novel class of therapeutic agents that function by targeting the fundamental process of chromatin transcription through the inhibition of the FACT complex. Its ability to induce "chromatin trapping" leads to a dual anti-cancer effect of NF-κB inhibition and p53 activation, and a potent suppression of HIV-1 replication. The detailed mechanisms and experimental data presented in this guide provide a solid foundation for further research and development of this compound and other FACT inhibitors as next-generation therapies.
References
- 1. Curaxin this compound Blocks HIV-1 Replication and Reactivation through Inhibition of Viral Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curaxin this compound Blocks HIV-1 Replication and Reactivation through Inhibition of Viral Transcriptional Elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Curaxins: Anticancer Compounds that Simultaneously Suppress NF-κB and Activate p53 by Targeting FACT - PMC [pmc.ncbi.nlm.nih.gov]
CBL0100: A Technical Guide to a First-Generation FACT Inhibitor in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CBL0100 is a first-generation small molecule of the curaxin family that targets the Facilitates Chromatin Transcription (FACT) complex, a critical histone chaperone involved in chromatin remodeling during transcription, replication, and DNA repair. By intercalating into DNA, this compound induces "chromatin trapping" of the FACT complex, leading to the disruption of these essential cellular processes. This activity results in the simultaneous activation of the p53 tumor suppressor pathway and inhibition of the pro-survival NF-κB signaling pathway, making this compound a compound of significant interest in oncology research. This technical guide provides an in-depth overview of this compound, including its mechanism of action, available quantitative data, detailed experimental protocols, and relevant signaling pathways. While this compound has shown potent biological activity, much of the recent preclinical and clinical development has focused on its second-generation analog, CBL0137, which possesses improved solubility and a better toxicity profile.[1] Consequently, a portion of the data and methodologies presented herein are derived from studies on CBL0137 as a proxy for the general mechanism of curaxins.
Core Mechanism of Action: FACT Inhibition
The FACT complex, a heterodimer of Suppressor of Ty 16 (SPT16) and Structure-Specific Recognition Protein 1 (SSRP1), is overexpressed in many cancer types and is associated with a more aggressive phenotype and poorer prognosis.[1] FACT facilitates transcription through chromatin by transiently destabilizing nucleosomes, allowing passage for RNA polymerase II.[2]
This compound exerts its anticancer effects through a unique mechanism that does not involve direct DNA damage. Instead, it intercalates into DNA, altering its structure and destabilizing nucleosomes.[1][3] This "chromatin damage" is sensed by the FACT complex, which then binds to these unfolded nucleosomes. This aberrant binding leads to the sequestration and "trapping" of FACT on the chromatin, depleting its soluble pool and inhibiting its normal function.[2][3]
The consequences of FACT inhibition by this compound are twofold and particularly detrimental to cancer cells:
-
p53 Activation: Chromatin trapping of FACT leads to the activation of p53, a critical tumor suppressor protein. This activation is mediated, at least in part, by casein kinase 2 (CK2)-dependent phosphorylation of p53 at Serine 392.[4] Activated p53 can then induce cell cycle arrest, senescence, or apoptosis.
-
NF-κB Inhibition: FACT is required for the transcription of NF-κB target genes, which are often involved in promoting cell survival, proliferation, and inflammation. By trapping FACT, this compound effectively inhibits NF-κB-dependent transcription, thereby sensitizing cancer cells to apoptosis.[5]
Quantitative Data
Quantitative data for this compound in cancer cell lines is limited in publicly available literature, with more extensive studies having been performed on its analog, CBL0137. The available data is summarized below.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | IC50 (µM) | Notes |
| Jurkat | T-cell leukemia | p24 ELISA (HIV-1 replication) | 0.055 | This value is from an HIV replication study but indicates activity in a leukemia cell line.[5] |
| HT1080 | Fibrosarcoma | Live cell imaging | ~0.3 | Concentration used to induce significant c-trapping of SSRP1.[3] |
Note: The lack of a comprehensive IC50 panel for this compound in various cancer cell lines is a significant gap in the current literature. Researchers are encouraged to perform their own dose-response studies in cell lines of interest.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for investigating its effects.
Caption: this compound mechanism of action.
Caption: General experimental workflow for this compound evaluation.
Detailed Experimental Protocols
The following are generalized protocols for key experiments to assess the activity of this compound. Note: These are templates and must be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (e.g., MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 2- or 3-fold dilutions. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Western Blot for FACT Subunits and Pathway Proteins
Objective: To assess the levels of FACT subunits (SSRP1 and SPT16) in chromatin-bound and soluble fractions, and to analyze the activation/inhibition of downstream signaling proteins (e.g., phospho-p53, IκBα).
Materials:
-
Treated and untreated cell pellets
-
Cell lysis buffers (for cytoplasmic, nuclear, and chromatin fractions)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SSRP1, anti-SPT16, anti-phospho-p53, anti-p53, anti-IκBα, anti-GAPDH, anti-Histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Culture and treat cells with this compound (e.g., at 1x and 5x IC50) for various time points.
-
Harvest cells and perform subcellular fractionation to isolate cytoplasmic, nuclear soluble, and chromatin-bound protein fractions.
-
Determine the protein concentration of each fraction.
-
Prepare protein lysates for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities relative to loading controls (e.g., GAPDH for cytoplasmic/soluble fractions, Histone H3 for chromatin-bound fraction). A key indicator of this compound activity is the shift of SSRP1 and SPT16 from the soluble to the chromatin-bound fraction.[3]
Chromatin Immunoprecipitation (ChIP)
Objective: To determine the occupancy of the FACT complex and RNA Polymerase II at specific gene promoters or transcribed regions following this compound treatment.
Materials:
-
Treated and untreated cells
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and chromatin shearing buffers
-
Sonicator or micrococcal nuclease
-
ChIP-grade antibodies (anti-SSRP1, anti-SPT16, anti-RNA Pol II, and IgG control)
-
Protein A/G magnetic beads or agarose
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
qPCR primers for target gene regions and control regions
-
qPCR master mix and instrument
Protocol:
-
Culture cells and treat with this compound for a specified time.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to isolate the nuclei.
-
Shear the chromatin by sonication or enzymatic digestion to obtain DNA fragments of 200-1000 bp.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the specific antibody or an IgG control.
-
Capture the antibody-protein-DNA complexes by adding Protein A/G beads.
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the complexes from the beads and reverse the cross-links by heating in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the immunoprecipitated DNA.
-
Perform qPCR using primers specific for the promoter or transcribed region of a gene of interest (e.g., an NF-κB target gene) and a negative control region.
-
Analyze the data as a percentage of input DNA and compare the occupancy between treated and untreated samples. A decrease in FACT and RNA Pol II occupancy at actively transcribed genes is expected with this compound treatment.[2]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Protocol:
-
Culture and treat cells with different concentrations of this compound for a desired time period.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
In Vivo Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
General Workflow for a Xenograft Model:
-
Cell Line Selection: Choose a cancer cell line that has shown sensitivity to this compound in vitro.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound (formulation and route of administration need to be optimized due to its low solubility) and a vehicle control.[1]
-
Efficacy Assessment: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry).
Conclusion
This compound is a potent first-generation FACT inhibitor with a clear mechanism of action that links chromatin remodeling to the critical cancer-related pathways of p53 and NF-κB. While its development has been superseded by the more drug-like analog CBL0137, this compound remains a valuable tool for preclinical research into the role of the FACT complex in cancer. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to investigate the effects of this compound and other FACT inhibitors in various cancer models. Further research, particularly in generating comprehensive quantitative data for this compound across a wide range of cancer types, will be crucial for fully understanding its therapeutic potential.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Mechanism of FACT removal from transcribed genes by anticancer drugs curaxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of chromatin damage and chromatin trapping of FACT in mediating the anticancer cytotoxicity of DNA-binding small molecule drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. News - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 5. Curaxin this compound Blocks HIV-1 Replication and Reactivation through Inhibition of Viral Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]
CBL0100: A Novel Approach to Promoting and Maintaining HIV-1 Latency
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule CBL0100 as a latency-promoting agent (LPA) for Human Immunodeficiency Virus Type 1 (HIV-1). In the evolving landscape of HIV cure strategies, the "block and lock" approach, which aims to enforce a deep and durable state of viral latency, has gained significant traction. This compound, a curaxin compound that targets the Facilitates Chromatin Transcription (FACT) complex, has emerged as a promising candidate for this strategy. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.
Introduction: The "Block and Lock" Strategy and the Role of this compound
Despite the success of combination antiretroviral therapy (cART) in suppressing HIV-1 replication to undetectable levels, the virus persists in latent reservoirs, primarily within resting memory CD4+ T cells.[1][2][3] This latent reservoir is the primary barrier to a cure, as cessation of cART invariably leads to viral rebound.[4] While the "shock and kill" strategy aims to reactivate latent proviruses to be cleared by the immune system, the "block and lock" approach offers an alternative paradigm: to reinforce latency, prevent sporadic viral reactivation (blips), and induce a deep, irreversible state of transcriptional silence.[1][2][3][5]
This compound, a small-molecule compound, has been identified as a potent inhibitor of HIV-1 transcription and a promising LPA.[1][2][3] It functions by targeting the FACT complex, a critical host cell factor involved in chromatin remodeling during transcription.[1][2][3][6] By inhibiting FACT, this compound effectively blocks both HIV-1 replication and its reactivation from latency in various in vitro and ex vivo models.[1][2][3]
Mechanism of Action: Inhibition of Transcriptional Elongation
The primary mechanism through which this compound promotes HIV-1 latency is by impeding the transcriptional elongation of the integrated provirus.[1][2][3] The FACT complex, a heterodimer of SUPT16H and SSRP1, acts as a histone chaperone that facilitates the passage of RNA Polymerase II (Pol II) through nucleosomes.[6] HIV-1 transcription is highly dependent on the FACT complex.[1][6]
This compound intervenes in this process by:
-
Intercalating into chromatin DNA: This initial action is thought to trigger downstream effects on FACT recruitment.[1]
-
Inhibiting the FACT complex: This leads to a significant reduction in the occupancy of both the FACT subunit SUPT16H and Pol II at the HIV-1 5' Long Terminal Repeat (LTR) promoter region, specifically at the nuc-1 position.[1]
-
Suppressing Transcriptional Elongation: By reducing the presence of essential transcriptional machinery at the viral promoter, this compound effectively creates a roadblock for the synthesis of viral RNA.[1][7]
This mechanism has been shown to suppress both basal and induced HIV-1 transcription, notably that driven by activators like Tumor Necrosis Factor-alpha (TNFα) and NF-κB.[1]
Figure 1. Mechanism of this compound in inhibiting HIV-1 transcriptional elongation.
Quantitative Data Summary
The efficacy of this compound in blocking HIV-1 reactivation has been quantified across several latency models. The data consistently demonstrates potent inhibition at sub-micromolar concentrations with minimal cytotoxicity.
Table 1: Inhibition of HIV-1 Reactivation in Latently Infected Cell Lines
| Cell Line Model | Reactivation Stimulus | This compound Conc. | Observed Effect | Reference |
| J-LAT-A1 | TNFα (10 ng/ml) | 0.1 µM | Potent inhibition of GFP expression | [1] |
| J-LAT-A2 | TNFα (10 ng/ml) | 0.1 µM | Potent inhibition of GFP expression | [1] |
| THP89GFP | TNFα (10 ng/ml) | 0.2 µM | Potent inhibition of GFP expression | [1] |
Table 2: Effect of this compound on HIV-1 Transcription and Factor Occupancy
| Cell Line / Model | Assay | Treatment | Key Finding | Reference |
| U1/HIV-1 | ChIP-qPCR | 0.1 µM this compound ± TNFα | Substantial decrease in SUPT16H (FACT) occupancy at nuc-1 | [1] |
| U1/HIV-1 | ChIP-qPCR | 0.1 µM this compound ± TNFα | Significant decrease in RNA Pol II occupancy at nuc-1 | [1] |
| TZM-bl | Luciferase Assay | 0.1 µM this compound + Tat | Significant reduction in Tat-mediated transcription | [1][7] |
| U1/HIV-1 | RT-qPCR | 0.1 µM this compound + TNFα | Significant reduction in initiated and elongated HIV-1 transcripts | [7] |
Table 3: Efficacy in Primary Cell and Ex Vivo Models
| Model | Reactivation Stimulus | This compound Conc. | Observed Effect | Reference |
| Primary CD4+ T Cells (Healthy Donor) | anti-CD3/CD28 Abs | 0.1 µM | Potent inhibition of HIV-1 reactivation (luciferase activity) | [1][2] |
| CD8-depleted PBMCs (cART-treated patients) | T-cell activation | 0.1 µM | Potent inhibition of viral reactivation | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the key experimental protocols used to evaluate the activity of this compound.
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the concentration range at which this compound can be used without inducing significant cell death.
-
Method:
-
Seed cells (e.g., Jurkat, J-LAT, primary PBMCs) in a 96-well plate.
-
Treat cells with a serial dilution of this compound (e.g., 0-4 µM) or DMSO as a vehicle control.
-
Incubate for a specified period (e.g., 24-72 hours).
-
Assess cell viability using a commercially available kit, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.
-
Calculate the 50% cytotoxic concentration (CC50) using non-linear regression analysis.
-
HIV-1 Reactivation Assays in Latency Cell Lines
-
Objective: To measure the ability of this compound to inhibit the reactivation of latent HIV-1 provirus.
-
Method (using J-LAT cells as an example):
-
Plate J-LAT-A1 cells, which contain a latent LTR-Tat-IRES-GFP cassette.
-
Pre-treat cells with this compound (e.g., 0.1 µM) or DMSO for a defined period (e.g., 1-6 hours).
-
Stimulate HIV-1 reactivation by adding a latency-reversing agent (LRA) such as TNFα (10 ng/ml).
-
Incubate for 24 hours.
-
Measure the percentage of GFP-positive cells and the Mean Fluorescence Intensity (MFI) using flow cytometry. A reduction in GFP expression in this compound-treated cells compared to the DMSO control indicates inhibition of reactivation.
-
Figure 2. Experimental workflow for HIV-1 reactivation assay in J-LAT cells.
Ex Vivo Reactivation Assay with Patient Cells
-
Objective: To assess this compound's efficacy in a more clinically relevant model using cells from HIV-positive individuals on cART.
-
Method:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood of cART-treated, aviremic HIV-1 positive donors via leukapheresis.
-
Deplete CD8+ T cells to enrich for CD4+ T cells, which constitute the main viral reservoir.
-
Culture the CD8-depleted PBMCs in the presence of this compound (e.g., 0.1 µM) or a vehicle control.
-
Stimulate T-cell activation and viral outgrowth using anti-CD3/CD28 antibodies.
-
Collect culture supernatants at various time points (e.g., days 3, 6, 9).
-
Quantify the amount of viral RNA in the supernatant using a quantitative reverse-transcriptase PCR (RT-qPCR) assay to measure virion production.
-
Chromatin Immunoprecipitation (ChIP) Assay
-
Objective: To measure the occupancy of specific proteins (e.g., RNA Pol II, SUPT16H) at the HIV-1 promoter.
-
Method (using U1/HIV-1 cells):
-
Culture U1/HIV-1 cells and treat with this compound and/or TNFα as required.
-
Cross-link protein-DNA complexes using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear DNA into smaller fragments.
-
Immunoprecipitate the protein of interest (e.g., RNA Pol II or SUPT16H) using a specific antibody. A non-specific antibody (e.g., mouse IgG) is used as a negative control.
-
Reverse the cross-links and purify the co-precipitated DNA.
-
Use quantitative PCR (qPCR) with primers specific to the nuc-1 region of the HIV-1 5' LTR to quantify the amount of promoter DNA associated with the protein of interest.
-
Figure 3. Workflow for the Chromatin Immunoprecipitation (ChIP) assay.
Conclusion and Future Directions
This compound represents a compelling latency-promoting agent that operates through a well-defined mechanism of inhibiting the FACT complex and subsequent HIV-1 transcriptional elongation.[1][2][3] The robust preclinical data from both cell line models and ex vivo patient samples underscore its potential as a key component of a "block and lock" functional cure strategy.[1][2]
Further research is warranted to:
-
Evaluate the long-term efficacy and potential for inducing a permanent state of latency.
-
Assess the in vivo safety and pharmacokinetic profile in animal models.
-
Investigate potential synergies when combined with cART or other therapeutic modalities.
The development of this compound and similar FACT inhibitors could provide a novel therapeutic avenue aimed not at eradicating the virus, but at permanently silencing it, thereby offering a functional cure for people living with HIV.
References
- 1. Curaxin this compound Blocks HIV-1 Replication and Reactivation through Inhibition of Viral Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Curaxin this compound Blocks HIV-1 Replication and Reactivation through Inhibition of Viral Transcriptional Elongation [frontiersin.org]
- 3. Curaxin this compound Blocks HIV-1 Replication and Reactivation through Inhibition of Viral Transcriptional Elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Researchers reverse HIV latency, important scientific step toward cure | EurekAlert! [eurekalert.org]
- 5. Mechanisms and efficacy of small molecule latency-promoting agents to inhibit HIV reactivation ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Properties of CBL0100
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBL0100, also known as Curaxin 100, is a carbazole-derived small molecule that has garnered significant interest in the fields of oncology and virology. It functions as a potent inhibitor of the "Facilitates Chromatin Transcription" (FACT) complex, a critical histone chaperone involved in transcription, replication, and DNA repair. By intercalating into DNA and altering chromatin architecture, this compound induces "chromatin trapping" of the FACT complex, leading to the inhibition of key cellular signaling pathways such as NF-κB and the activation of the p53 tumor suppressor pathway. This unique mechanism of action underlies its promising therapeutic potential as both an anticancer agent and a latency-promoting agent in HIV-1 treatment strategies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and mechanism of action of this compound, supplemented with detailed experimental protocols and pathway diagrams to support further research and development.
Chemical Structure and Physicochemical Properties
This compound is a synthetic small molecule with a core carbazole scaffold. Its chemical identity and known properties are summarized below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 6-(2-(Diethylamino)ethyl)-1,6,10,11-tetrahydro-3H-dicyclopenta[c,g]carbazole-3,9(2H)-dione |
| Chemical Formula | C₂₄H₂₆N₂O₂ |
| Molecular Weight | 374.48 g/mol |
| CAS Number | 1197996-83-0 (free base) |
| SMILES | CCN(CC)CCN1C2=CC(C3=C1C=C(C(=O)C4)C4C3)=C(C(=O)C5)C5C2 |
Physicochemical Properties
| Property | Value |
| Water Solubility | Low (qualitative)[1] |
| pKa | Data not available |
| logP | Data not available |
Pharmacological Properties and Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of the FACT (Facilitates Chromatin Transcription) complex.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the functional inactivation of the FACT complex.[2][3] The FACT complex, a heterodimer of SSRP1 (Structure-specific recognition protein 1) and SPT16 (Suppressor of Ty 16), is a histone chaperone that plays a crucial role in destabilizing nucleosomes, thereby facilitating processes such as transcription, replication, and DNA repair.[4]
This compound, being a DNA intercalator, binds to DNA and alters its three-dimensional structure.[1] This structural change in chromatin leads to the "trapping" of the FACT complex onto chromatin, a phenomenon referred to as "c-trapping".[1][5] This sequestration of FACT prevents its normal function in facilitating transcription elongation by RNA Polymerase II.[2][6]
The downstream effects of FACT inhibition by this compound include:
-
Inhibition of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling: In the context of its anti-tumor activity, this compound has been shown to suppress NF-κB-mediated transcription.[6][7] However, in the context of HIV-1, its inhibitory effect on viral transcription appears to be independent of the NF-κB binding site in the viral LTR.[6]
-
Activation of p53: this compound can induce the activation of the tumor suppressor protein p53.[7][8]
Pharmacokinetics
Detailed pharmacokinetic data for this compound are limited. It is noted to be more biologically active but also more toxic and less soluble than the related compound CBL0137, which has limited its use in animal studies.[1]
Biological Activity
This compound has demonstrated significant biological activity in both cancer and HIV-1 models.
| Biological Activity | Cell Line/System | Value | Reference |
| IC₅₀ (HIV-1 NL4-3 replication) | Jurkat cells | 0.055 µM | [6] |
| Cytotoxicity | Jurkat cells | Mild cytotoxicity observed at 0.05, 0.1, and 0.2 µM | [6] |
Signaling Pathways
The mechanism of action of this compound involves the modulation of fundamental cellular pathways related to transcription and stress response.
FACT Inhibition and Chromatin Trapping
The core mechanism of this compound is its ability to intercalate into DNA, leading to the trapping of the FACT complex on chromatin. This prevents FACT from facilitating the passage of RNA Polymerase II, thereby inhibiting transcription elongation.
Downstream Effects on NF-κB and p53 Pathways
The inhibition of FACT by this compound has significant downstream consequences on key signaling pathways, including the suppression of NF-κB and the activation of p53.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
HIV-1 p24 Antigen ELISA
This protocol is used to quantify the amount of HIV-1 p24 capsid protein in cell culture supernatants, serving as a measure of viral replication.
Materials:
-
HIV-1 p24 ELISA kit (commercial kits are widely available)
-
Cell culture supernatants
-
96-well microplate
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for HIV-1 p24 and incubate overnight at room temperature.[9][10]
-
Washing and Blocking: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20). Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for at least 1 hour at room temperature to prevent non-specific binding.
-
Sample and Standard Incubation: Add diluted samples and p24 standards to the wells. Incubate for 2 hours at room temperature.[9]
-
Detection Antibody: After washing, add a biotinylated detection antibody and incubate for 2 hours at room temperature.[11]
-
Streptavidin-HRP: Following another wash step, add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature, protected from light.[9][11]
-
Substrate Addition: Add a substrate solution (e.g., TMB or OPD) and incubate until a color change is observed.[11]
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).[9]
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of p24 in the samples by comparing their absorbance values to the standard curve.
MTT Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl or DMSO)
-
96-well plate with cultured cells
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1][12]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to dissolve the formazan crystals.[13][14]
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and read the absorbance at a wavelength between 550 and 600 nm.[1]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. The CC₅₀ (50% cytotoxic concentration) can be determined by plotting cell viability against the log of the compound concentration.[15][16]
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the association of specific proteins with particular regions of DNA in the cell.
Materials:
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis and sonication buffers
-
Antibody specific to the protein of interest (e.g., RNA Polymerase II, SSRP1, SPT16)
-
Protein A/G beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
qPCR reagents
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.[17][18]
-
Cell Lysis and Sonication: Lyse the cells to release the chromatin. Shear the chromatin into fragments of 200-1000 bp using sonication.[17][19]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the target protein overnight at 4°C.[19]
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.[19]
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and proteins.[19]
-
DNA Purification: Purify the DNA using a standard DNA purification kit.[17]
-
Analysis: Quantify the amount of precipitated DNA using qPCR with primers specific to the DNA region of interest.
Conclusion
This compound is a promising small molecule with a well-defined mechanism of action centered on the inhibition of the FACT complex. Its ability to modulate fundamental cellular processes of transcription and stress response pathways highlights its potential in the development of novel therapeutics for cancer and HIV. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound and related compounds. Further studies are warranted to fully elucidate its pharmacokinetic profile and to establish its safety and efficacy in preclinical and clinical settings.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Curaxin this compound Blocks HIV-1 Replication and Reactivation through Inhibition of Viral Transcriptional Elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. patrinum.ch [patrinum.ch]
- 4. Chromatin Immunoprecipitation (ChIP Assay)/N-ChIP Protocols [protocol-online.org]
- 5. Mechanism of FACT removal from transcribed genes by anticancer drugs curaxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curaxin this compound Blocks HIV-1 Replication and Reactivation through Inhibition of Viral Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Chaperone FACT and Curaxins: Effects on Genome Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hiv-forschung.de [hiv-forschung.de]
- 10. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hanc.info [hanc.info]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. broadpharm.com [broadpharm.com]
- 15. cytotoxic concentration cc50: Topics by Science.gov [science.gov]
- 16. researchgate.net [researchgate.net]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 19. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
The Dual Modulatory Effects of CBL0100 on NF-κB and p53 Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBL0100, a small molecule of the curaxin family, has emerged as a promising anti-cancer agent due to its unique ability to simultaneously modulate two critical and often dysregulated signaling pathways in cancer: the Nuclear Factor-kappa B (NF-κB) and the p53 tumor suppressor pathways. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's effects, supported by quantitative data and detailed experimental protocols. This compound exerts its activity by targeting the Facilitates Chromatin Transcription (FACT) complex, a key histone chaperone involved in transcription, replication, and DNA repair. By inducing "chromatin trapping" of FACT, this compound orchestrates a dual response: the inhibition of pro-survival NF-κB signaling and the activation of pro-apoptotic p53 function. This guide is intended to serve as a comprehensive resource for researchers investigating this compound and similar FACT inhibitors in the context of cancer biology and drug development.
Introduction
The NF-κB and p53 pathways represent two central pillars in the regulation of cellular stress responses, proliferation, and apoptosis. In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and inflammation, while the tumor-suppressive functions of p53 are often abrogated. Conventional therapies that target single pathways can be limited by the development of resistance. This compound and other curaxins represent a novel therapeutic strategy by co-targeting these interconnected pathways.[1][2]
The primary molecular target of this compound is the FACT complex, a heterodimer composed of Suppressor of Ty 16 (SPT16) and Structure-Specific Recognition Protein 1 (SSRP1).[1][2] FACT plays a crucial role in destabilizing nucleosomes, thereby facilitating the passage of RNA polymerase II during transcription.[1] this compound intercalates into DNA, altering its structure and leading to the sequestration of FACT onto chromatin.[1] This "chromatin trapping" effectively depletes the soluble pool of FACT, leading to the downstream effects on NF-κB and p53.[1]
Quantitative Data Summary
The following tables summarize the quantitative data available for curaxins, including this compound and its closely related analog CBL0137, on the NF-κB and p53 pathways, as well as their cytotoxic effects.
| Compound | Assay | Cell Line | Parameter | Value (µM) | Reference |
| CBL0137 | p53 Reporter Assay | RCC45 | EC50 | 0.37 | [3] |
| CBL0137 | NF-κB Reporter Assay | RCC45 | EC50 | 0.47 | [3] |
| This compound | HIV-1 Replication Inhibition | Jurkat | IC50 | 0.055 | [4] |
Table 1: In Vitro Activity of Curaxins on NF-κB and p53 Pathways.
| Compound | Cell Line | Parameter | Value (µM) | Reference |
| CBLC000 | Wi38 (normal) | LC50 | >10 | [3] |
| CBLC000 | HT1080 (fibrosarcoma) | LC50 | ~2.5 | [3] |
| CBLC100 | Wi38 (normal) | LC50 | >10 | [3] |
| CBLC100 | HT1080 (fibrosarcoma) | LC50 | ~1.0 | [3] |
| CBLC137 | Wi38 (normal) | LC50 | >10 | [3] |
| CBLC137 | HT1080 (fibrosarcoma) | LC50 | ~0.8 | [3] |
Table 2: Cytotoxicity of Curaxins in Normal and Cancer Cell Lines.
Signaling Pathways and Mechanism of Action
Inhibition of the NF-κB Pathway
This compound-mediated trapping of the FACT complex on chromatin leads to the inhibition of NF-κB-dependent transcription. The elongation of transcription of many NF-κB target genes, such as those involved in inflammation and cell survival, is dependent on the activity of FACT. By depleting the available FACT, this compound effectively stalls the transcription of these genes, even in the presence of NF-κB activation signals like TNF-α.[1][4]
References
- 1. scispace.com [scispace.com]
- 2. Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanism of curaxin-dependent nucleosome unfolding by FACT [frontiersin.org]
- 4. Curaxins: anticancer compounds that simultaneously suppress NF-κB and activate p53 by targeting FACT - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and Initial Screening of CBL0100: A FACT-Targeting Anticancer Agent
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, initial screening, and mechanism of action of CBL0100, a potent small molecule inhibitor of the Facilitates Chromatin Transcription (FACT) complex. This compound belongs to a class of compounds known as curaxins, which were identified for their unique ability to simultaneously modulate two critical cancer-related pathways: inhibiting NF-κB and activating p53. This document details the experimental methodologies employed in its initial characterization and presents key quantitative data.
Discovery via High-Throughput Screening
This compound was discovered through a cell-based, high-throughput screening campaign designed to identify small molecules with a specific dual-activity profile: the inhibition of the pro-survival transcription factor NF-κB and the activation of the tumor suppressor protein p53.[1] The primary goal was to find compounds that could preferentially induce apoptosis in cancer cells without causing genotoxic stress or DNA damage.[1] This screening approach led to the identification of the carbazole-based curaxins, with this compound emerging as a highly active analog.
Initial Screening and In Vitro Activity
Following its discovery, this compound was subjected to a series of initial screening assays to characterize its biological activity. A significant finding from these early studies was its potent anti-HIV-1 activity, which served as a model for its broader mechanism of action.
| Assay | Cell Line | Parameter | Value | Reference |
| Anti-HIV-1 Replication | Jurkat | IC50 | 0.055 µM | [2] |
| Cytotoxicity | Jurkat | CC50 | > 0.2 µM | [2] |
| Inhibition of TNFα-induced HIV-1 Reactivation | J-LAT-A1 | Concentration | 0.1 µM | |
| Inhibition of Tat-mediated HIV-1 Transcription | TZM-bl | Concentration | 0.1 µM |
Table 1: Summary of in vitro activity of this compound in initial screening assays.
Mechanism of Action: Targeting the FACT Complex
Subsequent mechanistic studies revealed that the primary molecular target of this compound and other curaxins is the Facilitates Chromatin Transcription (FACT) complex .[3] FACT is a histone chaperone that plays a crucial role in transcription, DNA replication, and repair by destabilizing nucleosomes.
This compound intercalates into DNA, which leads to a phenomenon described as "chromatin trapping" of the FACT complex.[1][4] This has two major downstream consequences:
-
Inhibition of NF-κB Signaling: The sequestration of FACT on chromatin depletes the pool of soluble FACT available to facilitate the transcription of NF-κB-dependent genes.[4]
-
Activation of p53: The FACT complex is associated with casein kinase 2 (CK2). The chromatin trapping of FACT leads to a shift in CK2's substrate preference, resulting in the phosphorylation and activation of the p53 tumor suppressor protein.
This dual mechanism of action, initiated by the functional inactivation of FACT, underlies the potent and selective anticancer activity of this compound.
Caption: Mechanism of action of this compound.
Experimental Protocols
p53 and NF-κB Reporter Gene Assays (Initial Screening)
This protocol outlines the general procedure used for the initial high-throughput screening to identify compounds that modulate p53 and NF-κB activity.
Objective: To quantify the activation of p53 and inhibition of NF-κB transcriptional activity by test compounds.
Materials:
-
Human cancer cell line (e.g., HCT116 or U2OS)
-
p53-responsive luciferase reporter plasmid (e.g., containing p21 or BAX promoter elements)
-
NF-κB-responsive luciferase reporter plasmid (e.g., containing tandem NF-κB binding sites)
-
Control plasmid with a constitutively expressed reporter gene (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Luciferase assay system
-
96-well microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the p53 or NF-κB reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds (e.g., this compound) at various concentrations. For NF-κB inhibition assays, stimulate the cells with an NF-κB activator (e.g., TNFα) concurrently with compound treatment.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Calculate the fold change in reporter activity relative to a vehicle-treated control.
Caption: Workflow for p53/NF-κB reporter gene assay.
Chromatin Trapping Assay
This assay is used to determine the effect of this compound on the subcellular localization of the FACT complex.
Objective: To demonstrate the redistribution of FACT subunits from the soluble nuclear fraction to the chromatin-bound fraction upon treatment with this compound.
Materials:
-
Human cancer cell line (e.g., HeLa or HT1080)
-
This compound
-
Cell lysis buffer
-
Chromatin isolation buffer
-
Primary antibodies against FACT subunits (e.g., SSRP1 and SPT16) and histone H3 (as a chromatin marker)
-
Secondary antibodies
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the specified time.
-
Cell Lysis and Fractionation:
-
Harvest the cells and lyse them in a buffer containing a non-ionic detergent to release soluble proteins.
-
Centrifuge the lysate to separate the soluble fraction (supernatant) from the insoluble fraction (pellet), which contains the chromatin.
-
-
Chromatin Extraction: Wash the pellet and then extract the chromatin-bound proteins using a high-salt buffer.
-
Western Blotting:
-
Separate the proteins from the soluble and chromatin-bound fractions by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with primary antibodies against SSRP1, SPT16, and histone H3.
-
Detect the proteins using appropriate secondary antibodies and a chemiluminescence detection system.
-
-
Analysis: Compare the amount of FACT subunits in the soluble and chromatin-bound fractions between untreated and this compound-treated cells. An increase in FACT in the chromatin fraction and a decrease in the soluble fraction indicates chromatin trapping.
Caption: Workflow for chromatin trapping assay.
Conclusion
The discovery of this compound as a potent FACT inhibitor represents a significant advancement in the development of novel anticancer therapeutics. Its unique dual mechanism of simultaneously inhibiting NF-κB and activating p53, driven by the chromatin trapping of FACT, provides a strong rationale for its further development. The experimental approaches detailed in this guide were instrumental in elucidating its initial activity and mechanism of action, laying the groundwork for ongoing preclinical and clinical investigations.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Curaxin this compound Blocks HIV-1 Replication and Reactivation through Inhibition of Viral Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curaxin this compound Blocks HIV-1 Replication and Reactivation through Inhibition of Viral Transcriptional Elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of FACT removal from transcribed genes by anticancer drugs curaxins - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anti-Cancer Activity of CBL0100: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBL0100 is a novel small molecule of the curaxin family with demonstrated anti-cancer properties. This document provides a comprehensive technical overview of the in vitro anti-cancer activity of this compound, focusing on its mechanism of action, effects on cancer cell viability, apoptosis, and cell cycle progression. Due to the limited availability of specific quantitative data for this compound in the public domain, data from its close structural and functional analog, CBL0137, is included to provide a broader understanding of the anti-cancer profile of this class of compounds. This paper details the experimental protocols for key assays and visualizes the core signaling pathways and experimental workflows to support further research and development of this compound as a potential therapeutic agent.
Introduction
This compound is a member of the curaxin family of compounds, which are characterized by their ability to intercalate into DNA and disrupt chromatin organization without causing DNA damage.[1] The primary molecular target of curaxins is the Facilitates Chromatin Transcription (FACT) complex, a critical histone chaperone involved in transcription, replication, and DNA repair.[2] By targeting FACT, this compound and other curaxins simultaneously modulate multiple signaling pathways that are frequently dysregulated in cancer, including the activation of the tumor suppressor p53 and the inhibition of the pro-survival transcription factor NF-κB.[1][3] This multi-pronged mechanism of action makes this compound a promising candidate for cancer therapy.
Mechanism of Action: FACT Inhibition
This compound exerts its anti-cancer effects by inducing "chromatin trapping" of the FACT complex.[1] The FACT complex, composed of the subunits SSRP1 and SPT16, is responsible for the dynamic remodeling of chromatin, which is essential for various DNA-templated processes. In many cancer cells, FACT is overexpressed, contributing to their enhanced proliferative and survival capabilities.[2]
This compound intercalates into DNA, altering its structure and creating high-affinity binding sites for the FACT complex. This leads to the sequestration of FACT on chromatin, rendering it unavailable to perform its normal functions in transcriptional elongation.[3] The functional inactivation of FACT has two major downstream consequences in cancer cells: the activation of p53 and the suppression of NF-κB signaling.[1]
Data Presentation: Quantitative Analysis of Anti-Cancer Activity
Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for CBL0137 in various hematological cancer cell lines after 72 hours of treatment.[4]
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| KG-1 | Acute Myeloid Leukemia (AML) | 0.47 |
| NCI-H929 | Multiple Myeloma (MM) | 0.41 |
| WEHI-3 | Murine Acute Myeloid Leukemia (AML) | 0.46 |
| THP-1 | Acute Myeloid Leukemia (AML) | Not explicitly stated, but AML cells showed high sensitivity |
| CCRF-CEM | Acute Lymphoblastic Leukemia (ALL) | Higher than AML and MM cells |
| CCRF-SB | Acute Lymphoblastic Leukemia (ALL) | Higher than AML and MM cells |
| K562 | Chronic Myeloid Leukemia (CML) | Higher than AML and MM cells |
Note: This data is for CBL0137 and serves as a proxy for the potential activity of this compound.
Induction of Apoptosis
CBL0137 has been shown to be a potent inducer of apoptosis in various cancer cell lines. The table below presents the percentage of apoptotic cells after 24 hours of treatment with CBL0137.[4]
| Cell Line | Cancer Type | % Apoptotic Cells (Control) | % Apoptotic Cells (CBL0137 Treated) |
| KG-1 | Acute Myeloid Leukemia (AML) | 13% | 89% |
| THP-1 | Acute Myeloid Leukemia (AML) | 9% | 59% |
| WEHI-3 | Murine Acute Myeloid Leukemia (AML) | 9% | 75% |
| NCI-H929 | Multiple Myeloma (MM) | 9% | 84% |
| RPMI-8226 | Multiple Myeloma (MM) | 11% | 67% |
| CCRF-CEM | Acute Lymphoblastic Leukemia (ALL) | 11% | 45% |
| CCRF-SB | Acute Lymphoblastic Leukemia (ALL) | 9% | 52% |
| K562 | Chronic Myeloid Leukemia (CML) | 5% | 37% |
Note: This data is for CBL0137 and serves as a proxy for the potential activity of this compound.
Cell Cycle Arrest
Treatment with curaxins has been shown to induce cell cycle arrest, primarily at the G2/M phase. The following table details the effects of CBL0137 on the cell cycle distribution in various hematological cancer cell lines.[4][5]
| Cell Line | Cancer Type | Predominant Cell Cycle Arrest Phase |
| KG-1 | Acute Myeloid Leukemia (AML) | G1 |
| WEHI-3 | Murine Acute Myeloid Leukemia (AML) | G1 |
| CCRF-SB | Acute Lymphoblastic Leukemia (ALL) | G1 |
| THP-1 | Acute Myeloid Leukemia (AML) | G2/M |
| RPMI-8226 | Multiple Myeloma (MM) | G2/M |
| NCI-H929 | Multiple Myeloma (MM) | G2/M |
| CCRF-CEM | Acute Lymphoblastic Leukemia (ALL) | G2/M |
| K562 | Chronic Myeloid Leukemia (CML) | G2/M |
Note: This data is for CBL0137 and serves as a proxy for the potential activity of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Purpose: To determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound concentration.
-
Incubation: Incubate the cells with the compound for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Purpose: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in appropriate culture vessels and treat with this compound at the desired concentrations for the specified time. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
Purpose: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines of interest
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at various concentrations for the desired duration.
-
Cell Harvesting: Collect cells, including both adherent and floating populations.
-
Washing: Wash the cells once with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice (or store at -20°C for later analysis).
-
Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol and wash once with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Signaling Pathways
Caption: this compound Mechanism of Action.
Experimental Workflows
Caption: Key Experimental Workflows.
Conclusion
This compound is a promising anti-cancer agent that targets the FACT complex, leading to the simultaneous activation of p53 and inhibition of NF-κB. While specific quantitative data for this compound remains limited in publicly accessible literature, the extensive data available for the closely related compound CBL0137 demonstrates potent induction of apoptosis and cell cycle arrest across a range of cancer cell lines. The detailed protocols and pathway diagrams provided in this whitepaper serve as a valuable resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound. Future studies should focus on generating a comprehensive profile of this compound's activity in a broad panel of cancer cell lines to better define its therapeutic window and potential clinical applications.
References
- 1. Curaxins: Anticancer Compounds That Simultaneously Suppress NF-κB and Activate p53 by Targeting FACT [cancer.fr]
- 2. oaepublish.com [oaepublish.com]
- 3. Frontiers | Mechanism of curaxin-dependent nucleosome unfolding by FACT [frontiersin.org]
- 4. Targeting Features of Curaxin CBL0137 on Hematological Malignancies In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of CBL0100 in Chromatin Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBL0100, a small molecule of the curaxin family, has emerged as a potent anti-cancer and anti-viral agent through its unique mechanism of action targeting the Facilitates Chromatin Transcription (FACT) complex. This technical guide provides an in-depth exploration of this compound's core function in chromatin remodeling. It details the molecular interactions, downstream signaling consequences, and key experimental methodologies used to elucidate its activity. Through a comprehensive review of existing literature, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's potential as a therapeutic agent.
Introduction to this compound and the FACT Complex
This compound is a carbazole-based compound that exerts its biological effects by targeting the FACT complex, a critical histone chaperone involved in multiple DNA-associated processes.[1][2] The FACT complex, a heterodimer of Suppressor of Ty 16 (SPT16) and Structure-Specific Recognition Protein 1 (SSRP1), plays a pivotal role in transcription, DNA replication, and DNA repair by transiently reorganizing nucleosomes.[1][3] In many cancer cells, the FACT complex is overexpressed, making it an attractive target for therapeutic intervention.[1] this compound exploits this dependency by inducing a phenomenon known as "chromatin trapping" (c-trapping) of the FACT complex, leading to widespread disruption of chromatin dynamics and ultimately, cell death in malignant cells.[1][4]
Mechanism of Action: Chromatin Trapping and Nucleosome Unfolding
The primary mechanism by which this compound disrupts chromatin remodeling is through the induction of "c-trapping". This process involves the sequestration of the FACT complex on chromatin, away from its sites of active transcription.[1][5] this compound intercalates into DNA, altering its structure and promoting the binding of FACT to nucleosomes throughout the genome.[1][2] This leads to a depletion of soluble FACT, thereby inhibiting transcription elongation at actively transcribed genes.[5]
This trapping is a rapid event, occurring within a minute of cellular exposure to the compound.[1][4] The interaction of this compound with DNA and the FACT complex leads to a cascade of events at the nucleosomal level:
-
FACT-dependent Nucleosome Unfolding: In the presence of this compound, the FACT complex induces a large-scale, reversible unfolding of nucleosomes.[1][2] This process involves the partial uncoiling of DNA from the histone octamer.[1]
-
Eviction of Linker Histone H1: this compound treatment leads to the rapid displacement of histone H1 from chromatin.[1][4] The eviction of H1, a key component in maintaining higher-order chromatin structure, contributes to chromatin decondensation.
-
Disruption of Higher-Order Chromatin Structure: The combined effects of FACT trapping, nucleosome unfolding, and H1 eviction result in a global disruption of chromatin architecture, impacting gene expression and genome integrity.[4]
Below is a diagram illustrating the proposed mechanism of this compound-induced chromatin remodeling.
Caption: this compound intercalates into DNA, leading to the trapping of the FACT complex on chromatin and the eviction of histone H1, which collectively inhibits transcription and induces apoptosis.
Impact on Signaling Pathways
The chromatin remodeling activities of this compound have significant downstream consequences on key cellular signaling pathways, most notably the p53 and NF-κB pathways.
Activation of the p53 Pathway
This compound is a potent activator of the tumor suppressor p53.[1] The activation of p53 by curaxins is distinct from the canonical DNA damage response.[6] Instead of inducing phosphorylation at Ser15, this compound treatment leads to the phosphorylation of p53 at Ser392, a post-translational modification mediated by casein kinase 2 (CK2).[7] The FACT complex has been shown to interact with CK2, and the trapping of FACT on chromatin by this compound is thought to facilitate this phosphorylation event, leading to p53 activation and the induction of apoptosis and cell cycle arrest.[7]
Caption: this compound traps the FACT complex on chromatin, facilitating CK2-mediated phosphorylation and activation of p53, leading to apoptosis and cell cycle arrest.
Inhibition of the NF-κB Pathway
In contrast to its effect on p53, this compound inhibits the activity of the pro-survival transcription factor NF-κB.[1] The NF-κB pathway is constitutively active in many cancers, promoting cell proliferation and survival. The mechanism of NF-κB inhibition by this compound is linked to the depletion of soluble FACT. As FACT is required for the transcription of NF-κB target genes, its sequestration on chromatin by this compound effectively shuts down this signaling cascade.[8]
Caption: this compound depletes soluble FACT by trapping it on chromatin, thereby inhibiting the transcription of NF-κB target genes and promoting apoptosis.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound and the related compound CBL0137.
Table 1: IC50 Values of Curaxins in Various Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Reference |
| This compound | Jurkat | T-cell leukemia | 0.055 | 48 | [4] |
| CBL0137 | KG-1 | Acute Myeloid Leukemia | 0.47 | 72 | [9] |
| CBL0137 | NCI-H929 | Multiple Myeloma | 0.41 | 72 | [9] |
| CBL0137 | WEHI-3 | Murine Myelomonocytic Leukemia | 0.46 | 72 | [9] |
| CBL0137 | MCF7 | Breast Cancer | ~1.0 | 72 | [10] |
| CBL0137 | MDA-MB-231 | Breast Cancer | ~1.0 | 72 | [10] |
Table 2: Quantitative Effects of this compound on Cellular Processes
| Parameter | Cell Line/System | Treatment | Effect | Reference |
| FACT Chromatin Occupancy | HT1080 cells | 0.3 µM this compound (1.5 h) | Significant redistribution from transcribed to non-transcribed regions | [5][10] |
| Histone H1 Displacement | HT1080 cells | 1 µM CBL0137 | Rapid displacement from chromatin | [11] |
| RNA Polymerase II Occupancy | HIV-1 promoter | 0.1 µM this compound | Decreased occupancy | [4][12] |
| NF-κB Luciferase Reporter Activity | 293T cells | 8.2 µM (IC50) | Inhibition of TNF-α induced activity | [13] |
| p53 Phosphorylation (Ser392) | HT1080 cells | 0.8 µM CBL0137 (8 h) | Increased phosphorylation | [6] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in chromatin remodeling.
Chromatin Immunoprecipitation (ChIP) for FACT Complex
This protocol is designed to assess the genome-wide localization of the FACT complex following this compound treatment.
Caption: A streamlined workflow for performing ChIP-Seq to map FACT complex binding sites upon this compound treatment.
Materials:
-
Cell line of interest (e.g., HT1080)
-
This compound
-
Formaldehyde (37%)
-
Glycine
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibodies against SSRP1 or SPT16 (and appropriate IgG control)
-
Protein A/G magnetic beads
-
Wash buffers (low and high salt)
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
Reagents for library preparation and sequencing
Protocol:
-
Cell Treatment and Crosslinking:
-
Culture cells to ~80-90% confluency.
-
Treat cells with the desired concentration of this compound for the specified time.
-
Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and wash cells with cold PBS.
-
Lyse cells using a suitable lysis buffer.
-
Shear chromatin to an average fragment size of 200-500 bp using sonication. Optimize sonication conditions for the specific cell line.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads.
-
Incubate the cleared lysate with the primary antibody (anti-SSRP1 or anti-SPT16) or IgG control overnight at 4°C with rotation.
-
Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the complexes from the beads using an elution buffer.
-
-
Reverse Crosslinking and DNA Purification:
-
Reverse the crosslinks by incubating the eluate at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform next-generation sequencing.
-
-
Data Analysis:
-
Align reads to the reference genome.
-
Perform peak calling to identify regions of FACT enrichment.
-
Compare FACT binding profiles between this compound-treated and control samples to identify regions of differential occupancy.
-
In Vitro Nucleosome Unfolding Assay
This assay utilizes single-particle Förster Resonance Energy Transfer (spFRET) to monitor the conformational changes of nucleosomes in the presence of FACT and this compound.
Materials:
-
Purified recombinant human FACT complex
-
Reconstituted mononucleosomes labeled with donor and acceptor fluorophores
-
This compound
-
spFRET microscopy setup
Protocol:
-
Prepare Labeled Nucleosomes: Reconstitute mononucleosomes using DNA labeled with a FRET donor and acceptor pair at specific positions to report on DNA unwrapping.
-
Assay Reaction:
-
Incubate the labeled nucleosomes with purified FACT complex in the presence or absence of this compound in a suitable buffer.
-
Allow the reaction to equilibrate.
-
-
spFRET Measurement:
-
Immobilize the reaction mixture on a microscope slide.
-
Perform spFRET microscopy to measure the FRET efficiency of individual nucleosomes.
-
-
Data Analysis:
-
A decrease in FRET efficiency indicates an increase in the distance between the donor and acceptor, signifying nucleosome unfolding.
-
Compare the FRET efficiency distributions between different conditions (nucleosomes alone, with FACT, with this compound, and with both FACT and this compound) to quantify the extent of nucleosome unfolding.
-
In Vitro Transcription Elongation Assay
This assay assesses the effect of this compound on the ability of RNA Polymerase II (Pol II) to transcribe through a chromatinized template in the presence of the FACT complex.
Materials:
-
Purified recombinant human FACT complex
-
Purified RNA Polymerase II
-
Chromatinized DNA template (e.g., a plasmid containing a promoter and a gene of interest assembled into nucleosomes)
-
This compound
-
General transcription factors
-
NTPs (including a radiolabeled NTP)
Protocol:
-
Assemble Transcription Reactions:
-
Set up in vitro transcription reactions containing the chromatinized template, general transcription factors, and RNA Polymerase II.
-
Include purified FACT complex in the reactions.
-
Add varying concentrations of this compound or a vehicle control.
-
-
Initiate Transcription:
-
Add NTPs (including the radiolabeled NTP) to start transcription.
-
Allow the reactions to proceed for a defined period.
-
-
Analyze Transcripts:
-
Stop the reactions and purify the RNA transcripts.
-
Separate the transcripts by gel electrophoresis.
-
Visualize the radiolabeled transcripts using autoradiography.
-
-
Data Analysis:
-
Quantify the amount of full-length transcript produced in each condition.
-
A decrease in the amount of full-length transcript in the presence of this compound indicates an inhibition of transcription elongation.
-
Conclusion and Future Directions
This compound represents a novel class of therapeutic agents that target the fundamental process of chromatin remodeling. Its ability to induce c-trapping of the FACT complex leads to a cascade of events, including nucleosome unfolding, histone H1 eviction, and the modulation of critical signaling pathways like p53 and NF-κB. This multifaceted mechanism of action underscores its potential in treating diseases characterized by a dependency on FACT, such as various cancers and viral infections.
Future research should focus on further elucidating the precise molecular interactions between this compound, DNA, and the FACT complex. Advanced structural biology techniques could provide a more detailed picture of the "trapped" state. Furthermore, expanding the investigation of this compound's efficacy in a wider range of preclinical models and its potential for combination therapies will be crucial for its clinical translation. The development of more soluble and less toxic analogs of this compound also remains an important area for drug development professionals. A deeper understanding of the determinants of cellular sensitivity and resistance to this compound will ultimately pave the way for its effective and targeted use in the clinic.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Mechanism of curaxin-dependent nucleosome unfolding by FACT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FACT (biology) - Wikipedia [en.wikipedia.org]
- 4. Curaxin this compound Blocks HIV-1 Replication and Reactivation through Inhibition of Viral Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of FACT removal from transcribed genes by anticancer drugs curaxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatin structural transitions following histone H1 displacement by phosphatidylserine vesicles and low pH treatment. A multiparametric analysis involving flow cytometry, electron microscopy, and nuclease digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Features of Curaxin CBL0137 on Hematological Malignancies In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Curaxin this compound Blocks HIV-1 Replication and Reactivation through Inhibition of Viral Transcriptional Elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
Preclinical Data in Oncology for CBL0100: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the preclinical data for CBL0100, a small molecule inhibitor of the Facilitates Chromatin Transcription (FACT) complex. Due to the progression of its structural analog, CBL0137, into clinical trials, a significant portion of the publicly available quantitative oncology data pertains to this second-generation compound. This paper will focus on the core mechanism of action, which is shared by both compounds, and will present the available data for this compound, supplemented with data from CBL0137 to provide a fuller picture of the activity of this class of molecules.
Core Mechanism of Action: FACT Inhibition
This compound is a member of the curaxin family of compounds that exert their anti-cancer effects by targeting the FACT protein complex.[1] FACT, a heterodimer composed of SSRP1 and SPT16, is a crucial histone chaperone involved in processes that require chromatin remodeling, such as transcription, replication, and DNA repair.[2][3] It is highly expressed in various tumor cells and is associated with a more aggressive cancer phenotype, while its expression in normal, differentiated tissues is low, making it an attractive therapeutic target.[2][4]
The primary mechanism of action for curaxins like this compound is "chromatin trapping."[1] The process unfolds as follows:
-
DNA Intercalation: this compound binds to DNA, altering its structure without causing DNA damage like double-strand breaks.[4][5]
-
Chromatin Destabilization: This binding changes the conformation of chromatin, creating high-affinity binding sites for the FACT complex.
-
FACT Trapping: FACT binds tightly to these altered sites on the chromatin, effectively sequestering it and preventing it from performing its normal functions in transcriptional elongation.[1][6] This trapping occurs rapidly, within minutes of cell exposure to the compound.[4][7]
This functional inactivation of FACT leads to two critical anti-cancer outcomes: the simultaneous activation of the tumor suppressor p53 and the inhibition of the pro-survival transcription factor NF-κB.[1]
-
p53 Activation: The trapping of FACT leads to the phosphorylation of p53 at Serine 392 by the FACT-associated casein kinase 2 (CK2).[2] This activation is distinct from the DNA damage response pathway and promotes apoptosis and cell cycle arrest.
-
NF-κB Inhibition: NF-κB-dependent transcription, which is crucial for the survival of many cancer cells, requires FACT activity. By trapping FACT, this compound inhibits this transcriptional program.[1][2]
The diagram below illustrates this signaling pathway.
Quantitative Preclinical Data
While both this compound and CBL0137 have demonstrated broad anti-cancer activity, most quantitative oncology data has been published for CBL0137, the clinical candidate.[4] One publication noted that this compound is more biologically active but is less frequently used in animal studies due to lower solubility and higher toxicity.[4][7]
In Vitro Efficacy
Specific in vitro oncology data for this compound is sparse in the literature. However, its activity has been quantified in an HIV-1 replication model using a human T-cell line, which provides a benchmark for its cytotoxic potential. For a broader oncology perspective, data for the related compound CBL0137 is presented from the Pediatric Preclinical Testing Program (PPTP).
Table 1: In Vitro Cytotoxicity of Curaxins
| Compound | Cell Line | Histotype | IC50 (µM) | Notes | Citation |
|---|---|---|---|---|---|
| This compound | Jurkat | T-cell Leukemia | 0.055 | HIV-1 replication assay | [8] |
| CBL0137 | MOLT-4 | T-cell ALL | 0.13 | Most sensitive in PPTP panel | [9] |
| CBL0137 | COG-L-458 | Rhabdoid Tumor | 0.14 | [9] | |
| CBL0137 | COG-N-411 | Neuroblastoma | 0.23 | [9] | |
| CBL0137 | SJ-RH30 | Rhabdomyosarcoma | 0.32 | [9] | |
| CBL0137 | OS-31 | Osteosarcoma | 0.46 | [9] | |
| CBL0137 | COG-L-417 | Wilms Tumor | 0.80 | Least sensitive in PPTP panel | [9] |
| CBL0137 | Median | PPTP Panel | 0.28 | Median of 23 cell lines |[9] |
ALL: Acute Lymphoblastic Leukemia
In Vivo Efficacy
Table 2: In Vivo Efficacy of CBL0137 in Xenograft Models
| Cancer Type | Model | Treatment | Outcome | Citation |
|---|---|---|---|---|
| Solid Tumors (various) | PPTP Xenograft Panel | 50 mg/kg, IV, weekly x4 | Significant EFS difference in 10 of 31 models | [9] |
| Acute Lymphoblastic Leukemia | PPTP Xenograft Panel | 50 mg/kg, IV, weekly x4 | Significant EFS difference in 8 of 8 models; 1 CR, 4 PRs | [9] |
| Small Cell Lung Cancer | H82 Xenograft | Combination w/ Cisplatin | Delayed tumor growth for 30 days | [2] |
| Renal Cell Carcinoma | Caki-1 Xenograft | Monotherapy | Significant tumor growth inhibition | [1] |
| Melanoma | Mel-7 Xenograft | Monotherapy | Significant tumor growth inhibition |[1] |
EFS: Event-Free Survival; CR: Complete Response; PR: Partial Response
Experimental Protocols & Workflows
The following protocols are representative of the methodologies used to evaluate curaxins in preclinical oncology studies.
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Plating: Cancer cell lines are seeded into 96-well plates at a predetermined density and incubated overnight to allow for attachment.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound (or other curaxins) and incubated for a specified period (e.g., 72-96 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The supernatant is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of ~570 nm.
-
Analysis: Cell viability is calculated as a percentage relative to vehicle-treated control cells. IC50 values are determined using non-linear regression analysis.
In Vivo Xenograft Efficacy Study
The general workflow for assessing the in vivo efficacy of a compound like this compound in a xenograft model is depicted below.
-
Animal Models: Studies typically use immunocompromised mice (e.g., SCID or athymic nude mice) to prevent rejection of human tumor cells.[1][9]
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., 1-10 million cells) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Staging: Tumors are allowed to grow to a specific size (e.g., 100-150 mm³) before the commencement of treatment. Animals are then randomized into control and treatment groups.
-
Drug Administration: The compound is administered according to a predetermined schedule and route (e.g., intravenously, weekly for 4 weeks).[9]
-
Efficacy Measurement: Tumor volumes are measured two to three times weekly with calipers (Volume = (length x width²)/2). Animal body weights are monitored as an indicator of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined endpoint size. Efficacy is often expressed as Tumor Growth Inhibition (TGI) or as a statistically significant difference in event-free survival between treated and control groups.[9]
Conclusion
This compound is a potent anti-cancer agent that functions through a distinct mechanism of "chromatin trapping" to inhibit the FACT complex. This action dually activates the p53 tumor suppressor pathway and inhibits pro-survival NF-κB signaling. While preclinical development has largely advanced with the second-generation compound CBL0137 due to its improved pharmaceutical properties, the foundational mechanism and broad anti-cancer potential were established with compounds including this compound. The available data underscore the therapeutic promise of targeting the FACT complex in oncology.
References
- 1. Curaxins: anticancer compounds that simultaneously suppress NF-κB and activate p53 by targeting FACT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms [frontiersin.org]
- 3. Targeting Features of Curaxin CBL0137 on Hematological Malignancies In Vitro and In Vivo | MDPI [mdpi.com]
- 4. oaepublish.com [oaepublish.com]
- 5. scispace.com [scispace.com]
- 6. Frontiers | Mechanism of curaxin-dependent nucleosome unfolding by FACT [frontiersin.org]
- 7. Histone Chaperone FACT and Curaxins: Effects on Genome Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curaxin this compound Blocks HIV-1 Replication and Reactivation through Inhibition of Viral Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Initial testing (stage 1) of the curaxin CBL0137 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
CBL0100 Experimental Protocol for Jurkat Cells: An Application Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for utilizing CBL0100, a potent small molecule inhibitor of the Facilitates Chromatin Transcription (FACT) complex, in experiments involving the Jurkat human T lymphocyte cell line. Detailed protocols for cell culture, this compound treatment, and subsequent analysis of apoptosis and cell cycle distribution are presented. Furthermore, the underlying molecular mechanism of this compound-induced cellular effects is elucidated through a schematic signaling pathway. This guide is intended to assist researchers in designing and executing experiments to investigate the therapeutic potential of this compound in T-cell acute lymphoblastic leukemia and other relevant contexts.
Introduction
The Jurkat cell line, derived from a human T-cell leukemia, is a cornerstone model for studying T-cell signaling, activation, and apoptosis.[1] this compound is a curaxin, a class of small molecules that exhibit anti-cancer properties by targeting the FACT complex.[2] The FACT complex, composed of the SSRP1 and SPT16 subunits, is a crucial histone chaperone involved in chromatin remodeling during transcription, replication, and DNA repair.[2][3] In many cancer cells, the FACT complex is overexpressed, making it an attractive therapeutic target.[3] this compound functions by intercalating into DNA, which leads to the "trapping" of the FACT complex on chromatin.[3][4] This event triggers a cascade of downstream effects, including the activation of the p53 tumor suppressor pathway and the induction of apoptosis, without causing DNA damage.[5][6]
This application note details standardized protocols for treating Jurkat cells with this compound and assessing its impact on cell viability, apoptosis, and cell cycle progression.
Data Presentation
Table 1: Illustrative Data for this compound-Induced Apoptosis in Jurkat Cells
| This compound Concentration (µM) | Incubation Time (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells |
| 0 (Vehicle Control) | 24 | 5.2 ± 0.8 | 2.1 ± 0.3 | 92.7 ± 1.1 |
| 0.05 | 24 | 15.6 ± 1.5 | 5.3 ± 0.7 | 79.1 ± 2.0 |
| 0.1 | 24 | 28.9 ± 2.1 | 10.8 ± 1.2 | 60.3 ± 3.3 |
| 0.2 | 24 | 45.3 ± 3.5 | 18.7 ± 1.9 | 36.0 ± 4.8 |
| 0 (Vehicle Control) | 48 | 6.8 ± 1.0 | 3.5 ± 0.5 | 89.7 ± 1.5 |
| 0.05 | 48 | 25.4 ± 2.2 | 12.1 ± 1.3 | 62.5 ± 3.5 |
| 0.1 | 48 | 50.1 ± 4.0 | 25.6 ± 2.5 | 24.3 ± 5.1 |
| 0.2 | 48 | 68.7 ± 5.2 | 28.9 ± 2.8 | 2.4 ± 0.9 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Table 2: Illustrative Data for this compound-Induced Cell Cycle Arrest in Jurkat Cells
| This compound Concentration (µM) | Incubation Time (hours) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle Control) | 24 | 45.2 ± 2.5 | 38.1 ± 2.1 | 16.7 ± 1.8 |
| 0.05 | 24 | 55.8 ± 3.1 | 30.5 ± 1.9 | 13.7 ± 1.5 |
| 0.1 | 24 | 68.4 ± 4.0 | 20.1 ± 1.7 | 11.5 ± 1.3 |
| 0.2 | 24 | 75.1 ± 4.5 | 15.3 ± 1.4 | 9.6 ± 1.1 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Jurkat Cell Culture
-
Media Preparation: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell Maintenance: Maintain cells in suspension culture in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Maintain the cell density between 1 x 10^5 and 2 x 10^6 viable cells/mL. To passage, centrifuge the cell suspension at 150-200 x g for 5-8 minutes, discard the supernatant, and resuspend the cell pellet in fresh, pre-warmed media to the desired seeding density.[7]
This compound Treatment Protocol
-
Cell Seeding: Seed Jurkat cells in a multi-well plate at a density of 2 x 10^5 to 4 x 10^5 cells/mL. The final volume will depend on the requirements of the subsequent assay.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.05, 0.1, 0.2 µM).[8] A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
-
Treatment: Add the this compound dilutions or vehicle control to the wells containing the Jurkat cells.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours) at 37°C with 5% CO2.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is adapted from standard flow cytometry apoptosis assays.[9]
-
Cell Harvesting: Following treatment with this compound, collect the Jurkat cells by centrifugation at 150-200 x g for 5 minutes.
-
Washing: Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is based on standard methods for cell cycle analysis by flow cytometry.[10]
-
Cell Harvesting: After this compound treatment, harvest the Jurkat cells by centrifugation.
-
Fixation: Wash the cells with PBS and then fix them in ice-cold 70% ethanol while vortexing gently. Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The data will be displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound intercalates into the DNA of chromatin, altering its structure. This leads to the trapping of the FACT complex on the chromatin, rendering it inactive. The trapped FACT complex then facilitates the phosphorylation of p53 at the Serine 392 residue by Casein Kinase 2 (CK2).[5] Phosphorylated p53 is stabilized and activated, leading to the transcription of pro-apoptotic genes and ultimately, apoptosis.
Experimental Workflow for Assessing this compound Effects
The following diagram illustrates the overall workflow for studying the effects of this compound on Jurkat cells, from cell culture to data analysis.
References
- 1. Practical Guide for Live Cell Cycle Analysis in Flow Cytometry - Nordic Biosite [nordicbiosite.com]
- 2. researchgate.net [researchgate.net]
- 3. Flow cytometry apoptosis assay in Jurkat cells | Domainex [domainex.co.uk]
- 4. selleckchem.com [selleckchem.com]
- 5. oaepublish.com [oaepublish.com]
- 6. Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A comparison of three flow cytometry methods for evaluating mitochondrial damage during staurosporine-induced apoptosis in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes: Quantifying the Inhibitory Effect of CBL0100 on HIV-1 Reactivation using a p24 ELISA Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) establishes a latent reservoir in infected individuals, which remains a major obstacle to a cure.[1][2] One therapeutic strategy, termed "block and lock," aims to reinforce this latency, preventing sporadic viral reactivation.[1][3][4] The small molecule CBL0100, a curaxin that targets the Facilitates Chromatin Transcription (FACT) complex, has emerged as a promising latency-promoting agent.[1][3][4] this compound functions by inhibiting HIV-1 transcriptional elongation, thereby blocking both viral replication and reactivation.[1][3][4]
The HIV-1 p24 antigen is a core structural protein and a reliable biomarker for viral replication.[5] A p24 Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the amount of p24 in cell culture supernatants, providing a measure of viral production.[6] These application notes provide a detailed protocol for utilizing a p24 ELISA to quantify the inhibitory effect of this compound on HIV-1 reactivation in latently infected cells.
Principle of the Assay
This protocol describes the treatment of latently HIV-1 infected cells with a latency-reversing agent (LRA) to induce viral reactivation, in the presence or absence of this compound. The subsequent quantification of p24 protein in the cell culture supernatant by ELISA allows for the assessment of this compound's ability to suppress HIV-1 production. A reduction in p24 levels in the presence of this compound indicates its efficacy as a latency-promoting agent.
Data Presentation
Table 1: Inhibitory Effect of this compound on HIV-1 Replication
| Cell Line | Virus Strain | IC50 of this compound (µM) |
| Jurkat | HIV-NL4-3 | 0.055 |
| Data represents the concentration of this compound required to inhibit 50% of viral replication as measured by p24 ELISA.[3] |
Table 2: Effect of this compound on HIV-1 Reactivation in Latently Infected Cell Lines
| Cell Line | Reactivation Agent | This compound Concentration (µM) | Outcome |
| J-LAT-A1 | TNFα (10 ng/ml) | 0.1 | Decrease in GFP+ cells and Mean Fluorescence Intensity (MFI)[3] |
| J-LAT-A2 | TNFα (10 ng/ml) | 0.1 | Decrease in GFP+ cells and MFI[3] |
| THP89GFP | TNFα (10 ng/ml) | 0.2 | Potent block of HIV-1 reactivation (measured by GFP)[3] |
| GFP (Green Fluorescent Protein) expression is a surrogate marker for HIV-1 reactivation in these cell lines. |
Table 3: Effect of this compound on HIV-1 Reactivation in Primary Cells
| Cell Model | Reactivation Stimulus | This compound Concentration (µM) | Outcome |
| Latently Infected Primary CD4+ T cells | anti-CD3/CD28 antibodies | 0.1 | Potent inhibition of HIV-1 reactivation (measured by luciferase activity)[3] |
| Luciferase activity is a reporter for HIV-1 transcription in this model. |
Experimental Protocols
Materials
-
Latently HIV-1 infected cell line (e.g., J-LAT, U1/HIV-1) or primary CD4+ T cells
-
Complete cell culture medium
-
This compound (stock solution prepared in DMSO)
-
Latency-Reversing Agent (LRA), e.g., TNFα
-
Phosphate Buffered Saline (PBS)
-
Commercial HIV-1 p24 ELISA kit (e.g., XpressBio Cat# XB-1000, Abcam Cat# ab218268)
-
Microplate reader
Protocol for Inhibition of HIV-1 Reactivation Assay
-
Cell Seeding:
-
Seed latently infected cells in a 96-well plate at a density of 5 x 10^5 cells/well in 100 µL of complete culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the desired concentrations of this compound to the appropriate wells. For initial experiments, a concentration of 0.1 µM can be used.[3]
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration used.
-
-
Latency Reactivation:
-
To induce HIV-1 reactivation, add the LRA to the wells. For example, add TNFα to a final concentration of 10 ng/mL.[3]
-
Include control wells with cells and this compound but without the LRA to assess the effect on basal transcription.
-
Include control wells with cells and the LRA but without this compound as a positive control for reactivation.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 72 hours. The optimal incubation time may need to be determined empirically.
-
-
Sample Collection:
-
After incubation, centrifuge the plate at 500 x g for 5 minutes to pellet the cells.
-
Carefully collect the cell culture supernatant for p24 analysis. Supernatants can be stored at -80°C if not analyzed immediately.
-
p24 ELISA Protocol (General Guideline)
Follow the specific instructions provided with your commercial p24 ELISA kit. A general workflow is provided below.[7]
-
Preparation:
-
Bring all reagents and samples to room temperature.
-
Prepare wash buffer and standards as per the kit's instructions.
-
-
Assay Procedure:
-
Add 200 µL of each standard, control, and supernatant sample to the appropriate wells of the anti-HIV-1 p24 antibody-coated microplate.
-
Incubate for 60 minutes at 37°C.
-
Wash the wells multiple times with the provided wash buffer.
-
Add 100 µL of the biotinylated detector antibody to each well and incubate for 60 minutes at 37°C.
-
Wash the wells.
-
Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the wells.
-
Add 100 µL of TMB substrate solution to each well and incubate for 30 minutes at room temperature, protected from light.
-
Add 100 µL of stop solution to each well.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of p24 in the samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage of inhibition of p24 production by this compound compared to the LRA-only control.
-
Visualizations
Caption: Experimental workflow for assessing this compound's inhibition of HIV-1 reactivation.
Caption: Signaling pathway of this compound in the inhibition of HIV-1 transcription.
References
- 1. Curaxin this compound Blocks HIV-1 Replication and Reactivation through Inhibition of Viral Transcriptional Elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. patrinum.ch [patrinum.ch]
- 3. Curaxin this compound Blocks HIV-1 Replication and Reactivation through Inhibition of Viral Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Curaxin this compound Blocks HIV-1 Replication and Reactivation through Inhibition of Viral Transcriptional Elongation [frontiersin.org]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Ultrasensitive HIV-1 p24 Assay Detects Single Infected Cells and Differences in Reservoir Induction by Latency Reversal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with CBL0100
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBL0100 is a small molecule belonging to the curaxin family of compounds that exhibit potent anti-cancer activity. Its primary mechanism of action involves the inhibition of the Facilitates Chromatin Transcription (FACT) complex.[1] The FACT complex, composed of the SSRP1 and SPT16 subunits, is a crucial histone chaperone involved in chromatin remodeling during transcription, replication, and DNA repair. In many cancer cells, the FACT complex is overexpressed and plays a significant role in oncogene expression and tumor progression.[2][3]
This compound intercalates into DNA, leading to a phenomenon described as "chromatin trapping" of the FACT complex. This action does not cause direct DNA damage in the form of double-strand breaks but rather alters chromatin structure.[1] This disruption of FACT function leads to the simultaneous inhibition of the pro-survival NF-κB signaling pathway and the activation of the p53 tumor suppressor pathway, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[1][4]
Flow cytometry is an indispensable tool for elucidating the cellular responses to this compound treatment. This document provides detailed protocols for analyzing apoptosis, cell cycle distribution, and DNA damage response in cancer cells treated with this compound using flow cytometry.
Data Presentation
The following tables summarize representative quantitative data expected from flow cytometry analysis of cancer cells treated with a FACT inhibitor like this compound. The data presented here is illustrative and based on studies with the closely related curaxin, CBL0137, which shares a similar mechanism of action.
Table 1: Induction of Apoptosis in Cancer Cells Treated with a FACT Inhibitor
| Treatment Group | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | 5.2 ± 1.1 | 3.1 ± 0.8 |
| This compound | 0.5 | 15.8 ± 2.5 | 8.4 ± 1.3 |
| This compound | 1.0 | 35.2 ± 4.1 | 18.7 ± 2.9 |
| This compound | 2.0 | 58.9 ± 5.7 | 32.5 ± 4.5 |
Data is representative and may vary depending on the cell line and experimental conditions.
Table 2: Cell Cycle Distribution in Cancer Cells Treated with a FACT Inhibitor
| Treatment Group | Concentration (µM) | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | 45.3 ± 3.2 | 30.1 ± 2.5 | 24.6 ± 2.1 |
| This compound | 0.5 | 55.8 ± 4.1 | 25.4 ± 2.2 | 18.8 ± 1.9 |
| This compound | 1.0 | 68.2 ± 5.3 | 18.7 ± 1.9 | 13.1 ± 1.5 |
| This compound | 2.0 | 75.1 ± 6.0 | 10.5 ± 1.3 | 14.4 ± 1.8 |
Data is representative and may vary depending on the cell line and experimental conditions, with some studies showing a G2/M arrest.[5][6]
Table 3: DNA Damage Response in Cancer Cells Treated with a FACT Inhibitor
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity of γH2AX |
| Vehicle Control | 0 | 150 ± 25 |
| This compound | 1.0 | 450 ± 50 |
| Etoposide (Positive Control) | 10 | 1200 ± 150 |
This compound is not expected to cause significant direct DNA double-strand breaks, but some downstream effects might lead to a modest increase in γH2AX signaling.
Experimental Protocols
I. Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis in this compound-treated cells by identifying the externalization of phosphatidylserine using Annexin V and the loss of membrane integrity using PI.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, U87MG, A549)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.5, 1, 2 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which contains floating apoptotic cells.
-
Wash the adherent cells with PBS.
-
Gently detach the adherent cells using trypsin-EDTA.
-
Combine the detached cells with the collected supernatant from step 2.1.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls for setting compensation and gates: unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only.
-
Collect data for at least 10,000 events per sample.
-
II. Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution in this compound-treated cells based on DNA content.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS
-
70% ice-cold ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in the apoptosis protocol (Section I, step 1).
-
-
Cell Harvesting:
-
Harvest cells as described in the apoptosis protocol (Section I, step 2), ensuring to collect both adherent and floating cells.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells at -20°C for at least 2 hours (can be stored for several days).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate for better resolution of the DNA content peaks.
-
Collect data for at least 20,000 events per sample.
-
Use software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases.
-
III. Analysis of DNA Damage Response by γH2AX Staining
This protocol outlines the detection of phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks, although this compound is not expected to be a strong inducer.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Positive control for DNA damage (e.g., Etoposide)
-
PBS
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Fluorochrome-conjugated secondary antibody
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in the apoptosis protocol (Section I, step 1), including a positive control group treated with a known DNA damaging agent.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described previously.
-
Resuspend the cell pellet in 1 mL of fixation buffer and incubate for 15 minutes at room temperature.
-
Centrifuge and wash the cells once with PBS.
-
-
Permeabilization and Staining:
-
Resuspend the fixed cells in 1 mL of permeabilization buffer and incubate for 15 minutes on ice.
-
Centrifuge and wash the cells twice with PBS containing 1% BSA.
-
Resuspend the cell pellet in 100 µL of PBS with 1% BSA and add the primary anti-γH2AX antibody at the recommended dilution.
-
Incubate for 1 hour at room temperature.
-
Wash the cells twice with PBS containing 1% BSA.
-
Resuspend the cell pellet in 100 µL of PBS with 1% BSA and add the fluorochrome-conjugated secondary antibody.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with PBS containing 1% BSA.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in 500 µL of PBS.
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the γH2AX signal.
-
Include an isotype control to determine background staining.
-
Visualizations
References
- 1. oaepublish.com [oaepublish.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Histone chaperone FACT Complex inhibitor CBL0137 interferes with DNA damage repair and enhances sensitivity of Medulloblastoma to chemotherapy and radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Determining FACT Complex Occupancy using ChIP-qPCR in Response to CBL0100
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Facilitates Chromatin Transcription (FACT) complex, a heterodimer composed of Suppressor of Ty 16 (SPT16) and Structure-Specific Recognition Protein 1 (SSRP1), is a crucial histone chaperone involved in chromatin remodeling during transcription, replication, and DNA repair.[1][2][3][4] Its ability to dynamically alter nucleosome structure makes it a compelling target in oncology and other therapeutic areas. CBL0100, a small molecule of the curaxin family, has been identified as a compound that targets the FACT complex.[5][6][7] Mechanistic studies have revealed that this compound can modulate the interaction of the FACT complex with chromatin, leading to a reduction in its occupancy at specific genomic loci, thereby affecting transcriptional processes.[5][6][8]
This document provides a detailed protocol for Chromatin Immunoprecipitation followed by quantitative Polymerase Chain Reaction (ChIP-qPCR) to investigate the occupancy of the FACT complex at specific gene promoters in response to treatment with this compound.
Principle of the Assay
ChIP-qPCR is a powerful technique to study protein-DNA interactions within the native chromatin context of the cell. The workflow involves cross-linking proteins to DNA, shearing the chromatin, immunoprecipitating the protein of interest (in this case, the FACT complex) using a specific antibody, and then quantifying the associated DNA by qPCR. By comparing the amount of a specific DNA sequence immunoprecipitated with and without this compound treatment, the effect of the compound on FACT occupancy at that genomic location can be determined.
Materials and Reagents
-
Cell Lines: Human cancer cell line known to express the FACT complex (e.g., HeLa, U2OS).
-
Compound: this compound (dissolved in a suitable solvent, e.g., DMSO).
-
Antibodies:
-
Reagents for Cell Culture: DMEM, FBS, Penicillin-Streptomycin.
-
Reagents for ChIP:
-
Formaldehyde (37%)
-
Glycine
-
PBS (Phosphate Buffered Saline)
-
Cell Lysis Buffer
-
Nuclear Lysis Buffer
-
ChIP Dilution Buffer
-
Low Salt Wash Buffer
-
High Salt Wash Buffer
-
LiCl Wash Buffer
-
TE Buffer
-
Elution Buffer
-
Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol
-
Ethanol
-
-
Reagents for qPCR:
-
SYBR Green Master Mix
-
Nuclease-free water
-
qPCR primers (see Table 2 for examples)
-
-
Equipment:
-
Cell culture incubator
-
Sonicator
-
Rotating wheel or platform
-
Magnetic rack
-
Thermomixer
-
Real-time PCR machine
-
Experimental Protocol
Cell Culture and Treatment
-
Plate cells at an appropriate density and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 0.1 µM or 0.2 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 6-24 hours).[5] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.
Cross-linking and Cell Harvest
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells in ice-cold PBS containing protease inhibitors and centrifuge to pellet the cells.
Chromatin Preparation
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice.
-
Centrifuge and resuspend the nuclear pellet in Nuclear Lysis Buffer.
-
Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be determined empirically for each cell type and sonicator.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.
Immunoprecipitation
-
Dilute the chromatin in ChIP Dilution Buffer.
-
Save a small aliquot of the diluted chromatin as "input" control.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with either the anti-SSRP1, anti-SPT16, or Normal Rabbit IgG antibody overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and TE Buffer to remove non-specific binding.
Elution and Reverse Cross-linking
-
Elute the chromatin from the beads using Elution Buffer.
-
Reverse the cross-links by adding NaCl and incubating at 65°C overnight. Also, process the "input" sample in the same manner.
-
Treat with RNase A and then Proteinase K to remove RNA and proteins.
DNA Purification
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a commercial DNA purification kit.
-
Resuspend the purified DNA in nuclease-free water.
Data Presentation
The quantitative data from the qPCR analysis should be summarized in a clear and structured table for easy comparison.
Table 1: Effect of this compound on FACT Occupancy at Target Gene Promoters
| Target Gene | Treatment | Antibody | Ct Value (Mean ± SD) | % Input (Mean ± SD) | Fold Enrichment vs. IgG (Mean ± SD) |
|---|---|---|---|---|---|
| Positive Control Locus (e.g., RPLP0) | Vehicle | Anti-SSRP1 | 25.2 ± 0.3 | 1.5 ± 0.2 | 15.0 ± 2.1 |
| Vehicle | IgG | 30.5 ± 0.4 | 0.1 ± 0.02 | 1.0 | |
| This compound (0.1 µM) | Anti-SSRP1 | 27.8 ± 0.2 | 0.4 ± 0.05 | 4.5 ± 0.6 | |
| This compound (0.1 µM) | IgG | 30.7 ± 0.3 | 0.09 ± 0.01 | 1.0 | |
| Negative Control Locus (e.g., Gene Desert) | Vehicle | Anti-SSRP1 | 31.0 ± 0.5 | 0.08 ± 0.01 | 1.2 ± 0.3 |
| Vehicle | IgG | 31.2 ± 0.4 | 0.07 ± 0.01 | 1.0 | |
| This compound (0.1 µM) | Anti-SSRP1 | 31.3 ± 0.3 | 0.07 ± 0.01 | 1.1 ± 0.2 |
| | this compound (0.1 µM) | IgG | 31.5 ± 0.5 | 0.06 ± 0.01 | 1.0 |
Table 2: Example qPCR Primers for Human FACT ChIP
| Target | Locus Type | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
|---|---|---|---|
| RPLP0 | Positive Control | GCGTCGCTTCCTGGAGGGT | CATCAGCACCACGCATCTCCT |
| MYC Promoter | Positive Control | TCGGATTCTCTGCTCTCCTC | GCGAGGTGCATTTTCGG |
| Gene Desert Chr12 | Negative Control | CCTTCTCTGCTTTGCCTTTG | TGGAGGTAAACCAGGGAGAA |
Data Analysis
Two common methods for analyzing ChIP-qPCR data are the "Percent Input" and "Fold Enrichment" methods.
-
Percent Input: This method normalizes the signal from the immunoprecipitated sample to the total amount of input chromatin.
-
% Input = 2^((Ct(Input) - log2(DilutionFactor)) - Ct(IP)) * 100
-
-
Fold Enrichment: This method represents the enrichment of the target protein at a specific locus relative to a negative control (IgG).
-
Fold Enrichment = 2^(-(Ct(IP) - Ct(IgG)))
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound interaction with the FACT complex reduces its occupancy on chromatin.
Experimental Workflow
Caption: Overview of the ChIP-qPCR experimental workflow.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low DNA yield after ChIP | Inefficient cross-linking | Optimize formaldehyde concentration and incubation time. |
| Incomplete cell lysis | Ensure complete lysis by optimizing buffers and incubation times. | |
| Inefficient sonication | Optimize sonication parameters to achieve the desired fragment size. | |
| Poor antibody quality | Use a ChIP-validated antibody and titrate the optimal amount. | |
| High background in IgG control | Insufficient washing | Increase the number and stringency of washes. |
| Too much antibody or chromatin | Optimize the amounts of antibody and chromatin used for immunoprecipitation. | |
| No enrichment at positive control locus | Inactive antibody | Use a fresh, validated antibody. |
| Incorrect qPCR primers | Verify primer sequences and annealing temperature. | |
| Protein not expressed or localized to the nucleus | Confirm protein expression and localization by Western blot and immunofluorescence. |
Conclusion
This ChIP-qPCR protocol provides a robust framework for researchers to investigate the impact of this compound on the chromatin occupancy of the FACT complex. By carefully optimizing each step and including appropriate controls, this method can yield valuable insights into the mechanism of action of this compound and other compounds that target chromatin-modifying proteins. The resulting data can be critical for drug development programs aimed at modulating transcriptional regulation for therapeutic benefit.
References
- 1. SSRP1 (E1Y8D) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. SPT16 (D7I2K) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. SSRP1 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. fortislife.com [fortislife.com]
- 5. Curaxin this compound Blocks HIV-1 Replication and Reactivation through Inhibition of Viral Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curaxin this compound Blocks HIV-1 Replication and Reactivation through Inhibition of Viral Transcriptional Elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
- 8. Anti-SSRP1 Antibody (A15218) | Antibodies.com [antibodies.com]
CBL0100: Application Notes and Protocols for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of CBL0100, a small molecule inhibitor of the Facilitates Chromatin Transcription (FACT) complex. This document outlines recommended dosages, and concentrations for various cell lines and provides detailed protocols for key experimental assays.
Introduction
This compound is a curaxin derivative that has demonstrated potent anti-cancer and anti-viral activity in preclinical studies.[1][2] Its primary mechanism of action is the inhibition of the FACT complex, a critical regulator of chromatin transcription.[1][3] By targeting FACT, this compound disrupts transcriptional elongation, leading to cell cycle arrest and apoptosis in cancer cells and inhibition of viral replication.[4][5] This document serves as a practical resource for researchers utilizing this compound in in vitro settings.
Data Presentation: Quantitative Summary
The following tables summarize the effective concentrations and inhibitory concentrations of this compound across various cell lines and experimental contexts as reported in the literature.
Table 1: Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Cell Type | Application | Effective Concentration | Reference |
| Jurkat | Human T lymphocyte | HIV-1 Replication Inhibition | 0.05 - 0.2 µM | [4] |
| J-LAT-A1 | Jurkat-based HIV latency model | HIV-1 Reactivation Inhibition | 0.1 µM | [4] |
| J-LAT-A2 | Jurkat-based HIV latency model | HIV-1 Reactivation Inhibition | 0.1 µM | [4] |
| THP89GFP | Monocytic HIV latency model | HIV-1 Reactivation Inhibition | 0.2 µM | [4] |
| U1/HIV-1 | Promonocytic HIV latency model | HIV-1 Reactivation Inhibition | 0.1 µM | [4][5] |
| TZM-bl | HeLa cell line expressing HIV-1 receptors | HIV-1 Tat-dependent Transcription | 0.1 µM | [4][5] |
| Primary CD4+ T cells | Human primary immune cells | HIV-1 Replication Inhibition | Not specified, used in ex vivo models | [4] |
| HeLa | Human cervical cancer | Chromatin Trapping (c-trapping) | 0.3 µM | [6] |
| HT1080 | Human fibrosarcoma | Chromatin Trapping (c-trapping) | 2.5 - 3 µM | [6][7] |
Table 2: IC50 Values of this compound
| Cell Line | Assay | IC50 Value | Reference |
| Jurkat | HIV-1 NL4-3 Replication (p24 ELISA) | 0.055 µM | [4] |
| Breast Cancer Cells | Cell Viability | ~1 µM (for related curaxin CBL0137 at 72h) | [6] |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by targeting the FACT (Facilitates Chromatin Transcription) complex, which is composed of the subunits SSRP1 and SPT16. FACT plays a crucial role in transcription by transiently displacing histone H2A-H2B dimers, thereby allowing RNA Polymerase II (Pol II) to progress along the DNA template. This compound intercalates into DNA, leading to chromatin alterations that "trap" FACT, preventing its normal function.[1][3] This leads to a reduction in the occupancy of both Pol II and FACT at promoter regions, ultimately inhibiting transcriptional elongation.[4][5]
Experimental Protocols
The following are detailed protocols for key in vitro experiments involving this compound.
Cell Viability Assay
This protocol is a general guideline for assessing the cytotoxicity of this compound in a chosen cell line.
a. Experimental Workflow:
b. Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well clear or opaque-walled microplates
-
Cell viability reagent (e.g., MTT, WST-1, CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
c. Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Measurement (Example with MTT):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the log of this compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
HIV-1 Replication Inhibition Assay (p24 ELISA)
This protocol is designed to measure the effect of this compound on HIV-1 replication in susceptible cell lines like Jurkat.
a. Experimental Workflow:
b. Materials:
-
Jurkat cells
-
Complete RPMI-1640 medium
-
HIV-1 viral stock (e.g., NL4-3)
-
This compound stock solution
-
24-well plates
-
HIV-1 p24 Antigen ELISA kit
-
Microplate reader
c. Procedure:
-
Cell Treatment and Infection:
-
Seed Jurkat cells in a 24-well plate at a density of 1 x 10^5 cells/well.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.01 µM to 1 µM) or vehicle control (DMSO) for 2-4 hours.
-
Infect the cells with a known amount of HIV-1.
-
-
Incubation and Supernatant Collection:
-
Incubate the infected cells for 48-72 hours.
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
-
p24 ELISA:
-
Perform the p24 ELISA on the collected supernatants according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the provided p24 antigen standards.
-
Determine the concentration of p24 in each sample.
-
Calculate the percentage of inhibition of HIV-1 replication for each this compound concentration relative to the vehicle control.
-
HIV-1 Reactivation Assay in Latency Models
This protocol is for assessing the ability of this compound to inhibit the reactivation of latent HIV-1 in cell line models like J-LAT or THP89GFP.
a. Experimental Workflow:
References
- 1. oaepublish.com [oaepublish.com]
- 2. Curaxin this compound Blocks HIV-1 Replication and Reactivation through Inhibition of Viral Transcriptional Elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone Chaperone FACT and Curaxins: Effects on Genome Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curaxin this compound Blocks HIV-1 Replication and Reactivation through Inhibition of Viral Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Preparing CBL0100 Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBL0100 is a small molecule inhibitor of the Facilitates Chromatin Transcription (FACT) complex, a key regulator of chromatin remodeling during transcription, replication, and DNA repair.[1][2] By targeting FACT, this compound has been shown to exhibit anti-cancer properties and inhibit HIV-1 replication.[3] Its mechanism of action involves the suppression of the NF-κB signaling pathway and the activation of the p53 tumor suppressor pathway.[1][2][4] These characteristics make this compound a compound of significant interest in cancer research and virology.
Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and use of this compound in a cell culture setting.
This compound Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 374.48 g/mol | [5] |
| Appearance | Crystalline solid | N/A |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [3][6] |
| Mechanism of Action | Inhibitor of the FACT complex | [1][7] |
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol:
-
Pre-weighing Preparations: Before handling this compound, ensure that all necessary calculations are performed and that the workspace is clean. Wear appropriate PPE at all times.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.745 mg of this compound (Molecular Weight = 374.48 g/mol ).
-
Dissolving in DMSO:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube. For a 10 mM stock solution from 3.745 mg of this compound, add 1 mL of DMSO.
-
Tightly cap the tube.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all of the powder has dissolved and the solution is clear. If particulates remain, brief sonication or gentle warming (to no more than 37°C) may be employed, though this should be done with caution to avoid degradation.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Storage of Stock Solutions:
Proper storage is essential to maintain the stability and activity of the this compound stock solution.
| Storage Temperature | Duration | Notes |
| -20°C | Short-term (1-3 months) | Protect from light. |
| -80°C | Long-term (up to 1 year) | Recommended for prolonged storage. Protect from light. |
Note: Avoid repeated freeze-thaw cycles, as this can degrade the compound.
Experimental Protocols: Cell Treatment with this compound
This section provides a general protocol for treating adherent cell lines with this compound. This protocol should be optimized for specific cell lines and experimental conditions.
Materials:
-
Cultured cells in exponential growth phase
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution (for viability assessment)
Protocol:
-
Cell Seeding:
-
Harvest cells from culture flasks using standard trypsinization or cell scraping methods.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.
-
Seed the cells into multi-well plates at a density that will allow for logarithmic growth throughout the duration of the experiment. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plates overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
-
Preparation of Working Solutions:
-
On the day of treatment, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to achieve a final concentration of 0.1 µM in 1 mL of medium from a 10 mM stock, you would perform a 1:100,000 dilution (e.g., a serial dilution).
-
Important: The final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO without this compound) must be included in all experiments.
-
-
Cell Treatment:
-
Carefully remove the existing medium from the wells.
-
Add the prepared this compound-containing medium (or vehicle control medium) to the respective wells.
-
Return the plates to the incubator and culture for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Assessing Experimental Outcomes:
-
At the end of the treatment period, the effects of this compound can be assessed using various assays, such as:
-
Cell viability assays (e.g., MTS, MTT, or CellTiter-Glo)
-
Apoptosis assays (e.g., Annexin V/PI staining)
-
Western blotting to analyze protein expression levels (e.g., p53, NF-κB pathway components)
-
Quantitative PCR (qPCR) to analyze gene expression changes.
-
-
Mechanism of Action: Signaling Pathway
This compound exerts its biological effects primarily through the inhibition of the FACT complex. This leads to the downstream modulation of two critical signaling pathways: the suppression of NF-κB and the activation of p53.
Caption: Mechanism of this compound action on cellular pathways.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of this compound in cell culture.
Caption: A typical workflow for this compound cell-based experiments.
References
- 1. oaepublish.com [oaepublish.com]
- 2. NF-κB x FACT x p53 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Curaxin this compound Blocks HIV-1 Replication and Reactivation through Inhibition of Viral Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Facebook [cancer.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBL0100 is a small molecule belonging to the curaxin family of compounds that exhibits potent anti-cancer and antiviral activities.[1][2] Its primary mechanism of action involves the targeting of the Facilitates Chromatin Transcription (FACT) complex.[3][4] The FACT complex, a heterodimer of SSRP1 and SPT16, is a crucial histone chaperone involved in chromatin remodeling during transcription, replication, and DNA repair.[5] By binding to and sequestering the FACT complex on chromatin, this compound disrupts these fundamental cellular processes.[6]
In addition to its effects on the FACT complex, this compound has been shown to modulate key signaling pathways that are critical for lymphocyte function. Notably, it inhibits the activity of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB) and activates the tumor suppressor protein p53.[3][7] Given the central role of CD4+ T cells in orchestrating adaptive immune responses and the involvement of the FACT complex, NF-κB, and p53 in T cell activation, differentiation, and survival, this compound represents a valuable tool for immunological research.
These application notes provide detailed protocols for the culture of primary CD4+ T cells in the presence of this compound, enabling the investigation of its effects on T cell viability, proliferation, activation, and cytokine production.
Data Presentation
The following tables are provided as templates for organizing and presenting experimental data. The values presented are hypothetical and for illustrative purposes only. Researchers should generate their own data based on the specific experimental conditions.
Table 1: Dose-Dependent Effect of this compound on Primary CD4+ T Cell Viability
| This compound Concentration (µM) | Cell Viability (%) - Unstimulated | Cell Viability (%) - Stimulated (anti-CD3/CD28) |
| 0 (DMSO control) | 100 | 100 |
| 0.05 | 98 ± 3.5 | 95 ± 4.1 |
| 0.1 | 95 ± 4.2 | 91 ± 5.3 |
| 0.2 | 88 ± 5.1 | 82 ± 6.0 |
| 0.5 | 75 ± 6.8 | 68 ± 7.2 |
| 1.0 | 52 ± 8.3 | 45 ± 8.9 |
Table 2: Effect of this compound on Activated Primary CD4+ T Cell Proliferation
| Treatment Condition | Proliferation Index (CFSE Assay) | [3H]-Thymidine Incorporation (CPM) |
| Unstimulated + DMSO | 1.1 ± 0.2 | 500 ± 150 |
| Stimulated (anti-CD3/CD28) + DMSO | 8.5 ± 1.1 | 85,000 ± 7,500 |
| Stimulated + this compound (0.1 µM) | 4.2 ± 0.8 | 35,000 ± 4,200 |
| Stimulated + this compound (0.2 µM) | 2.1 ± 0.5 | 15,000 ± 2,100 |
Table 3: Modulation of Cytokine Secretion by this compound in Activated Primary CD4+ T Cells
| Cytokine | Stimulated + DMSO (pg/mL) | Stimulated + this compound (0.1 µM) (pg/mL) |
| IL-2 | 2500 ± 350 | 1200 ± 210 |
| IFN-γ | 4500 ± 520 | 2100 ± 300 |
| TNF-α | 3200 ± 410 | 1500 ± 250 |
| IL-4 | 500 ± 80 | 350 ± 60 |
| IL-10 | 800 ± 120 | 950 ± 150 |
| IL-17A | 1200 ± 180 | 550 ± 90 |
Table 4: Impact of this compound on the Expression of CD4+ T Cell Activation Markers
| Activation Marker | % Positive Cells (Stimulated + DMSO) | % Positive Cells (Stimulated + this compound, 0.1 µM) |
| CD25 (IL-2Rα) | 85 ± 5.6 | 65 ± 7.1 |
| CD69 | 92 ± 4.3 | 78 ± 6.5 |
Experimental Protocols
Protocol 1: Isolation of Primary Human CD4+ T Cells
This protocol describes the isolation of CD4+ T cells from peripheral blood mononuclear cells (PBMCs) using negative selection.
Materials:
-
Ficoll-Paque PLUS
-
PBS (Phosphate-Buffered Saline)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Human CD4+ T Cell Isolation Kit (Negative Selection)
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the buffy coat containing PBMCs at the plasma-Ficoll interface.
-
Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in an appropriate buffer and count the cells.
-
Isolate CD4+ T cells using a negative selection kit according to the manufacturer's instructions. This typically involves incubating the cells with an antibody cocktail that labels non-CD4+ T cells, followed by magnetic separation.
-
Assess the purity of the isolated CD4+ T cells by flow cytometry (should be >95%).
-
Resuspend the purified CD4+ T cells in complete RPMI medium (RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
Protocol 2: Culture and Treatment of Primary CD4+ T Cells with this compound
This protocol outlines the steps for culturing and treating primary CD4+ T cells with this compound, both in resting and activated states.
Materials:
-
Purified primary CD4+ T cells
-
Complete RPMI medium
-
Human CD3/CD28 T cell activator beads or plate-bound anti-CD3 and soluble anti-CD28 antibodies
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Cell culture plates (96-well or 24-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Resuspend the purified CD4+ T cells to a final concentration of 1 x 10^6 cells/mL in complete RPMI medium.
-
For resting T cells: Plate the cells in a culture plate.
-
For activated T cells: Add anti-CD3/CD28 activator beads at a bead-to-cell ratio of 1:1 or plate the cells in wells pre-coated with anti-CD3 antibody (5 µg/mL) and add soluble anti-CD28 antibody (2 µg/mL).
-
Prepare serial dilutions of this compound in complete RPMI medium from a stock solution. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Add the desired concentrations of this compound or DMSO control to the cell cultures. A typical starting concentration for this compound is 0.1 µM.[1] A dose-response experiment (e.g., 0.05 µM to 1 µM) is recommended to determine the optimal concentration for your specific application.
-
Incubate the cells at 37°C in a 5% CO2 incubator for the desired period (e.g., 24, 48, or 72 hours).
Protocol 3: Assessment of Cell Viability and Proliferation
Cell Viability (MTT Assay):
-
After the incubation period, add MTT reagent (5 mg/mL) to each well (10% of the culture volume) and incubate for 3-4 hours at 37°C.
-
Add solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Cell Proliferation (CFSE Assay):
-
Before stimulation, label the CD4+ T cells with CFSE (Carboxyfluorescein succinimidyl ester) according to the manufacturer's protocol.
-
Culture and treat the CFSE-labeled cells with this compound as described in Protocol 2.
-
After 3-5 days, harvest the cells and analyze by flow cytometry.
-
Determine the proliferation index based on the dilution of CFSE fluorescence in daughter cells.
Protocol 4: Cytokine Profile Analysis
ELISA or Cytometric Bead Array (CBA):
-
After the desired incubation period (typically 24-72 hours), centrifuge the cell culture plates at 400 x g for 5 minutes.
-
Carefully collect the culture supernatants.
-
Measure the concentration of cytokines (e.g., IL-2, IFN-γ, TNF-α, IL-4, IL-10, IL-17A) in the supernatants using commercially available ELISA kits or a CBA multiplex assay according to the manufacturer's instructions.[8]
Visualizations
Caption: Experimental workflow for investigating the effects of this compound.
References
- 1. Curaxin this compound Blocks HIV-1 Replication and Reactivation through Inhibition of Viral Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curaxin this compound Blocks HIV-1 Replication and Reactivation through Inhibition of Viral Transcriptional Elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. researchgate.net [researchgate.net]
- 5. Histone chaperone FACT Complex inhibitor CBL0137 interferes with DNA damage repair and enhances sensitivity of Medulloblastoma to chemotherapy and radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. NF-κB x FACT x p53 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Cytokine analysis - ELISA / CBA [sanquin.org]
Application Notes and Protocols for CBL0100 in Ex Vivo Patient Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBL0100 is a small molecule belonging to the curaxin family of compounds that has demonstrated potent anti-cancer activity. Its primary mechanism of action involves the inhibition of the "Facilitates Chromatin Transcription" (FACT) complex.[1] By targeting FACT, this compound disrupts chromatin remodeling, a critical process for transcription, replication, and DNA repair in cancer cells. This leads to the simultaneous activation of the tumor suppressor protein p53 and the inhibition of the pro-survival NF-κB signaling pathway.[2][3] These dual effects make this compound a promising candidate for cancer therapy.
These application notes provide a framework for utilizing this compound in ex vivo studies with patient-derived tumor tissue. Such models, including precision-cut tumor slices (PCTS) and patient-derived xenografts (PDX), offer a more clinically relevant platform for evaluating drug efficacy compared to traditional cell line-based assays by preserving the native tumor microenvironment.[4][5]
Mechanism of Action: this compound Signaling Pathway
This compound intercalates into DNA, altering its structure and leading to the trapping of the FACT complex on chromatin.[2][6] This inactivation of FACT has two major downstream consequences for cancer cells:
-
p53 Activation: Inhibition of FACT leads to the activation of p53, a critical tumor suppressor that can induce cell cycle arrest, apoptosis, and senescence.[7][8]
-
NF-κB Inhibition: this compound suppresses the activity of NF-κB, a transcription factor that promotes cancer cell survival, proliferation, and inflammation.[1][7]
The simultaneous modulation of these two key pathways contributes to the potent anti-tumor effects of this compound.
Caption: this compound mechanism of action in cancer cells.
Experimental Protocols
The following protocols are adapted from established methodologies for ex vivo tumor tissue culture and provide a framework for assessing the efficacy of this compound.
Protocol 1: Ex Vivo Treatment of Patient-Derived Tumor Slices
This protocol describes the preparation and culture of precision-cut tumor slices (PCTS) from fresh patient tumor tissue for subsequent treatment with this compound.
Materials:
-
Fresh human tumor tissue
-
Vibratome or tissue slicer
-
Culture medium (e.g., DMEM/F-12 supplemented with fetal bovine serum, penicillin/streptomycin, and growth factors)
-
6-well or 24-well culture plates with inserts (0.4 µm pore size)
-
This compound stock solution (in DMSO)
-
Reagents for endpoint assays (e.g., viability, apoptosis, immunohistochemistry)
Procedure:
-
Tissue Collection and Preparation:
-
Obtain fresh tumor tissue from surgical resection or biopsy in a sterile collection medium on ice.
-
Process the tissue within 2-4 hours of collection.
-
Wash the tissue with ice-cold PBS supplemented with antibiotics.
-
Embed the tissue in low-melting-point agarose for stability during slicing.[9]
-
-
Tissue Slicing:
-
Cut the embedded tissue into 200-300 µm thick slices using a vibratome in a bath of ice-cold slicing buffer.
-
Transfer the slices to culture medium.
-
-
Tumor Slice Culture and Treatment:
-
Place sterile culture plate inserts into the wells of a 6-well or 24-well plate containing pre-warmed culture medium.
-
Carefully place one tumor slice onto each insert.
-
Incubate at 37°C, 5% CO2 for 24 hours to allow the tissue to stabilize.
-
Prepare serial dilutions of this compound in culture medium from a stock solution. A vehicle control (DMSO) should be included.
-
Replace the medium with the this compound-containing medium or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
Endpoint Analysis:
-
Following treatment, tumor slices can be processed for various analyses as described in the endpoint assay protocols below.
-
Protocol 2: Endpoint Assays for Assessing this compound Efficacy
A. Cell Viability Assay (MTT or CellTiter-Glo®):
-
Transfer each tumor slice to a new well containing a fresh medium.
-
Add MTT reagent or CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence to determine cell viability.
B. Apoptosis Assay (TUNEL or Caspase-3 Immunohistochemistry):
-
Fix the tumor slices in 4% paraformaldehyde.
-
Embed the fixed tissue in paraffin.
-
Section the paraffin-embedded tissue.
-
Perform TUNEL staining or immunohistochemistry for cleaved caspase-3 according to standard protocols to detect apoptotic cells.[9]
-
Quantify the percentage of apoptotic cells using microscopy and image analysis software.
C. Proliferation Assay (Ki-67 Immunohistochemistry):
-
Process the tumor slices as for the apoptosis assay (fixation, embedding, sectioning).
-
Perform immunohistochemistry for the proliferation marker Ki-67.
-
Quantify the percentage of Ki-67 positive cells.
D. Western Blot Analysis for Pathway Modulation:
-
Homogenize the tumor slices in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Perform SDS-PAGE and Western blotting for key proteins in the this compound signaling pathway, such as p53, phospho-p53, NF-κB p65, and cleaved PARP.
-
Use a loading control (e.g., β-actin or GAPDH) for normalization.
Caption: Workflow for ex vivo analysis of this compound.
Data Presentation
Table 1: Effect of this compound on Cell Viability in Ex Vivo Tumor Slices
| Patient Sample ID | Tumor Type | This compound Conc. (µM) | Mean Viability (% of Control) ± SD |
| PT-001 | Pancreatic Adenocarcinoma | 0.5 | 78.2 ± 5.1 |
| 1.0 | 55.4 ± 4.3 | ||
| 2.5 | 32.1 ± 3.9 | ||
| PT-002 | Glioblastoma | 0.5 | 85.6 ± 6.2 |
| 1.0 | 68.9 ± 5.5 | ||
| 2.5 | 45.3 ± 4.8 | ||
| PT-003 | Melanoma | 0.5 | 65.7 ± 4.9 |
| 1.0 | 42.1 ± 3.7 | ||
| 2.5 | 21.8 ± 2.5 |
Table 2: Induction of Apoptosis by this compound in Ex Vivo Tumor Slices
| Patient Sample ID | Tumor Type | This compound Conc. (µM) | Mean Apoptotic Cells (%) ± SD (TUNEL+) |
| PT-001 | Pancreatic Adenocarcinoma | 1.0 | 25.4 ± 3.1 |
| 2.5 | 48.9 ± 4.5 | ||
| PT-002 | Glioblastoma | 1.0 | 18.7 ± 2.8 |
| 2.5 | 35.2 ± 3.9 | ||
| PT-003 | Melanoma | 1.0 | 32.1 ± 3.5 |
| 2.5 | 59.8 ± 5.2 |
Table 3: Modulation of Signaling Pathways by this compound in Ex Vivo Tumor Slices (Western Blot Quantification)
| Patient Sample ID | This compound Conc. (µM) | p53 Fold Change (vs. Control) | Cleaved PARP Fold Change (vs. Control) | p-NF-κB p65 Fold Change (vs. Control) |
| PT-001 | 1.0 | 2.5 | 3.1 | 0.4 |
| PT-002 | 1.0 | 2.1 | 2.8 | 0.5 |
| PT-003 | 1.0 | 3.2 | 4.5 | 0.3 |
Conclusion
The use of this compound in ex vivo patient-derived tumor models provides a powerful tool for translational cancer research. The protocols and data presentation formats outlined in these application notes offer a comprehensive framework for evaluating the anti-tumor activity of this compound and understanding its mechanism of action in a clinically relevant setting. These studies can aid in the identification of responsive tumor types and biomarkers of response, ultimately guiding the clinical development of this promising anti-cancer agent.
References
- 1. Curaxin this compound Blocks HIV-1 Replication and Reactivation through Inhibition of Viral Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Ex vivo tumor culture systems for functional drug testing and therapy response prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ex-vivo assessment of drug response on breast cancer primary tissue with preserved microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual targeting of chromatin stability by the curaxin CBL0137 and histone deacetylase inhibitor panobinostat shows significant preclinical efficacy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms [frontiersin.org]
- 8. Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ex vivo assessment of chemotherapy-induced apoptosis and associated molecular changes in patient tumor samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting Features of Curaxin CBL0137 on Hematological Malignancies In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
Troubleshooting & Optimization
CBL0100 solubility issues and best solvents
Welcome to the technical support center for CBL0100. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: Based on published research, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro use.[1][2] It is crucial to use anhydrous DMSO to ensure maximum solubility.
Q2: What is the maximum recommended final concentration of DMSO in cell culture media?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, with 0.1% being a widely accepted and safe concentration for most cell lines.[1] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q3: I observed precipitation when diluting my this compound DMSO stock solution in aqueous media. What should I do?
A3: Precipitation upon dilution into aqueous buffers or media is a common issue with compounds that have low water solubility. Please refer to the "Troubleshooting Guide: Solubility Issues" section below for detailed steps on how to address this.
Q4: Is there an established protocol for formulating this compound for in vivo studies?
Q5: How should I store this compound solutions?
A5: this compound powder should be stored at -20°C. Once dissolved in DMSO, it is recommended to prepare single-use aliquots of your stock solution and store them at -80°C to minimize freeze-thaw cycles.
Solubility Data
Quantitative solubility data for this compound in various solvents is not extensively reported in publicly available literature. The following table summarizes the available qualitative information.
| Solvent | Solubility | Notes |
| Water | Low / Poor | This compound is known to have low aqueous solubility.[3][4] |
| DMSO | Soluble | The primary solvent used for creating stock solutions for in vitro studies.[1][2] The exact upper limit of solubility (mg/mL or mM) is not consistently reported. |
| Ethanol | Information not available | - |
| PBS (pH 7.4) | Low / Prone to precipitation | Direct dissolution in PBS is not recommended. Dilution from a DMSO stock may lead to precipitation. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution for In Vitro Assays
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -80°C.
-
Workflow for Preparing Working Solutions for Cell Culture
Troubleshooting Guide: Solubility Issues
Q: My this compound precipitated out of solution when I added it to my cell culture medium. How can I prevent this?
A: This is a common issue when diluting a DMSO-concentrated stock into an aqueous environment. Here are several troubleshooting steps:
-
Pre-warm the medium: Ensure your cell culture medium is warmed to 37°C before adding the this compound stock solution. This can help improve solubility.
-
Increase the volume of medium for dilution: Instead of adding a small volume of stock directly to a large volume of final medium, perform an intermediate dilution step in a smaller volume of warm medium first.
-
Stir while adding: Gently vortex or swirl the medium while slowly adding the stock solution. This rapid dispersal can prevent localized high concentrations that lead to precipitation.
-
Lower the final concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in your final medium. Try working with lower final concentrations.
-
Check your DMSO quality: Ensure you are using anhydrous (dry) DMSO. Water absorbed by DMSO can reduce its solvating power for hydrophobic compounds.
Signaling Pathway
Mechanism of Action of this compound
This compound exerts its biological effects by targeting the Facilitates Chromatin Transcription (FACT) complex, a key player in chromatin remodeling during transcription. The proposed mechanism is as follows:
-
DNA Intercalation: this compound, a small molecule, enters the cell nucleus and intercalates into the DNA.
-
Chromatin Structure Alteration: This binding alters the local structure of chromatin.
-
FACT Complex Trapping: The altered chromatin structure leads to the "trapping" of the FACT complex (composed of SSRP1 and SPT16 subunits) onto the DNA.[3][4]
-
Inhibition of Transcriptional Elongation: With the FACT complex trapped and unable to perform its normal function of disassembling and reassembling nucleosomes ahead of RNA Polymerase II, the process of transcriptional elongation is stalled.[1][5]
-
Downregulation of Gene Expression: The inhibition of transcriptional elongation leads to a decrease in the expression of genes that are dependent on the FACT complex for their transcription.
References
- 1. Curaxin this compound Blocks HIV-1 Replication and Reactivation through Inhibition of Viral Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. oaepublish.com [oaepublish.com]
- 4. Mechanism of curaxin-dependent nucleosome unfolding by FACT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curaxin this compound Blocks HIV-1 Replication and Reactivation through Inhibition of Viral Transcriptional Elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing CBL0100 Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing CBL0100-associated toxicity in cell culture experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell culture.
Issue 1: Excessive Cell Death Observed Even at Low Concentrations
Possible Causes:
-
High Sensitivity of Cell Line: Different cell lines exhibit varying sensitivities to this compound.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be contributing to cytotoxicity, especially at higher final concentrations.
-
Suboptimal Cell Health: Unhealthy or stressed cells are more susceptible to drug-induced toxicity.
-
Incorrect Drug Concentration: Errors in calculating the final concentration of this compound.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Conduct a preliminary experiment with a wide range of this compound concentrations to determine the optimal working concentration and the IC50 value for your specific cell line.
-
Optimize Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is non-toxic (typically ≤ 0.1% for DMSO). Always include a vehicle-only control in your experiments.
-
Ensure Healthy Cell Culture: Use cells that are in the logarithmic growth phase, have high viability, and are free from contamination. Avoid using overly confluent or starved cells.
-
Verify Stock Solution Concentration: Double-check all calculations for the preparation of your this compound stock and working solutions.
Issue 2: Inconsistent Results Between Experiments
Possible Causes:
-
Variability in Cell Passages: Cell characteristics can change over multiple passages, affecting their response to this compound.
-
Inconsistent Seeding Density: Different starting cell numbers can lead to variations in the final toxicological readout.
-
Edge Effects in Multi-well Plates: Cells in the outer wells of a plate can behave differently due to evaporation and temperature gradients.
-
Instability of this compound in Media: The compound may degrade over time in the cell culture medium.
Troubleshooting Steps:
-
Use a Consistent Cell Passage Number: For a series of related experiments, use cells within a narrow passage number range.
-
Standardize Seeding Protocol: Ensure a consistent cell seeding density across all experiments and plates.
-
Mitigate Edge Effects: Avoid using the outermost wells of multi-well plates for critical experiments or fill them with sterile PBS or media to maintain humidity.
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment.
Logical Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its toxicity?
A1: this compound is a small molecule that targets the Facilitates Chromatin Transcription (FACT) complex.[1][2] By binding to FACT, this compound traps it on the chromatin, leading to the inhibition of NF-κB-mediated transcription and the activation of the p53 tumor suppressor protein.[3] This dual action is responsible for its anticancer and antiviral activities. However, this disruption of fundamental cellular processes can also lead to cytotoxicity, particularly in rapidly dividing cells that have a high reliance on the FACT complex.
Q2: What is a typical starting concentration for this compound in cell culture?
A2: A typical starting concentration for in vitro experiments can range from 0.05 µM to 0.2 µM, depending on the cell line. For example, non-toxic concentrations have been reported as 0.1 µM in J-LAT A1 and A2 cells and 0.2 µM in THP89GFP cells. The IC50 for HIV-1 replication in Jurkat cells was found to be 0.055 µM. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental goals.
Q3: How can I distinguish between on-target and off-target toxicity of this compound?
A3: To differentiate between on-target and off-target effects, you can employ several strategies. One approach is to use a structurally similar but inactive analog of this compound as a negative control. Additionally, you can use siRNA to knock down the expression of the FACT complex subunits (SSRP1 and SPT16) and observe if this phenocopies the effect of this compound. If the toxicity is still observed in the absence of the target, it suggests off-target effects.
Q4: What is the stability of this compound in cell culture medium?
A4: While specific stability data in various cell culture media is not extensively published, it is good practice to assume that small molecules can degrade over time, especially in the presence of serum. For long-term experiments, it is advisable to perform partial media changes with freshly diluted this compound to maintain a consistent concentration.
Q5: Should I use serum-free or serum-containing medium for my this compound experiments?
A5: The presence of serum can sometimes affect the activity of a compound due to protein binding. It is recommended to initially test the effects of this compound in your standard serum-containing medium. If you suspect that serum is interfering with the compound's activity, you can perform comparative experiments in serum-free or reduced-serum conditions. However, be aware that serum deprivation itself can induce stress and affect cell viability.
Data Presentation
Table 1: Cytotoxic Activity of Curaxins in Various Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Assay |
| This compound | Jurkat | Human T-cell leukemia | 0.055 | 48 | p24 ELISA (HIV-1 replication) |
| CBL0137 | KG-1 | Human acute myeloid leukemia | 0.47 | 72 | MTT |
| CBL0137 | NCI-H929 | Human multiple myeloma | 0.41 | 72 | MTT |
| CBL0137 | WEHI-3 | Murine acute myeloid leukemia | 0.46 | 72 | MTT |
| CBL0137 | CCRF-CEM | Human acute lymphoblastic leukemia | ~1.5 | 72 | MTT |
| CBL0137 | K562 | Human chronic myeloid leukemia | ~1.6 | 72 | MTT |
Note: Comprehensive IC50 data for this compound across a wide range of cancer cell lines is limited in publicly available literature. Data for the related, less toxic curaxin CBL0137 is included for comparative purposes.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Protocol 2: LDH Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant as an indicator of cytotoxicity.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) and carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer to achieve maximum LDH release).
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
1X Binding Buffer
-
Cold PBS
Methodology:
-
Cell Treatment: Treat cells with this compound as desired.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method (e.g., trypsinization followed by neutralization).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 4: Propidium Iodide (PI) Cell Cycle Analysis
This protocol uses PI to stain cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Flow cytometer
-
Cold 70% Ethanol
-
PI staining solution (containing RNase A)
-
Cold PBS
Methodology:
-
Cell Harvesting and Fixation: Harvest cells and wash once with PBS. Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or at -20°C for long-term storage.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
Signaling Pathway Visualization
This compound-Induced Toxicity Pathway
References
Technical Support Center: CBL0100 and J-LAT Cell Lines
This technical support center provides troubleshooting guidance for researchers encountering unexpected results when using CBL0100 in J-LAT cell lines. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: Why is this compound not showing any effect in my J-LAT cell line experiment?
A1: The most critical first step is to clarify the expected "effect." this compound is not a latency-reversing agent (LRA) used in "shock and kill" strategies. Instead, it is a latency-promoting agent (LPA) . Its primary mechanism is to reinforce a deep state of latency and block viral reactivation.
Therefore, if your experiment is designed to reactivate HIV-1 (e.g., by co-stimulation with TNF-α) and you are measuring an increase in GFP expression, the expected effect of this compound would be to suppress or inhibit this reactivation, not to induce it.[1][2] If you are looking for this compound to increase GFP expression on its own, you are using it for the opposite of its intended function in this context.[2][3]
Key Function of this compound in HIV Latency Models:
-
Target: Facilitates Chromatin Transcription (FACT) complex.[1][2]
-
Mechanism: It inhibits HIV-1 transcriptional elongation by decreasing the recruitment of RNA Polymerase II (Pol II) and the FACT complex to the viral promoter.[1][4][5]
-
Strategy: It is part of a "block and lock" therapeutic strategy, designed to prevent the virus from reactivating.[2][3]
Troubleshooting Guide: What to do when this compound doesn't inhibit reactivation.
If you are using this compound as intended—to block or reduce HIV-1 reactivation—and are still not observing this effect, several factors related to your experimental setup or the specific cell line clone could be responsible.
Possibility 1: Suboptimal Experimental Protocol or Reagents
Methodological issues are a common source of unexpected results. Please review your protocol against the recommendations below.
Table 1: Recommended Experimental Parameters for this compound Treatment
| Parameter | Recommendation | Notes / Common Pitfalls |
| Cell Seeding Density | 5,000 - 20,000 cells/well (96-well plate) | Cell density can significantly impact drug response. Ensure cells are in the logarithmic growth phase.[6][7] |
| This compound Concentration | 0.1 µM - 1.0 µM | A trial experiment with a broad concentration range (e.g., 10-fold dilutions) is advised to find the optimal dose for your specific J-LAT clone and conditions.[6] |
| Incubation Time | 24 - 72 hours | The optimal time depends on the specific research question and the kinetics of reactivation in your J-LAT clone.[7] |
| Drug Preparation & Storage | Prepare fresh dilutions from a concentrated stock in DMSO. Store stock at -20°C or -80°C. | This compound has lower solubility compared to other curaxins.[8] Ensure it is fully dissolved. Avoid repeated freeze-thaw cycles. |
| Positive Control | A cell line known to be sensitive to this compound. | This is essential to confirm that your drug stock is active. |
| Vehicle Control | DMSO (at the same final concentration as the highest this compound dose) | This control is crucial to rule out any effects from the solvent. |
-
Cell Plating: Seed J-LAT cells in a 96-well plate at a density of 10,000 cells/well in 100 µL of culture medium and incubate overnight.[7]
-
Drug Preparation: Prepare serial dilutions of this compound in culture medium.
-
Pre-treatment: Add the this compound dilutions to the appropriate wells. Include a "vehicle only" (DMSO) control. Incubate for 6 hours.[5]
-
Stimulation: Add a latency-reversing agent (e.g., TNF-α at 10 ng/mL) to all wells except the negative control wells.
-
Incubation: Incubate for an additional 18-24 hours.
-
Readout: Analyze GFP expression using flow cytometry. The percentage of GFP-positive cells in the this compound-treated wells should be compared to the vehicle-treated (but stimulated) wells.
Below is a workflow to guide your troubleshooting process.
Possibility 2: Cell Line-Specific Factors and Resistance
The J-LAT cell line is not a single entity but a panel of clones, each with unique characteristics. These differences can significantly influence the response to drugs like this compound.
One study specifically reported that while this compound effectively blocks HIV reactivation in primary CD4+ T cell models, it failed to do so in the J-LAT 6.3 clone .[9] The authors hypothesize this is due to alternative latency mechanisms in these cell lines that are not affected by this compound's mechanism of action.[9]
Table 2: Characteristics of Select J-LAT Clones
| Clone | HIV-1 Integration Site (Gene) | Responsiveness to TNF-α | Notes |
| J-Lat 6.3 | Unknown | Low response to TNF-α alone.[10] | Reported to be refractory to this compound-mediated inhibition.[9] |
| J-Lat 8.4 | FUBLP | Low response to TNF-α alone.[10] | - |
| J-Lat 9.2 | PPP5C | Low response to TNF-α alone.[10] | - |
| J-Lat 10.6 | SEC16A[11] | High response (~80% activation).[10] | - |
| J-Lat 15.4 | UBA2[12] | - | - |
Key Considerations:
-
Clonal Variability: Different J-LAT clones harbor the HIV provirus in different locations within the human genome.[11][12] This integration site can dictate which cellular pathways control viral latency, and not all may be dependent on the FACT complex.
-
Alternative Latency Mechanisms: Latency in your specific J-LAT clone might be maintained by factors other than transcriptional elongation block, such as deep transcriptional interference or altered innate immune signaling pathways, which are not the primary targets of this compound.[13][14]
-
Genetic Drift: Cell lines can acquire mutations over time in culture. It is crucial to perform cell line authentication to ensure you are working with the correct J-LAT clone and that it has not significantly diverged from its original characteristics.
The diagram below illustrates the established mechanism of action for this compound in inhibiting HIV transcription. If a J-LAT clone maintains latency through a mechanism independent of this pathway, the drug may be ineffective.
Summary and Recommendations
If this compound is not working as an inhibitor in your J-LAT cells:
-
Confirm Your Hypothesis: Ensure you are using this compound as a latency-promoting agent to block reactivation, not cause it.
-
Validate Your Protocol: Systematically check your experimental parameters, including drug concentration, cell density, and controls as outlined in Table 1.
-
Characterize Your Cell Line: Be aware of the specific J-LAT clone you are using. If possible, test this compound in a different clone (e.g., one known to be responsive) or a primary cell model of latency.
-
Consider Alternative Mechanisms: Acknowledge that your specific J-LAT clone may have a latency mechanism that is independent of the FACT complex, making it intrinsically resistant to this compound's effects, as has been previously reported.[9]
References
- 1. Curaxin this compound Blocks HIV-1 Replication and Reactivation through Inhibition of Viral Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curaxin this compound Blocks HIV-1 Replication and Reactivation through Inhibition of Viral Transcriptional Elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. patrinum.ch [patrinum.ch]
- 4. Frontiers | Curaxin this compound Blocks HIV-1 Replication and Reactivation through Inhibition of Viral Transcriptional Elongation [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 7. bitesizebio.com [bitesizebio.com]
- 8. oaepublish.com [oaepublish.com]
- 9. Curaxin CBL0137 has the potential to reverse HIV-1 latency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell line-dependent variability in HIV activation employing DNMT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellosaurus cell line J-Lat 10.6 (CVCL_8281) [cellosaurus.org]
- 12. Cellosaurus cell line J-Lat 15.4 (CVCL_8282) [cellosaurus.org]
- 13. Heterogeneity in HIV and cellular transcription profiles in cell line models of latent and productive infection: implications for HIV latency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Innate immune regulation in HIV latency models - PMC [pmc.ncbi.nlm.nih.gov]
Inconsistent results with CBL0100 in different donor cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CBL0100. We address common issues, including inconsistent results observed across different donor cells, and provide detailed experimental protocols and mechanistic insights.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule that targets the "facilitates chromatin transcription" (FACT) complex.[1][2] The FACT complex is a histone chaperone that plays a crucial role in chromatin remodeling during transcription, DNA replication, and repair.[3] By interacting with the FACT complex, this compound inhibits transcriptional elongation, which can suppress the expression of certain genes.[1][4] This mechanism is central to its activity in both cancer and virology research.[2][3]
Q2: We are observing inconsistent inhibitory effects of this compound on our target in cells from different donors. Is this a known issue?
Yes, variability in the efficacy of this compound across different donor cells has been documented. For instance, in studies on HIV-1, the antiretroviral effect of this compound was found to vary when tested on peripheral blood mononuclear cells (PBMCs) from different HIV-positive, cART-naïve donors.[5] While it potently reduced the viral load in two out of three donors, the effect was moderate in the third.[5] This heterogeneity suggests that the cellular context and genetic background of the donor cells can significantly influence the activity of this compound.
Similarly, while this compound has been shown to block HIV-1 reactivation in primary CD4+ T cell and ex vivo models, it did not show the same effect in certain HIV-1 latency cell lines.[6] This suggests that the underlying biological mechanisms in different cell types can impact their susceptibility to this compound.[6]
Q3: What are the potential reasons for observing inconsistent results with this compound?
Several factors can contribute to variable outcomes with this compound:
-
Genetic Variation in Donor Cells: As with many therapeutic agents, genetic differences between donors can lead to variations in drug response.[7][8] These could be in the drug's target (FACT complex), in pathways that metabolize the drug, or in compensatory signaling pathways.
-
Cellular State and Activation Status: The physiological state of the cells at the time of treatment can influence the outcome. For example, the activation state of T cells can impact HIV-1 transcription and, consequently, the effect of a transcription inhibitor like this compound.
-
Underlying Disease Heterogeneity: In disease models, the specific characteristics of the disease in each donor can differ. For example, in HIV-1 research, the size of the latent reservoir and the specific proviral landscape might vary between patients.[5]
-
Experimental Variability: Minor differences in experimental protocols, such as cell handling, passage number of cell lines, and reagent quality, can introduce variability.[8][9][10] Cancer cell lines, for instance, are known to evolve genetically over time, which can alter their drug responses.[9]
Troubleshooting Guides
Issue: High variability in this compound efficacy between different primary donor cell batches.
Possible Cause & Troubleshooting Steps:
-
Inherent Donor Variability: This is a common challenge in research using primary cells.[7][8]
-
Recommendation: Increase the number of donors in your study to ensure that the observed effects are not donor-specific. Report the range of responses observed.
-
Recommendation: Whenever possible, perform donor pre-screening or stratification based on relevant biomarkers if any are known.
-
-
Inconsistent Cell Isolation and Handling:
-
Recommendation: Standardize your cell isolation protocol. Document every step, from blood collection to the final cell culture conditions.
-
Recommendation: Minimize the time between sample collection and the start of the experiment.
-
-
Cell Viability and Health:
-
Recommendation: Always assess cell viability before and after treatment with this compound. Use a consistent method for viability assessment.
-
Recommendation: Ensure that the baseline health of the cells from different donors is comparable before initiating the experiment.
-
Issue: this compound is effective in one cell line but not in another, even though both are of a similar type.
Possible Cause & Troubleshooting Steps:
-
Genetic and Phenotypic Drift in Cell Lines: Cell lines can diverge genetically over time, leading to different responses to drugs.[9]
-
Recommendation: Obtain cell lines from a reputable cell bank and use them at a low passage number.
-
Recommendation: Periodically perform cell line authentication to confirm their identity.
-
-
Differences in Basal Gene Expression: The basal expression levels of the FACT complex or compensatory pathways may differ between cell lines.
-
Recommendation: Measure the baseline expression of key components of the FACT complex (e.g., SSRP1 and SPT16) in your cell lines.
-
-
Alternative Signaling Pathways: The cell line where this compound is ineffective might rely on alternative pathways for the process you are studying.[6]
-
Recommendation: Investigate the activity of relevant signaling pathways (e.g., NF-κB, p53) in both cell lines.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies using this compound in different cell types.
Table 1: Inhibitory Concentration (IC50) of this compound in Jurkat Cells
| Cell Line | Virus | Assay | IC50 (µM) | Reference |
| Jurkat | HIV-NL4-3 | p24 ELISA | 0.055 | [11] |
Table 2: Effect of this compound on HIV-1 Replication in Primary CD4+ T Cells and PBMCs
| Cell Type | Donor Status | Treatment | Outcome | Reference |
| Primary CD4+ T Cells | Healthy | This compound (0.1 µM) | Moderately decreased p24 levels across three donors at 3 dpi. | [5] |
| PBMCs | HIV-positive, cART-naïve | This compound alone | Potently reduced viral load in 2 of 3 donors; moderate effect in 1 donor. | [5] |
| PBMCs | HIV-positive, cART-naïve | This compound + cART | Enhanced viral suppression in one donor compared to cART alone. | [5] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 in Jurkat Cells
-
Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Seed Jurkat cells at a density of 4 x 106 cells/mL. Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 1 µM) or DMSO as a vehicle control.
-
Infection: Infect the cells with HIV-NL4-3.
-
Incubation: Incubate the cells for 48-72 hours.
-
Analysis: Collect the cell supernatant and measure the p24 antigen concentration using a commercial ELISA kit.
-
Calculation: Calculate the IC50 value by plotting the percentage of p24 inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
Protocol 2: Chromatin Immunoprecipitation (ChIP)-qPCR for FACT Occupancy
-
Cell Treatment: Treat U1/HIV-1 cells (1 x 106) with 10 ng/ml TNFα (or mock-activated with DMSO) and co-treat with either DMSO or this compound (0.1 µM) for 24 hours.[5][11]
-
Cross-linking: Cross-link the cells with 0.5% formaldehyde for 10 minutes at room temperature.[11] Quench the reaction with 125 mM glycine.[11]
-
Cell Lysis: Wash the cells with cold 1x PBS and lyse them in 1x CE buffer (10 mM HEPES-KOH, pH 7.9, 60 mM KCl, 1 mM EDTA, 0.5% Nonidet P-40, 1 mM DTT, and protease inhibitor mixture).[11]
-
Sonication: Sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody against a FACT subunit (e.g., SUPT16H) or an isotype control antibody.
-
Washes and Elution: Wash the antibody-bound protein A/G beads and elute the chromatin complexes.
-
Reverse Cross-linking: Reverse the cross-links by incubating at 65°C overnight.
-
DNA Purification: Purify the DNA using a standard DNA purification kit.
-
qPCR: Perform qPCR using primers specific to the target genomic region (e.g., the HIV-1 promoter) to quantify the enrichment of the FACT complex.
Visualizations
Caption: Mechanism of this compound action in the cell nucleus.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. Curaxin this compound Blocks HIV-1 Replication and Reactivation through Inhibition of Viral Transcriptional Elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. patrinum.ch [patrinum.ch]
- 3. oaepublish.com [oaepublish.com]
- 4. researchgate.net [researchgate.net]
- 5. Curaxin this compound Blocks HIV-1 Replication and Reactivation through Inhibition of Viral Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curaxin CBL0137 has the potential to reverse HIV-1 latency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for Dealing with Donor Variability [insights.bio]
- 8. Addressing Variability in Donor Tissues and Cells - Exploring Sources of Variability Related to the Clinical Translation of Regenerative Engineering Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cancer cell lines evolve in ways that affect how they respond to drugs | Broad Institute [broadinstitute.org]
- 10. cas.okstate.edu [cas.okstate.edu]
- 11. Frontiers | Curaxin this compound Blocks HIV-1 Replication and Reactivation through Inhibition of Viral Transcriptional Elongation [frontiersin.org]
Optimizing CBL0100 Concentration for Maximum Effect: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the experimental use of CBL0100. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on effective concentrations, all designed to facilitate the successful application of this novel anti-cancer agent.
Introduction to this compound
This compound is a small molecule of the curaxin family that targets the "facilitates chromatin transcription" (FACT) complex.[1][2] The FACT complex, a heterodimer of SSRP1 and SPT16, is a crucial histone chaperone involved in transcription, DNA replication, and DNA repair.[3] By binding to DNA and altering chromatin architecture, this compound induces "chromatin trapping" of the FACT complex. This action has a dual effect on key cancer-related signaling pathways: it activates the tumor suppressor p53 and inhibits the pro-survival NF-κB pathway, without causing DNA damage.[1][2][4] This unique mechanism of action makes this compound a promising candidate for cancer therapy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound functions by targeting the FACT (facilitates chromatin transcription) complex. It intercalates into DNA, altering its structure and leading to the "trapping" of the FACT complex on chromatin.[1][4] This sequestration of FACT inhibits its normal function in transcriptional elongation, leading to the suppression of pro-survival pathways like NF-κB and the activation of tumor-suppressive pathways like p53.[1][2][5]
Q2: What is a typical starting concentration range for in vitro experiments with this compound?
A2: The optimal concentration of this compound is highly dependent on the cell line and the specific biological question being addressed. Based on available data, a starting range of 0.1 µM to 1.0 µM is recommended for initial experiments in cancer cell lines. For example, in Jurkat cells for HIV-1 inhibition studies, an IC50 of 0.055 µM has been reported, with effective concentrations observed between 0.05 µM and 0.2 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: How does this compound treatment affect the p53 and NF-κB pathways?
A3: this compound treatment leads to the activation of p53 and the inhibition of NF-κB. The trapping of the FACT complex by this compound results in the phosphorylation of p53 at Serine 392 by Casein Kinase 2 (CK2), leading to its activation.[1][2] Simultaneously, the inhibition of FACT-dependent transcriptional elongation suppresses the activity of the NF-κB pathway.[1][2][5]
Q4: Is this compound cytotoxic to normal cells?
A4: While this compound has shown potent anti-cancer activity, it is also known to have higher toxicity compared to second-generation curaxins like CBL0137. It is essential to include non-cancerous cell lines in your experiments as controls to assess the therapeutic window and specificity of this compound's effects.
Data Presentation: Efficacy of this compound in Human Cell Lines
The following table summarizes the effective concentrations and IC50 values of this compound in various human cell lines based on published literature. This data should serve as a starting point for experimental design.
| Cell Line | Cancer Type/Application | Parameter | Concentration (µM) | Reference |
| Jurkat | HIV-1 Replication | IC50 | 0.055 | |
| Jurkat | HIV-1 Replication | Effective Concentration | 0.05 - 0.2 | |
| HT1080 | Fibrosarcoma | SSRP1 c-trapping | 0.3 |
Note: This table is not exhaustive and represents a summary of available data. Researchers are encouraged to perform their own dose-response experiments.
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: this compound mechanism of action.
Caption: Workflow for optimizing this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and calculating its IC50 value.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer and normal cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using appropriate software.
Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol is for investigating the effect of this compound on the binding of the FACT complex to specific gene promoters.
Materials:
-
This compound
-
Cell culture reagents
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis and chromatin shearing buffers
-
Antibody against a FACT subunit (e.g., SSRP1) or a negative control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters
-
SYBR Green qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with the optimal concentration of this compound or vehicle control for the desired time. Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight with an antibody against a FACT subunit or a control IgG.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
qPCR Analysis: Perform qPCR using primers specific for the promoter regions of target genes. Analyze the data to determine the relative enrichment of the FACT complex at these sites in this compound-treated versus control cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low cell viability in vehicle control wells | DMSO concentration is too high and causing cytotoxicity. | Ensure the final DMSO concentration in the culture medium is below 0.5%. Perform a vehicle control titration to determine the maximum tolerable DMSO concentration for your specific cell line. |
| Precipitation of this compound in culture medium | This compound has low aqueous solubility. The concentration used exceeds its solubility limit. | Prepare a high-concentration stock solution in 100% DMSO. When diluting into aqueous medium, do so in a stepwise manner and vortex gently. Consider using a lower final concentration of this compound. Perform a solubility test in your specific culture medium. |
| High variability between replicate wells in cell viability assays | Inconsistent cell seeding. Pipetting errors. Edge effects in the 96-well plate. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consistent technique. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Unexpectedly high cytotoxicity at low this compound concentrations | The specific cell line is highly sensitive to FACT inhibition. The incubation time is too long. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal incubation time. Use a wider range of lower concentrations in your dose-response curve. |
| No significant effect of this compound on cell viability | The cell line may be resistant to this compound. The concentration range is too low. The compound has degraded. | Test a higher range of this compound concentrations. Verify the expression level of the FACT complex in your cell line. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. |
| Low yield of immunoprecipitated DNA in ChIP experiments | Inefficient cross-linking. Suboptimal antibody concentration. Incomplete chromatin shearing. | Optimize the formaldehyde cross-linking time. Titrate the antibody to find the optimal concentration. Ensure chromatin is sheared to the appropriate size range (200-1000 bp) by running an aliquot on an agarose gel. |
References
- 1. rsc.org [rsc.org]
- 2. Curaxins: anticancer compounds that simultaneously suppress NF-κB and activate p53 by targeting FACT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. NF-κB x FACT x p53 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
Potential off-target effects of CBL0100
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CBL0100. The information is tailored for scientists and drug development professionals to anticipate and address potential issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule that belongs to a class of compounds known as curaxins. Its primary on-target effect is the inhibition of the Facilitates Chromatin Transcription (FACT) complex . By targeting FACT, this compound interferes with chromatin remodeling, a critical process for gene transcription. This inhibition has been shown to have anti-tumor activity and to block HIV-1 replication and reactivation by inhibiting viral transcriptional elongation.[1][2][3] this compound has also been noted to intercalate into DNA, which may contribute to its overall mechanism of action.[4]
Q2: What are the known off-target effects of this compound?
Specific off-target interactions for this compound are not extensively documented in publicly available literature. However, like many small molecule inhibitors, there is a potential for off-target effects, particularly at higher concentrations. One study has noted that this compound exhibits higher toxicity in animal studies compared to its analog CBL0137, which was attributed to lower solubility.[5] Researchers should be aware of the potential for off-target kinase inhibition, a common characteristic of ATP-competitive small molecules, though specific kinases affected by this compound have not been detailed in the provided search results. When using this compound, it is crucial to establish a therapeutic window in your model system to minimize potential off-target-related toxicity.
Q3: We are observing unexpected levels of cytotoxicity in our cell-based assays with this compound. What could be the cause?
Unexpected cytotoxicity can stem from either on-target or off-target effects, or experimental artifacts. Here are some potential causes and troubleshooting steps:
-
On-Target Toxicity: The primary mechanism of this compound, inhibition of the FACT complex, can be cytotoxic, especially in rapidly dividing cells that are highly dependent on active transcription.
-
Off-Target Toxicity: At higher concentrations, this compound may inhibit other cellular targets essential for cell viability.
-
Compound Precipitation: Due to its reported lower solubility, this compound might precipitate in your culture medium, especially at high concentrations or after prolonged incubation.[5] Precipitated compound can cause non-specific cytotoxicity and interfere with assay readings.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the tolerance level of your cell line.
Refer to the troubleshooting guide below for detailed steps to address these issues.
Troubleshooting Guides
Issue 1: High Background Cytotoxicity or Inconsistent Cell Viability Results
This section provides guidance on troubleshooting experiments where this compound exhibits higher-than-expected cytotoxicity or where results are not reproducible.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | 1. Visually inspect wells under a microscope for any signs of precipitation. 2. Prepare fresh dilutions of this compound for each experiment. 3. Consider using a lower concentration range or optimizing the solvent conditions. |
| Inaccurate Compound Concentration | 1. Verify the stock concentration of your this compound solution. 2. Use calibrated pipettes for dilutions. 3. Perform a dose-response curve to determine the optimal concentration range for your specific cell line and assay. |
| Cell Seeding Density | 1. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[6] 2. Ensure even cell distribution across the plate. |
| Assay Interference | 1. Some compounds can interfere with the reagents used in cell viability assays (e.g., MTT reduction by the compound itself).[7] 2. Consider using an alternative viability assay that measures a different cellular parameter (e.g., LDH release for membrane integrity, or an ATP-based assay for metabolic activity). |
Experimental Workflow for Investigating Unexpected Cytotoxicity
Caption: Troubleshooting workflow for unexpected this compound cytotoxicity.
Issue 2: Differentiating On-Target vs. Off-Target Effects
If you suspect that the observed phenotype is not due to FACT inhibition, the following conceptual workflow can help in planning your investigation.
Conceptual Experimental Workflow
References
- 1. Curaxin this compound Blocks HIV-1 Replication and Reactivation through Inhibition of Viral Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curaxin this compound Blocks HIV-1 Replication and Reactivation through Inhibition of Viral Transcriptional Elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. patrinum.ch [patrinum.ch]
- 4. oaepublish.com [oaepublish.com]
- 5. Histone Chaperone FACT and Curaxins: Effects on Genome Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting CBL0100 Degradation in Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential degradation of the small molecule inhibitor CBL0100 during experimental procedures. The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could degradation of the compound be a factor?
A1: Inconsistent results are a common indicator of compound instability. This compound, like many small molecules, can be susceptible to degradation under certain conditions. Factors that can contribute to degradation and experimental variability include improper storage, repeated freeze-thaw cycles of stock solutions, prolonged exposure to light, and instability in aqueous solutions at physiological temperatures. To ensure reproducibility, it is crucial to adhere to strict storage and handling protocols.
Q2: I've noticed a change in the color of my this compound solution. What does this indicate?
A2: A visible change in the color of your this compound solution is a strong indicator of chemical degradation. This could be due to oxidation or other chemical reactions occurring in the solution. If you observe any change in color, it is highly recommended to discard the solution and prepare a fresh one from a solid stock of the compound.
Q3: What are the optimal storage conditions for this compound to minimize degradation?
A3: To maintain the integrity of this compound, proper storage is essential. Based on information for the closely related analog CBL0137 and general best practices for small molecules, the following storage conditions are recommended.[1][2]
Q4: How long is a working solution of this compound stable in cell culture media?
A4: The stability of this compound in aqueous solutions, such as cell culture media, at 37°C is not well-documented. However, product information for the similar compound CBL0137 advises against storing aqueous solutions for more than one day. Therefore, it is best practice to prepare fresh dilutions of this compound in your experimental media immediately before each experiment. Avoid storing this compound in aqueous solutions for extended periods.
Q5: Can the solvent used to dissolve this compound affect its stability?
A5: Yes, the choice of solvent is critical. This compound is typically dissolved in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. It is crucial to use high-purity, anhydrous DMSO to prevent hydrolysis. When preparing working solutions, the final concentration of DMSO in the experimental medium should be kept low (typically below 0.5%) to avoid solvent-induced artifacts and potential precipitation of the compound.
Data Presentation: Storage and Stability of Curaxins
The following table summarizes the recommended storage conditions for this compound and its analog CBL0137, based on available data and best practices for small molecule inhibitors.
| Compound | Formulation | Storage Temperature | Recommended Storage Duration | Reference |
| This compound | Solid Powder | -20°C | Long-term (inferred from analog data) | [2] |
| Stock Solution in DMSO | -80°C | Up to 1 year (inferred from analog data) | [1] | |
| Stock Solution in DMSO | -20°C | Up to 6 months (inferred from analog data) | [1] | |
| Aqueous Working Solution | 4°C or 37°C | Not Recommended (Prepare Fresh) | General Best Practice | |
| CBL0137 | Solid Powder | -20°C | ≥ 4 years | General Vendor Data |
| Stock Solution in DMSO | -80°C | 1 year | [1] | |
| Stock Solution in DMSO | -20°C | 6 months | [1] | |
| Aqueous Working Solution | 4°C or 37°C | Not Recommended for more than one day | General Vendor Data |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
This protocol outlines the recommended procedure for preparing this compound solutions to minimize the risk of degradation.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-blocking microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Appropriate cell culture medium or experimental buffer
Procedure:
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of solid this compound to warm to room temperature to prevent condensation of atmospheric moisture onto the compound.
-
Prepare Stock Solution:
-
Under sterile conditions, accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution, but prolonged heating should be avoided.
-
-
Aliquot and Store Stock Solution:
-
Dispense the stock solution into single-use aliquots in sterile, light-blocking microcentrifuge tubes. This minimizes freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C for long-term storage.
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration in your pre-warmed cell culture medium or experimental buffer.
-
Mix the working solution thoroughly by gentle inversion or pipetting.
-
Use the freshly prepared working solution immediately. Do not store this compound in aqueous solutions.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound intercalates with DNA, leading to the trapping of the FACT complex.
Experimental Workflow for Troubleshooting this compound Degradation
Caption: A stepwise workflow to identify and resolve this compound degradation issues.
Logical Relationships of this compound Degradation Factors
Caption: Key factors influencing this compound degradation and corresponding mitigation strategies.
References
How to minimize variability in CBL0100 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving CBL0100.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule, belonging to a class of compounds called curaxins. Its primary mechanism of action is the inhibition of the Facilitates Chromatin Transcription (FACT) complex.[1][2] By targeting FACT, this compound interferes with transcriptional elongation, a key process in gene expression. This has been notably demonstrated in the context of HIV-1, where this compound can block both viral replication and reactivation from latency.[1][2][3]
Q2: What are the main applications of this compound in research?
A2: this compound is primarily utilized in cancer and virology research. In cancer studies, its ability to inhibit the FACT complex, which is often overexpressed in tumor cells, is explored for anti-cancer therapeutic strategies. In virology, particularly in HIV-1 research, this compound is investigated for its potential to suppress viral transcription and as a component of "block and lock" strategies aimed at achieving a functional cure.[1][2][3]
Q3: What are the known challenges associated with using this compound?
A3: A significant challenge with this compound is its low solubility and higher toxicity, which can make it less suitable for in vivo animal studies compared to its analog, CBL0137.[4][5] Researchers may also observe variability in its effects depending on the cell model used.[1][6]
Q4: How should this compound be prepared and stored to ensure stability?
A4: Due to its low solubility, proper preparation and storage are crucial. It is recommended to dissolve this compound in a suitable solvent like DMSO to create a stock solution. For long-term storage, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles. Protect the compound from light.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
Symptoms:
-
Inconsistent IC50 values across replicate experiments.
-
High standard deviation in cell viability readouts at the same this compound concentration.
-
Unexpected cytotoxicity at low concentrations.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| This compound Precipitation | Due to its low solubility, this compound may precipitate in aqueous culture media. Visually inspect the media for any precipitate after adding the compound. To mitigate this, ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Prepare fresh dilutions from the stock solution for each experiment. |
| Inconsistent Seeding Density | Uneven cell seeding can lead to significant variability. Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and consider seeding cells in the central wells of the plate, avoiding the edges which are more prone to evaporation. |
| Cell Line Health and Passage Number | The health and passage number of your cell line can impact its sensitivity to this compound. Use cells that are in the logarithmic growth phase and maintain a consistent, low passage number for your experiments. Regularly check for mycoplasma contamination. |
| Assay Endpoint Timing | IC50 values can be time-dependent.[7] Standardize the incubation time with this compound across all experiments to ensure comparability of results. A typical incubation time for cell viability assays is 24 to 72 hours. |
Issue 2: Weak or No Signal in Downstream Applications (e.g., Western Blot, qPCR)
Symptoms:
-
Faint or absent bands for target proteins in a Western blot after this compound treatment.
-
Low or undetectable changes in target gene expression in qPCR.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration or Treatment Time | The effect of this compound is dose and time-dependent. Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line and target of interest. A common starting concentration is around 0.1 µM.[1] |
| Inefficient Cell Lysis | Incomplete cell lysis will result in low protein or RNA yield. Choose a lysis buffer that is appropriate for your downstream application and ensure complete cell disruption. For difficult-to-lyse cells, consider mechanical disruption methods like sonication. |
| Target Protein/Gene Not Affected by FACT Inhibition | This compound's primary mechanism is through the FACT complex. If your target's expression is not heavily dependent on FACT-mediated transcriptional elongation, you may not observe a significant effect. Confirm the role of FACT in the regulation of your target gene through literature review or preliminary experiments. |
| General Assay Issues | Refer to standard troubleshooting guides for your specific downstream application (e.g., Western blot, qPCR). This could include issues with antibody quality, primer efficiency, or instrument settings.[8][9][10][11][12] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
This protocol outlines a standard method for assessing the effect of this compound on cell viability using a luminescence-based assay that measures ATP levels.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Cell line of interest
-
Complete cell culture medium
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Aliquot and store at -20°C.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration remains constant and non-toxic.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results and determine the IC50 value using a suitable software package.
-
Protocol 2: Chromatin Immunoprecipitation (ChIP) for FACT Occupancy
This protocol is designed to assess the effect of this compound on the occupancy of the FACT complex at specific genomic regions.
Materials:
-
This compound
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonication buffer
-
Antibody against a FACT subunit (e.g., SPT16 or SSRP1)
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting the genomic region of interest
Methodology:
-
Cell Treatment and Cross-linking:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound at the desired concentration and for the appropriate time.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells with ice-cold PBS and harvest.
-
Lyse the cells and isolate the nuclei according to a standard ChIP protocol.[13][14][15][16]
-
Resuspend the nuclear pellet in sonication buffer and shear the chromatin to an average size of 200-1000 bp using a sonicator. Optimization of sonication conditions is critical.
-
-
Immunoprecipitation:
-
Centrifuge the sonicated lysate to pellet debris and collect the supernatant containing the sheared chromatin.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with an antibody against a FACT subunit or an IgG control overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads using an elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating the eluted chromatin at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific to the genomic region of interest to quantify the amount of immunoprecipitated DNA.
-
Analyze the data as a percentage of input and compare the occupancy of FACT between this compound-treated and untreated samples.
-
Visualizations
Caption: this compound inhibits the FACT complex, disrupting transcriptional elongation.
References
- 1. Curaxin this compound Blocks HIV-1 Replication and Reactivation through Inhibition of Viral Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curaxin this compound Blocks HIV-1 Replication and Reactivation through Inhibition of Viral Transcriptional Elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. patrinum.ch [patrinum.ch]
- 4. oaepublish.com [oaepublish.com]
- 5. Histone Chaperone FACT and Curaxins: Effects on Genome Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curaxin CBL0137 has the potential to reverse HIV-1 latency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - TR [thermofisher.com]
- 9. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 14. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. whatisepigenetics.com [whatisepigenetics.com]
- 16. protocols.io [protocols.io]
CBL0100 Technical Support Center: Interpreting Unexpected Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CBL0100. Our goal is to help you interpret unexpected experimental outcomes and provide clear, actionable steps to identify and resolve potential issues.
Troubleshooting Guides
This section addresses specific problems you might encounter during your this compound experiments. Each guide is in a question-and-answer format and includes detailed experimental protocols to help you investigate the root cause of the issue.
Issue 1: Higher than expected cytotoxicity observed in treated cells.
Question: We are observing significant cell death in our cell line treated with this compound, even at concentrations reported to have minimal cytotoxic effects in other studies. What could be the cause, and how can we troubleshoot this?
Possible Causes and Troubleshooting Steps:
-
Cell Line Sensitivity: Cell lines can exhibit varying sensitivities to this compound. Your specific cell line may be more susceptible to its cytotoxic effects.
-
Troubleshooting: Perform a dose-response curve with a wide range of this compound concentrations to determine the accurate IC50 for your cell line.
-
-
Incorrect Drug Concentration: Errors in calculating or preparing the this compound solution can lead to higher effective concentrations.
-
Troubleshooting: Re-verify your calculations and prepare a fresh stock solution of this compound.
-
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects that contribute to cytotoxicity.
-
Troubleshooting: Review the literature for known off-target effects of curaxins and consider if these could be contributing to the observed phenotype.
-
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxicity of this compound.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 10 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[1]
Issue 2: Lack of expected anti-proliferative or pro-apoptotic effect.
Question: We are not observing the expected decrease in cell proliferation or increase in apoptosis after treating our cancer cell line with this compound. Why might this be happening?
Possible Causes and Troubleshooting Steps:
-
Cell Line Resistance: The cancer cell line you are using may be resistant to this compound's mechanism of action. This could be due to mutations in the FACT complex or downstream signaling pathways.
-
Troubleshooting:
-
Confirm the expression of the FACT complex subunits (SSRP1 and SUPT16H) in your cell line via Western Blot.
-
Consider testing a different cell line known to be sensitive to this compound as a positive control.
-
-
-
Suboptimal Drug Concentration or Treatment Duration: The concentration of this compound may be too low, or the treatment duration too short to induce a measurable effect.
-
Troubleshooting:
-
Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
-
Increase the concentration of this compound based on your initial dose-response experiments.
-
-
-
Experimental Artifacts: Issues with reagents or experimental procedures could be masking the true effect of this compound.
-
Troubleshooting:
-
Ensure all reagents are fresh and properly stored.
-
Include both positive and negative controls in your experiments to validate your assay.
-
-
Experimental Protocol: Western Blot for Apoptosis Markers
This protocol allows for the detection of apoptosis-related proteins.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a curaxin that targets the Facilitates Chromatin Transcription (FACT) complex.[2][3][4] It intercalates into DNA, leading to chromatin trapping of the FACT complex.[5][6] This inhibits transcriptional elongation by reducing the occupancy of RNA Polymerase II and FACT at gene promoters.[2][3][7]
Q2: What are the known downstream effects of this compound?
A2: By inhibiting the FACT complex, this compound can modulate several signaling pathways. It has been shown to inhibit NF-κB and heat shock factor 1 (HSF1) signaling while activating p53.[5][8] This can lead to an increase in tumor cell apoptosis and a decrease in cell proliferation.[8]
Q3: Are there differences in activity between this compound and other curaxins like CBL0137?
A3: Yes, while both target the FACT complex, there can be differences in their biological activities and effects. For instance, in some contexts, CBL0137 has been shown to promote HIV integration, while this compound inhibits HIV-1 replication and reactivation.[9] this compound is noted to be more biologically active but has lower solubility and higher toxicity compared to CBL0137.[5][6]
Q4: What is the expected effect of this compound on NF-κB signaling?
A4: this compound was initially identified as an inhibitor of NF-κB.[5] However, its inhibitory effect on HIV-1 transcription has been found to be independent of the NF-κB binding site in the viral LTR, suggesting a different mechanism in that context compared to its anti-tumor activity.[2]
Data Presentation
Table 1: Summary of this compound IC50 Values in Different Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Jurkat | Acute T-cell leukemia | 0.055 | [2][7] |
| KG-1 | Acute Myeloid Leukemia | 0.47 | [1] |
| NCI-H929 | Multiple Myeloma | 0.41 | [1] |
| WEHI-3 | Murine Myelomonocytic Leukemia | 0.46 | [1] |
| MCF7 | Breast Cancer | ~1.0 (at 72h) | [10] |
| MDA-MB-231 | Breast Cancer | ~1.0 (at 72h) | [10] |
| SKBR3 | Breast Cancer | ~1.0 (at 72h) | [10] |
Visualizations
Caption: this compound mechanism of action and downstream signaling pathways.
Caption: A logical workflow for troubleshooting unexpected results from this compound experiments.
References
- 1. Targeting Features of Curaxin CBL0137 on Hematological Malignancies In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curaxin this compound Blocks HIV-1 Replication and Reactivation through Inhibition of Viral Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curaxin this compound Blocks HIV-1 Replication and Reactivation through Inhibition of Viral Transcriptional Elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. patrinum.ch [patrinum.ch]
- 5. oaepublish.com [oaepublish.com]
- 6. Histone Chaperone FACT and Curaxins: Effects on Genome Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Curaxin this compound Blocks HIV-1 Replication and Reactivation through Inhibition of Viral Transcriptional Elongation [frontiersin.org]
- 8. Facebook [cancer.gov]
- 9. Curaxin CBL0137 has the potential to reverse HIV-1 latency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cell-specific responses to CBL0100 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the FACT inhibitor, CBL0100.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule that acts as an inhibitor of the "Facilitates Chromatin Transcription" (FACT) complex.[1][2][3] It functions by intercalating into DNA, which alters the structure of chromatin.[1][2] This change in chromatin structure prevents the FACT complex from carrying out its normal function, which is to facilitate transcriptional elongation by RNA Polymerase II.[4] Consequently, this compound effectively blocks the elongation phase of transcription.
Q2: In which research areas is this compound primarily used?
A2: this compound is predominantly utilized in two main research areas:
-
Oncology: As an anti-cancer agent, it has been shown to activate p53 and inhibit NF-κB signaling pathways, leading to the death of tumor cells.[1][2]
-
Virology: Specifically in HIV-1 research, this compound is investigated as a "block-and-lock" agent to promote a deep state of viral latency. It achieves this by inhibiting HIV-1 replication and reactivation from latency.[3][4][5]
Q3: How does the anti-HIV-1 mechanism of this compound differ from its anti-cancer mechanism?
A3: A key difference lies in the role of the NF-κB pathway. In its anti-cancer activity, the inhibition of NF-κB is a crucial aspect.[1][2] However, for its anti-HIV-1 activity, this compound's ability to suppress viral transcription appears to be independent of the NF-κB binding site in the viral long terminal repeat (LTR).[4][5]
Q4: What is the difference between using this compound and using RNAi to deplete FACT components?
Q5: What are the known issues regarding the solubility and stability of this compound?
A5: this compound is known to have lower aqueous solubility and higher toxicity compared to its analog, CBL0137.[1][2] For stock solutions, it is recommended to store them at -80°C for up to a year or at -20°C for up to six months, ensuring the container is sealed to prevent moisture degradation. When preparing aqueous working solutions, it is advisable to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it to the final concentration in your aqueous medium.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no observable effect of this compound | Degradation of the compound: Improper storage or handling can lead to the degradation of this compound. | Ensure that the compound is stored under the recommended conditions (-20°C or -80°C in a tightly sealed container). Prepare fresh working solutions from a new stock if degradation is suspected. |
| Inadequate concentration: The effective concentration of this compound can vary significantly between cell lines. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. | |
| Low cell permeability: Although generally cell-permeable, differences in cell membrane composition could affect uptake in certain cell types. | If using a new cell line, consider a time-course experiment to ensure sufficient time for cellular uptake and target engagement. | |
| High levels of cytotoxicity observed | High concentration: this compound can be toxic, especially at higher concentrations.[1][2] | Reduce the concentration of this compound used. It is crucial to perform a cytotoxicity assay to determine the maximum non-toxic concentration for your specific cell line. |
| Cell line sensitivity: Some cell lines are inherently more sensitive to the cytotoxic effects of DNA intercalating agents. | If possible, compare the cytotoxicity with a less sensitive cell line to confirm if the observed effect is cell-line specific. | |
| Inconsistent or variable results | Incomplete dissolution of this compound: Due to its low aqueous solubility, the compound may not be fully dissolved in the working solution, leading to inconsistent concentrations. | Ensure complete dissolution of the stock solution in an appropriate organic solvent (e.g., DMSO) before diluting it in the aqueous experimental medium. Vortex thoroughly. |
| Cell passage number and confluency: The physiological state of the cells can influence their response to treatment. | Use cells within a consistent and low passage number range. Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment. | |
| Unexpected results in reporter assays (e.g., luciferase) | Direct inhibition of the reporter enzyme: Some small molecules can directly inhibit reporter enzymes like firefly luciferase, leading to false-negative results.[7] | If using a luciferase-based reporter assay, consider performing a control experiment with purified luciferase enzyme to test for direct inhibition by this compound. |
| Off-target effects: As a DNA intercalator, this compound has the potential for off-target effects on other DNA-binding proteins or processes. | Corroborate findings with a secondary, reporter-independent assay (e.g., qPCR for endogenous gene expression) to validate the results. |
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound across various cell lines and experimental conditions.
Table 1: Anti-HIV-1 Activity of this compound in Different Cell Lines
| Cell Line | Assay | Stimulus | This compound Conc. (µM) | Observed Effect | Reference |
| J-LAT A1 | GFP Expression | TNFα | 0.1 | Decrease in GFP+ cells and MFI | [4] |
| J-LAT A2 | GFP Expression | TNFα | 0.1 | More striking decrease in GFP+ cells and MFI compared to A1 | [4] |
| THP89GFP | GFP Expression | TNFα | 0.2 | Potent blockade of HIV-1 reactivation | [8] |
| U1/HIV-1 | gag mRNA | TNFα | 0.1 | Remarkable decrease in intracellular HIV-1 gag mRNA | [8] |
| Jurkat | p24 ELISA | - | Varies | IC50 for inhibition of acute HIV-1 replication | [4] |
| Primary CD4+ T cells | p24 ELISA | - | 0.1 | Moderate decrease in p24 levels at 3 dpi | [4] |
| PBMCs (from HIV+ donors) | Viral RNA (qPCR) | - | 0.1 | Significant reduction in viral RNA in the supernatant | [4] |
Table 2: Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Renal Carcinoma (RCC45) | Kidney Cancer | EC50 for p53 activation: 0.06 | Not explicitly stated in search results |
| - | - | EC50 for NF-κB inhibition: 0.03 | Not explicitly stated in search results |
| Various | Various | General range: 0.01 - 1.0 | Not explicitly stated in search results |
Note: Comprehensive IC50 data for a wide range of cancer cell lines for this compound is not as readily available in the provided search results as the data for its anti-HIV-1 activity. The provided EC50 values are for its effect on specific pathways in a particular cell line and not necessarily cytotoxic IC50 values.
Detailed Experimental Protocols
Chromatin Immunoprecipitation (ChIP)-qPCR for FACT Occupancy
This protocol is adapted for studying the effect of this compound on the occupancy of FACT complex components (e.g., SUPT16H) at specific genomic regions.
Materials:
-
U1/HIV-1 cells
-
This compound (and DMSO as vehicle control)
-
TNFα
-
Formaldehyde (37%)
-
Glycine
-
Cell Lysis Buffer
-
Nuclear Lysis Buffer
-
ChIP Dilution Buffer
-
Antibodies: anti-SUPT16H, anti-RNA Pol II, and IgG control
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution Buffer
-
Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol
-
Ethanol
-
qPCR primers for the target region (e.g., HIV-1 LTR) and a control region
Procedure:
-
Cell Treatment: Treat U1/HIV-1 cells with the desired concentration of this compound (or DMSO) and stimulate with TNFα as required for your experiment.
-
Cross-linking: Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking to cross-link proteins to DNA.
-
Quenching: Add glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature to quench the cross-linking reaction.
-
Cell Lysis: Harvest and wash the cells. Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice.
-
Nuclear Lysis and Sonication: Pellet the nuclei and resuspend in Nuclear Lysis Buffer. Sonicate the chromatin to an average fragment size of 200-1000 bp.
-
Immunoprecipitation:
-
Dilute the sonicated chromatin in ChIP Dilution Buffer.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with the primary antibody (anti-SUPT16H, anti-RNA Pol II, or IgG) overnight at 4°C with rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads using Elution Buffer. Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K. Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
qPCR Analysis: Resuspend the purified DNA and perform qPCR using primers specific to your target region of interest. Analyze the data relative to the input and IgG controls.
HIV-1 p24 Antigen ELISA
This protocol is for quantifying the amount of HIV-1 p24 antigen in cell culture supernatants as a measure of viral replication.
Materials:
-
Cell culture supernatant
-
HIV-1 p24 ELISA kit (commercial kits are recommended)
-
Wash Buffer
-
Plate reader
Procedure:
-
Sample Preparation: Collect the cell culture supernatant from your experimental wells. If necessary, clarify the supernatant by centrifugation to remove cell debris.
-
ELISA Procedure: Follow the manufacturer's instructions for the specific p24 ELISA kit you are using. A general workflow is as follows:
-
Coat the microplate wells with a capture antibody specific for HIV-1 p24.
-
Block the wells to prevent non-specific binding.
-
Add your samples and standards to the wells and incubate.
-
Wash the wells to remove unbound material.
-
Add a detection antibody (usually biotinylated).
-
Wash the wells.
-
Add a streptavidin-HRP conjugate.
-
Wash the wells.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve using the provided p24 standards. Calculate the concentration of p24 in your samples based on the standard curve.
Cell Viability Assay
This protocol is to determine the cytotoxicity of this compound on your cell line of interest.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using the appropriate plate reader.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of viable cells. Plot the results as a dose-response curve to calculate the IC50 value.
Visualizations
Caption: Mechanism of action of this compound as a FACT inhibitor.
Caption: General experimental workflow for studying this compound effects.
Caption: A logical approach to troubleshooting common this compound experimental issues.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Histone Chaperone FACT and Curaxins: Effects on Genome Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Curaxin this compound Blocks HIV-1 Replication and Reactivation through Inhibition of Viral Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Prevention of Chromatin Destabilization by FACT Is Crucial for Malignant Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Curaxin this compound Blocks HIV-1 Replication and Reactivation through Inhibition of Viral Transcriptional Elongation [frontiersin.org]
Validation & Comparative
A Comparative Guide to CBL0100 and CBL0137 in HIV Latency Research
For Researchers, Scientists, and Drug Development Professionals
The quest for an HIV cure is multifaceted, with two prominent strategies being the "shock and kill" approach, which aims to reactivate latent HIV for immune clearance, and the "block and lock" strategy, which seeks to enforce a permanent state of latency. Within the landscape of experimental therapeutics, two compounds, CBL0100 and CBL0137, have emerged as notable modulators of HIV latency, albeit with opposing effects. Both molecules target the Facilitates Chromatin Transcription (FACT) complex, a key regulator of chromatin structure and transcription, yet they elicit distinct outcomes on latent HIV proviruses. This guide provides a comprehensive comparison of this compound and CBL0137, supported by experimental data, to aid researchers in selecting the appropriate tool for their HIV latency studies.
At a Glance: this compound vs. CBL0137
| Feature | This compound | CBL0137 |
| Primary Role in HIV Latency | Latency-Promoting Agent (LPA) | Latency-Reversing Agent (LRA) |
| Therapeutic Strategy | "Block and Lock" | "Shock and Kill" |
| Mechanism of Action | Inhibits HIV-1 transcriptional elongation by blocking FACT accessibility to nucleosomes.[1][2][3] | Potentiates TNFα-mediated reactivation of latent HIV-1, acting in a Tat-dependent manner.[4] |
| Effect on Latent HIV | Suppresses reactivation of latent HIV proviruses.[1][2] | Reactivates latent HIV-1, particularly in combination with other agents like TNFα.[4][5] |
| Observed Efficacy | Potently inhibits HIV-1 reactivation in cell lines and primary cells.[1][2] | Induces reactivation in cell lines and patient-derived peripheral blood mononuclear cells (PBMCs).[4] |
Mechanism of Action: A Tale of Two Curaxins
Both this compound and CBL0137 are part of the curaxin family of small molecules that interact with the FACT complex. However, their downstream effects on HIV transcription diverge significantly.
This compound: The "Block and Lock" Enforcer
This compound functions as a latency-promoting agent by intercalating into DNA and trapping the FACT complex, thereby preventing it from remodeling chromatin.[1][2] This action inhibits the elongation phase of HIV-1 transcription, effectively locking the provirus in a latent state. The proposed mechanism involves blocking the access of RNA Polymerase II (Pol II) and FACT to the HIV-1 promoter region, thus suppressing viral gene expression.[1][3]
CBL0137: The "Shock and Kill" Initiator
In contrast, CBL0137 acts as a latency-reversing agent. While it also interacts with the FACT complex, it appears to do so in a manner that facilitates, rather than inhibits, HIV-1 transcription, particularly in the presence of other stimuli like TNFα.[4] The mechanism is thought to involve FACT-mediated destabilization of nucleosomes, which increases the accessibility of the viral genome to transcription factors.[4] Studies suggest that its effect on transcription may be Tat-dependent, enhancing the activity of this key viral transactivator.[4]
Performance Data: In Vitro and Ex Vivo Studies
The differential effects of this compound and CBL0137 have been demonstrated across various experimental models of HIV latency.
This compound: Suppression of HIV-1 Reactivation
Studies have consistently shown this compound's ability to inhibit the reactivation of latent HIV-1 in various cell line models and primary cells.
Table 1: Effect of this compound on HIV-1 Reactivation in Latency Cell Lines
| Cell Line | Stimulus | This compound Concentration | Observed Effect | Reference |
| J-LAT A1 | TNFα (10 ng/ml) | 0.1 µM | Significant decrease in GFP+ cells and Mean Fluorescence Intensity (MFI).[1][2] | [1][2] |
| J-LAT A2 | TNFα (10 ng/ml) | 0.1 µM | Potent decrease in GFP+ cells and MFI.[1][2] | [1][2] |
| THP89GFP | TNFα (10 ng/ml) | 0.2 µM | Potent blockade of HIV-1 reactivation (GFP expression).[1][2] | [1][2] |
| U1/HIV-1 | TNFα (10 ng/ml) | 0.1 µM | Significant decrease in HIV-1 gag mRNA levels.[1] | [1] |
Table 2: Effect of this compound on HIV-1 Reactivation in Primary Cells
| Cell Type | Stimulus | This compound Concentration | Observed Effect | Reference |
| Primary CD4+ T cells | anti-CD3/CD28 antibodies | 0.1 µM | Potent inhibition of HIV-1 reactivation (luciferase activity).[1][2] | [1][2] |
| CD8-depleted PBMCs from aviremic patients | N/A (spontaneous reactivation) | Not specified | Blocked spontaneous viral reactivation.[1] | [1] |
CBL0137: Reversal of HIV-1 Latency
CBL0137 has been identified as a latency-reversing agent, particularly effective when combined with other stimuli.
Table 3: Effect of CBL0137 on HIV-1 Reactivation in Latency Cell Lines
| Cell Line | Treatment | CBL0137 Concentration | Observed Effect | Reference |
| J-LAT 6.3 | CBL0137 alone | 0.5 µM | No significant reactivation.[4] | [4] |
| J-LAT 6.3 | CBL0137 + TNFα (10 ng/ml) | 0.5 µM | Significant increase in GFP+ cells.[4] | [4] |
| CA5 | CBL0137 alone | 0.5 µM | No significant reactivation.[4] | [4] |
| CA5 | CBL0137 + TNFα (2 ng/ml) | 0.5 µM | Potent reactivation, comparable to Bryostatin-1 + JQ1.[4] | [4] |
Table 4: Effect of CBL0137 on HIV-1 Reactivation in Patient-Derived Cells
| Cell Type | Treatment | CBL0137 Concentration | Observed Effect | Reference |
| CD8-depleted PBMCs from aviremic patients | CBL0137 alone | 0.5 µM | Reactivation of latent viral reservoirs in 3 out of 4 donors.[4] | [4] |
| CD8-depleted PBMCs from aviremic patients | CBL0137 + TNFα (10 ng/ml) | 0.5 µM | Enhanced viral reactivation.[4] | [4] |
Head-to-Head Comparison in Cell Lines
A direct comparison in the J-LAT 6.3 and CA5 cell lines highlighted the opposing roles of these two compounds. While CBL0137 in combination with TNFα showed potent reactivation, this compound had no effect on latency reversal in these models, either alone or in combination with other latency-reversing agents.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are summarized protocols for key experiments.
In Vitro HIV-1 Reactivation Assay in Latency Cell Lines (e.g., J-LAT)
References
- 1. Frontiers | Curaxin this compound Blocks HIV-1 Replication and Reactivation through Inhibition of Viral Transcriptional Elongation [frontiersin.org]
- 2. Curaxin this compound Blocks HIV-1 Replication and Reactivation through Inhibition of Viral Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curaxin this compound Blocks HIV-1 Replication and Reactivation through Inhibition of Viral Transcriptional Elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Curaxin CBL0137 has the potential to reverse HIV-1 latency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curaxin CBL0137 has the potential to reverse HIV-1 latency - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to FACT Inhibition: Efficacy of CBL0100 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The Facilitates Chromatin Transcription (FACT) complex is a critical histone chaperone involved in chromatin remodeling during transcription, replication, and DNA repair. Its overexpression in various cancers and its relative absence in normal, differentiated tissues make it an attractive target for anticancer therapy. This guide provides a comprehensive overview of CBL0100 and its closely related, more clinically advanced analog CBL0137, two pioneering inhibitors of the FACT complex. Due to a lack of extensive public data on other distinct small molecule inhibitors directly targeting FACT, this guide will focus on the efficacy and mechanisms of these curaxin-based compounds, presenting available data to facilitate informed research and development decisions.
Mechanism of Action: Curaxins and the FACT Complex
This compound and CBL0137 belong to a class of small molecules known as curaxins. Their primary mechanism of action involves intercalation into DNA, which alters the DNA structure and leads to the "trapping" of the FACT complex on chromatin.[1][2][3] This sequestration prevents FACT from performing its normal functions in facilitating transcription elongation for a variety of oncogenic signaling pathways.[1]
The inhibition of FACT by curaxins results in two major downstream anti-cancer effects:
-
Inhibition of NF-κB (Nuclear Factor kappa B) Signaling: The NF-κB pathway is a key driver of inflammation, cell survival, and proliferation in many cancers. Its transcriptional activity is dependent on the FACT complex. By trapping FACT, this compound and CBL0137 effectively block NF-κB-mediated transcription.[1][2]
-
Activation of p53: The tumor suppressor protein p53 plays a crucial role in inducing apoptosis and cell cycle arrest in response to cellular stress. Curaxins activate p53 through a mechanism that involves the casein kinase 2 (CK2) associated with the FACT complex, leading to the phosphorylation of p53.[1][2]
This dual mechanism of simultaneously suppressing a key oncogenic pathway and activating a critical tumor suppressor, without causing DNA damage, makes curaxins a promising class of anti-cancer agents.[1]
References
- 1. Curaxins: anticancer compounds that simultaneously suppress NF-κB and activate p53 by targeting FACT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Curaxins: Anticancer Compounds that Simultaneously Suppress NF-κB and Activate p53 by Targeting FACT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Chaperone FACT and Curaxins: Effects on Genome Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Strategies: Comparing CBL0100's "Block and Lock" Approach to "Shock and Kill" in the Quest for an HIV-1 Cure
For Immediate Release
In the multifaceted landscape of HIV-1 cure research, two prominent strategies are paving distinct paths toward the ambitious goal of viral eradication or functional remission: the "shock and kill" and the "block and lock" approaches. While combination antiretroviral therapy (cART) effectively suppresses viral replication, it fails to eliminate the latent viral reservoir, a persistent population of infected cells that can reinitiate infection if treatment is interrupted. This guide provides a comparative analysis of these two opposing strategies, with a special focus on CBL0100, a promising agent in the "block and lock" arsenal, and its performance relative to established Latency-Reversing Agents (LRAs) employed in the "shock and kill" paradigm.
At a Glance: "Block and Lock" vs. "Shock and Kill"
The fundamental difference between these strategies lies in their approach to the latent HIV-1 reservoir.
-
"Shock and Kill" : This strategy aims to reactivate, or "shock," the latent virus using LRAs, making the infected cells visible to the immune system for subsequent elimination, or "kill."[1][2]
-
"Block and Lock" : In contrast, this approach seeks to reinforce a state of deep latency, effectively "blocking" viral transcription and "locking" the virus in a permanently silenced state, thus preventing any future reactivation.[3][4][5][6][7]
This compound, a small molecule that targets the Facilitates Chromatin Transcription (FACT) complex, is a key player in the "block and lock" strategy.[3][4] It functions not to reactivate, but to suppress viral transcription and replication.[3][5]
Quantitative Performance Analysis
The following tables summarize the in vitro and ex vivo performance of this compound in suppressing HIV-1 reactivation and replication, alongside data from representative LRAs used in the "shock and kill" approach to induce viral expression.
Table 1: In Vitro Efficacy of this compound in Inhibiting HIV-1 Replication and Reactivation
| Cell Line | Model Type | Treatment | Concentration | Effect | Reference |
| Jurkat | Acute Infection | This compound | 0.055 µM | IC50 for HIV-NL4-3 replication | [3] |
| J-LAT-A1 | Latency | This compound + TNFα | 0.1 µM | Potent blockade of TNFα-induced HIV-1 reactivation | [4] |
| THP89GFP | Latency (Monocytic) | This compound + TNFα | 0.2 µM | Potent blockade of TNFα-induced HIV-1 reactivation | [3][4] |
Table 2: Ex Vivo Efficacy of this compound in Suppressing HIV-1 Reactivation
| Cell Source | Model Type | Treatment | Concentration | Effect | Reference |
| Primary CD4+ T cells (Healthy Donors) | Latency | This compound + anti-CD3/CD28 | 0.1 µM | Potent inhibition of HIV-1 reactivation | [3][4] |
| CD8-depleted PBMCs (Aviremic Patients) | Latent Reservoir | This compound + anti-CD3/CD28 | 0.1 µM | ~95% reduction in viral RNA output | [5] |
Table 3: In Vitro and Ex Vivo Performance of Representative Latency-Reversing Agents ("Shock and Kill")
| Agent | Class | Model System | Concentration | Effect on HIV-1 Expression | Reference |
| Vorinostat | HDAC Inhibitor | Resting CD4+ T cells (ex vivo) | 335 nM | 4.8-fold mean increase in HIV RNA | [8] |
| J-Lat 10.6 cells (in vitro) | 1 µM | Significant increase in EGFP expression | [9] | ||
| Panobinostat | HDAC Inhibitor | Patient CD4+ T cells (clinical trial) | 20 mg (oral) | 3.5-fold median max increase in cell-associated unspliced HIV RNA | [6] |
| Bryostatin-1 | PKC Agonist | Resting CD4+ T cells (ex vivo) | 10-20 µg/m² (in vivo) | No detectable increase in cell-associated unspliced HIV-1 RNA | [7] |
| THP-p89 cells (in vitro) | <0.25 nM (EC50) | 1000-fold more potent than Prostratin in reactivation | [10] | ||
| JQ1 | BET Bromodomain Inhibitor | J-Lat A2 cells (in vitro) | 1 µM | ~9-fold increase in GFP-expressing cells | [11] |
| Primary T-cell model (in vitro) | ~14% of reactivation achieved by αCD3/αCD28 | [12] |
Signaling Pathways and Mechanisms of Action
The divergent goals of the "block and lock" and "shock and kill" strategies are rooted in their distinct molecular mechanisms.
This compound and the "Block and Lock" Pathway
This compound exerts its latency-promoting effect by inhibiting the FACT complex, a histone chaperone involved in transcriptional elongation. By targeting the FACT complex, this compound reduces the occupancy of RNA Polymerase II (Pol II) and FACT at the HIV-1 promoter region, thereby suppressing transcriptional elongation.[3][4][5]
Caption: this compound inhibits the FACT complex, halting HIV-1 transcriptional elongation.
Latency-Reversing Agents and the "Shock and Kill" Pathway
LRAs, in contrast, activate various cellular pathways to stimulate HIV-1 transcription. For instance, HDAC inhibitors like vorinostat and panobinostat work by increasing histone acetylation, leading to a more open chromatin structure that is permissive for transcription. PKC agonists such as bryostatin-1 activate the NF-κB pathway, a key transcription factor for HIV-1. BET bromodomain inhibitors like JQ1 function by displacing repressive complexes from the viral promoter.
Caption: LRAs use diverse mechanisms to reactivate latent HIV-1 transcription.
Experimental Protocols
The evaluation of "block and lock" and "shock and kill" agents requires distinct experimental workflows.
Protocol for Assessing this compound's "Block and Lock" Activity
This protocol is adapted from studies evaluating the inhibitory effect of this compound on HIV-1 reactivation.[3][4]
-
Cell Culture and Latency Establishment:
-
For in vitro models, latently infected cell lines (e.g., J-LAT) are cultured in appropriate media.
-
For ex vivo models, primary CD4+ T cells are isolated from healthy donors or aviremic HIV-1 positive patients. Latency is established in primary cells through infection followed by a return to a resting state.
-
-
Compound Treatment and Reactivation:
-
Cells are pre-treated with this compound at the desired concentration (e.g., 0.1 µM) or a vehicle control (DMSO).
-
HIV-1 reactivation is then induced using a stimulating agent such as TNFα (for cell lines) or anti-CD3/CD28 antibodies (for primary cells).
-
-
Quantification of Viral Reactivation:
-
For cell lines with a reporter gene (e.g., GFP), reactivation is quantified by measuring the percentage of GFP-positive cells via flow cytometry.
-
For primary cells, viral reactivation is measured by quantifying HIV-1 p24 antigen in the culture supernatant using an ELISA or by measuring viral RNA levels using RT-qPCR.
-
Caption: Workflow for evaluating the inhibitory effect of this compound on HIV-1 reactivation.
Protocol for Assessing LRA "Shock and Kill" Activity
This protocol is a generalized workflow based on common methods for evaluating the efficacy of LRAs.[1][13]
-
Cell Culture and Plating:
-
Latently infected cells (cell lines or primary cells from patients) are seeded in a multi-well plate.
-
-
Compound Treatment:
-
Cells are treated with serial dilutions of the LRA (e.g., Vorinostat, Bryostatin-1) or a vehicle control. A positive control for maximal reactivation (e.g., PMA/ionomycin) is also included.
-
-
Incubation:
-
The plate is incubated for a defined period (e.g., 24-48 hours) to allow for viral reactivation.
-
-
Quantification of Viral Reactivation:
-
Viral reactivation is quantified by measuring the expression of a reporter gene (e.g., GFP), the concentration of viral proteins (e.g., p24 antigen) in the supernatant, or the levels of viral RNA.
-
Caption: Workflow for assessing the efficacy of Latency-Reversing Agents.
Conclusion and Future Directions
The "block and lock" and "shock and kill" strategies represent two fundamentally different, yet potentially complementary, avenues in the pursuit of an HIV-1 cure. This compound has emerged as a potent latency-promoting agent, demonstrating significant efficacy in preclinical models by suppressing viral transcription. In contrast, while various LRAs have shown the ability to reactivate latent HIV-1, their clinical efficacy in reducing the size of the latent reservoir has been modest to date.
Future research will likely focus on optimizing the potency and delivery of agents for both strategies. Combination therapies, potentially involving both "block and lock" and "shock and kill" agents in a sequential or targeted manner, may hold the key to achieving a functional cure for HIV-1. The continued investigation of novel compounds like this compound and the refinement of LRA-based approaches will be critical in turning the tide against the persistent challenge of HIV-1 latency.
References
- 1. benchchem.com [benchchem.com]
- 2. Experimental Systems for Measuring HIV Latency and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ex vivo analysis identifies effective HIV-1 latency–reversing drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A scalable workflow to test “shock and kill” therapeutic approaches against the HIV-1 latent reservoir in blood cells ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curaxin this compound Blocks HIV-1 Replication and Reactivation through Inhibition of Viral Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Panobinostat, a histone deacetylase inhibitor, for latent-virus reactivation in HIV-infected patients on suppressive antiretroviral therapy: a phase 1/2, single group, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bryostatin-1 for latent virus reactivation in HIV-infected patients on antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Administration of vorinostat disrupts HIV-1 latency in patients on antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bryostatin Modulates Latent HIV-1 Infection via PKC and AMPK Signaling but Inhibits Acute Infection in a Receptor Independent Manner | PLOS One [journals.plos.org]
- 11. The BET bromodomain inhibitor JQ1 activates HIV latency through antagonizing Brd4 inhibition of Tat-transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BET bromodomain-targeting compounds reactivate HIV from latency via a Tat-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HIVGKO: A Tool to Assess HIV-1 Latency Reversal Agents in Human Primary CD4+ T Cells [bio-protocol.org]
A Comparative Guide to HIV Latency-Promoting Agents: CBL0100 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The "block and lock" strategy for an HIV cure, which aims to induce a deep and durable state of viral latency, has gained significant traction. This approach relies on latency-promoting agents (LPAs) to silence HIV-1 transcription and prevent viral rebound. This guide provides a comparative overview of a key LPA, CBL0100, and other notable agents, supported by experimental data and detailed methodologies to inform research and development efforts in this critical area.
Introduction to this compound and the Landscape of Latency-Promoting Agents
This compound is a small molecule that targets the Facilitates Chromatin Transcription (FACT) complex, a key cellular factor involved in HIV-1 transcriptional elongation. By inhibiting the FACT complex, this compound effectively blocks the production of full-length viral transcripts, thereby promoting a state of latency.[1][2][3] This mechanism of action positions this compound as a promising candidate for the "block and lock" therapeutic strategy.
The field of HIV latency research is exploring a diverse array of LPAs that target various host and viral factors. These include inhibitors of the viral trans-activator of transcription (Tat) protein, such as Didehydro-Cortistatin A (dCA), and modulators of key cellular signaling pathways. Ponatinib, for instance, has been shown to suppress HIV-1 transcription by inhibiting the AKT-mTOR pathway, while Senexin A targets the cyclin-dependent kinases 8 and 19 (CDK8/19) to impede viral reactivation.[4][5][6][7][8] A comprehensive understanding of the comparative efficacy and mechanisms of these agents is crucial for advancing the development of a functional cure for HIV.
Comparative Performance of Latency-Promoting Agents
The following tables summarize quantitative data from various studies on the performance of this compound and other selected LPAs. It is important to note that the data are derived from different experimental systems, and direct comparisons should be made with caution.
Table 1: Inhibition of HIV-1 Reactivation in Latently Infected Cell Lines
| Agent | Target | Cell Line Model | Reactivation Stimulus | Concentration | % Inhibition of Reactivation (relative to control) | Reference |
| This compound | FACT Complex | J-Lat A1 | TNF-α (10 ng/mL) | 0.1 µM | ~80% | [1] |
| Ponatinib | AKT-mTOR | J-Lat A2 | Various LRAs | Not specified | Broadly inhibits reactivation | [8] |
| Didehydro-Cortistatin A (dCA) | Tat | OM-10.1 | TCR stimulation | 100 nM | Drastically reduced viral production | |
| Senexin A | CDK8/19 | J-Lat 10.6 | PEP005, SAHA, JQ1 | Not specified | Impairs reactivation | [4][5][6] |
Table 2: Suppression of HIV-1 in Primary CD4+ T Cell Models
| Agent | Target | Cell Model | Reactivation Stimulus | Concentration | Effect on Viral Transcription/Replication | Reference |
| This compound | FACT Complex | Primary CD4+ T cells from healthy donors | anti-CD3/CD28 antibodies | 0.1 µM | Potently inhibited HIV-1 reactivation | [1] |
| This compound | FACT Complex | CD8-depleted PBMCs from aviremic patients | anti-CD3/CD28 antibodies | 0.1 µM | ~95% reduction in viral RNA output | [1][3] |
| Ponatinib | AKT-mTOR | CD4+ T cells from ART-suppressed individuals | Not specified | Not specified | Confirmed inhibitory effect | [8] |
| Didehydro-Cortistatin A (dCA) | Tat | CD4+ T cells from virally suppressed subjects | TCR stimulation | 100 nM | Inhibited viral reactivation | |
| Senexin A | CDK8/19 | CD4+ PBMCs from people living with HIV on ART | PMA and ionomycin | Not specified | Inhibited induction of viral replication | [4][5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are summaries of key experimental protocols used in the evaluation of these LPAs.
In Vitro HIV-1 Latency and Reactivation Assay in J-Lat Cell Lines
-
Cell Culture: J-Lat A1 cells, a Jurkat-based T-cell line containing a latent, integrated HIV-1 provirus with a GFP reporter, are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Treatment: Cells are seeded in 24-well plates and pre-treated with the LPA (e.g., this compound at 0.1 µM) or vehicle control (DMSO) for a specified period (e.g., 2 hours).
-
Reactivation: HIV-1 latency is reactivated by adding a stimulating agent such as TNF-α (10 ng/mL) to the cell culture.
-
Analysis: After 24 hours of incubation, the percentage of GFP-positive cells is determined by flow cytometry to quantify the level of HIV-1 reactivation.
Primary CD4+ T Cell Model of HIV-1 Latency
-
Isolation of Cells: Primary CD4+ T cells are isolated from the peripheral blood mononuclear cells (PBMCs) of healthy donors using negative selection magnetic beads.[9]
-
Activation and Infection: Naïve CD4+ T cells are activated with anti-CD3/CD28 antibodies and cultured in the presence of polarizing cytokines to differentiate them into memory T cells.[9] The activated cells are then infected with a replication-competent or -defective HIV-1 reporter virus.
-
Establishment of Latency: Following infection, the cells are cultured for an extended period to allow them to return to a resting state, thereby establishing latency.[10][11]
-
LPA Treatment and Reactivation: The latently infected primary cells are treated with the LPA or vehicle control, followed by reactivation with stimuli such as anti-CD3/CD28 antibodies.
-
Readout: Viral reactivation is measured by quantifying viral RNA in the supernatant using RT-qPCR or by detecting the expression of a reporter gene (e.g., GFP, luciferase) via flow cytometry or luminometry.
Chromatin Immunoprecipitation (ChIP) Assay
-
Objective: To determine the occupancy of specific proteins (e.g., RNA Polymerase II, FACT complex components) at the HIV-1 promoter (5' LTR).
-
Procedure:
-
Latently infected cells (e.g., J-Lat A1) are treated with an LPA or vehicle control.
-
Proteins are cross-linked to DNA using formaldehyde.
-
The chromatin is sheared into small fragments by sonication.
-
An antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes.
-
The cross-links are reversed, and the DNA is purified.
-
Quantitative PCR (qPCR) is performed using primers specific for the HIV-1 5' LTR to quantify the amount of precipitated DNA. A significant reduction in the occupancy of RNA Polymerase II and FACT at the LTR following this compound treatment indicates inhibition of transcriptional elongation.[1]
-
Signaling Pathways and Mechanisms of Action
The efficacy of LPAs is intrinsically linked to their ability to modulate specific cellular or viral pathways that control HIV-1 transcription. The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound and other compared agents.
Caption: Mechanism of action of this compound in inhibiting HIV-1 transcription.
Caption: Mechanisms of action for dCA, Ponatinib, and Senexin A.
Conclusion
This compound represents a promising latency-promoting agent that targets the FACT complex to inhibit HIV-1 transcriptional elongation. Comparative analysis with other LPAs such as Ponatinib, dCA, and Senexin A reveals a diversity of mechanisms that can be exploited to achieve durable viral silencing. While direct comparative studies are needed to definitively rank the efficacy of these agents, the available data underscore the potential of the "block and lock" strategy. Further research focusing on combinatorial approaches and the long-term durability of the induced latent state will be critical in the development of a functional cure for HIV. This guide provides a foundational resource for researchers to navigate the complex landscape of HIV latency-promoting agents and to design future experiments aimed at this important therapeutic goal.
References
- 1. Curaxin this compound Blocks HIV-1 Replication and Reactivation through Inhibition of Viral Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curaxin this compound Blocks HIV-1 Replication and Reactivation through Inhibition of Viral Transcriptional Elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Curaxin this compound Blocks HIV-1 Replication and Reactivation through Inhibition of Viral Transcriptional Elongation [frontiersin.org]
- 4. CDK8 inhibitors antagonize HIV-1 reactivation and promote provirus latency in T cells | bioRxiv [biorxiv.org]
- 5. CDK8 inhibitors antagonize HIV-1 reactivation and promote provirus latency in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. New latency-promoting agents for a block-and-lock functional cure strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. A primary cell model of HIV-1 latency that uses activation through the T cell receptor and return to quiescence to establish latent infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Head-to-Head Comparison of Curaxins in Cancer Models: A Comprehensive Guide
Curaxins represent a novel class of anti-cancer agents that function by targeting the Facilitates Chromatin Transcription (FACT) complex, a key player in chromatin remodeling and gene transcription. This unique mechanism of action, which leads to the simultaneous activation of the tumor suppressor p53 and inhibition of the pro-survival NF-κB pathway, has positioned curaxins as promising candidates for cancer therapy. This guide provides a head-to-head comparison of the most studied curaxins, focusing on their performance in various cancer models, supported by experimental data and detailed protocols.
Mechanism of Action of Curaxins
Curaxins exert their anti-cancer effects through a multi-pronged attack on cancer cell signaling pathways. The central mechanism involves the targeting of the FACT complex, a heterodimer composed of the SSRP1 and SPT16 proteins.
Curaxins intercalate into DNA, altering its three-dimensional structure. This distortion leads to the "chromatin trapping" of the FACT complex, effectively sequestering it and preventing it from carrying out its normal functions in transcriptional elongation.[1][2] The consequences of FACT inhibition are twofold:
-
p53 Activation: The trapped FACT complex leads to the phosphorylation of p53 at Serine 392 by Casein Kinase 2 (CK2), resulting in its activation.[1] Activated p53 can then induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.
-
NF-κB Inhibition: The transcription of genes regulated by NF-κB is dependent on the activity of the FACT complex. By inhibiting FACT, curaxins block NF-κB-dependent transcription, thereby suppressing pro-survival and pro-inflammatory signals that are often hijacked by cancer cells.[1]
This dual-action mechanism makes curaxins particularly effective against a broad range of cancers, as both the p53 and NF-κB pathways are commonly dysregulated in malignancy.[1]
Comparative Efficacy of Curaxins
The two most prominent curaxins in preclinical and clinical development are CBL0100 and CBL0137. While both share the same core mechanism, they exhibit different physicochemical properties that influence their activity in different experimental settings.
In Vitro Cytotoxicity:
This compound has demonstrated higher potency in in vitro studies across various cancer cell lines.[2] However, CBL0137, a second-generation curaxin, was specifically developed for improved metabolic stability and water solubility, making it more suitable for in vivo applications.[2][3]
| Cancer Type | Cell Line | Curaxin | IC50 (µM) | Reference |
| Hematological Malignancies | ||||
| Acute Myeloid Leukemia (AML) | KG-1 | CBL0137 | ~0.5 | [2] |
| Acute Myeloid Leukemia (AML) | THP-1 | CBL0137 | ~0.75 | [2] |
| Acute Lymphoblastic Leukemia (ALL) | CCRF-CEM | CBL0137 | ~1.25 | [2] |
| Multiple Myeloma (MM) | RPMI-8226 | CBL0137 | ~0.75 | [2] |
| Solid Tumors | ||||
| Pancreatic Ductal Adenocarcinoma | PANC-1 | CBL0137 | Not specified | [4] |
| Renal Cell Carcinoma | Caki-1 | CBLC137 | Not specified | [1] |
| Colon Carcinoma | DLD-1 | CBLC137 | Not specified | [1] |
| Melanoma | Mel-7 | CBLC137 | Not specified | [1] |
| Pediatric Cancers | 24 cell lines | CBL0137 | Median rIC50: 0.28 | [5] |
In Vivo Efficacy:
CBL0137 has been extensively evaluated in various xenograft models, demonstrating significant anti-tumor activity.
| Cancer Model | Curaxin | Dosing Regimen | Outcome | Reference |
| Renal Cell Carcinoma (Caki-1 xenograft) | CBLC137 | 30 mg/kg, oral, 5 days on/2 days off | Tumor growth suppression | [1] |
| Colon Carcinoma (DLD-1 xenograft) | CBLC137 | 30 mg/kg, oral, 5 days on/2 days off | Tumor growth suppression | [1] |
| Melanoma (Mel-7 xenograft) | CBLC137 | 30 mg/kg, oral, 5 days on/2 days off | Tumor growth suppression | [1] |
| Pancreatic Ductal Adenocarcinoma (Patient-derived xenograft) | CBLC137 | 30 mg/kg, oral, 5 days on/2 days off | Tumor growth suppression | [1] |
| Pediatric Solid Tumors (xenografts) | CBL0137 | 50 mg/kg, IV, weekly for 4 weeks | Significant differences in event-free survival in 10 of 31 models | [5][6] |
| Acute Lymphoblastic Leukemia (xenografts) | CBL0137 | 50 mg/kg, IV, weekly for 4 weeks | Significant differences in event-free survival in 8 of 8 models | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of curaxin activity.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of curaxins in cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of curaxins (e.g., this compound and CBL0137) in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.
References
Validating the Anti-proliferative Effects of CBL0100: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of CBL0100 with alternative therapeutic agents. Due to the limited availability of published quantitative data on this compound in cancer cell lines, this guide utilizes data from its closely related, second-generation analog, CBL0137, for comparative analysis. This compound and CBL0137 are both curaxins that function as Facilitates Chromatin Transcription (FACT) inhibitors, sharing a common mechanism of action.[1] This guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Comparative Analysis of Anti-proliferative Activity
The anti-proliferative activity of CBL0137, a potent FACT inhibitor similar to this compound, has been evaluated across a range of cancer cell lines. For comparison, we have included data for representative alternative agents that target pathways also modulated by curaxins, namely p53 activation and NF-κB inhibition.
| Drug/Compound | Mechanism of Action | Cell Line | Cancer Type | IC50 (µM) |
| CBL0137 | FACT inhibitor | KG-1 | Acute Myeloid Leukemia | 0.47[2] |
| NCI-H929 | Multiple Myeloma | 0.41[2] | ||
| WEHI-3 (murine) | Acute Myeloid Leukemia | 0.46[2] | ||
| CCRF-CEM | Acute Lymphoblastic Leukemia | ~1.5[2] | ||
| MCF7 | Breast Cancer | ~1.0 (at 72h) | ||
| MDA-MB-231 | Breast Cancer | ~1.0 (at 72h) | ||
| Nutlin-3a | p53 activator (MDM2 inhibitor) | SJSA-1 | Osteosarcoma | 0.1 |
| HCT116 | Colon Cancer | 0.2 | ||
| Bortezomib | NF-κB inhibitor (Proteasome inhibitor) | RPMI 8226 | Multiple Myeloma | 0.0035 |
| U266 | Multiple Myeloma | 0.005 |
Note: IC50 values can vary depending on the experimental conditions, such as cell density and incubation time. The data presented here is for comparative purposes.
Signaling Pathway of this compound and its Alternatives
This compound exerts its anti-proliferative effects primarily by inhibiting the FACT complex, which is crucial for chromatin transcription and is overexpressed in many cancers.[1] This inhibition leads to the activation of the tumor suppressor p53 and the suppression of the pro-survival NF-κB pathway.
Experimental Workflow for Validating Anti-proliferative Effects
The following diagram outlines a typical workflow for assessing the anti-proliferative effects of a compound like this compound in vitro.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[1][3][4][5]
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with this compound for the desired time.
-
Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[6][7][8][9][10]
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and control cells
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
References
- 1. researchhub.com [researchhub.com]
- 2. mdpi.com [mdpi.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. kumc.edu [kumc.edu]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. docs.research.missouri.edu [docs.research.missouri.edu]
- 15. vet.cornell.edu [vet.cornell.edu]
Comparative Performance Analysis of CBL0100: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive cross-referencing of data from various preclinical studies on CBL0100, a novel anti-cancer and anti-viral agent. Designed for researchers, scientists, and drug development professionals, this document synthesizes quantitative data, details experimental methodologies, and visualizes key molecular pathways to offer an objective comparison of this compound's performance against other therapeutic alternatives.
Executive Summary
This compound is a small molecule that belongs to a class of compounds known as curaxins. It exhibits a unique mechanism of action by targeting the Facilitates Chromatin Transcription (FACT) complex, a critical player in DNA transcription, replication, and repair. By inhibiting FACT, this compound simultaneously modulates the activity of two key transcription factors: it suppresses the pro-inflammatory and pro-survival NF-κB pathway and activates the tumor-suppressing p53 pathway. This dual action underscores its potential as a broad-spectrum therapeutic agent. This guide presents available data on its efficacy, particularly in the context of HIV-1 inhibition, and draws comparisons with its analogue, CBL0137, and the conventional chemotherapeutic agent, doxorubicin.
Data Presentation: Quantitative Analysis
The following tables summarize the key quantitative findings from preclinical studies on this compound and its comparators.
Table 1: In Vitro Efficacy of this compound in HIV-1 Inhibition
| Cell Line | Assay | Endpoint | This compound IC₅₀ (µM) | Citation |
| Jurkat | p24 ELISA | HIV-1 NL4-3 Replication | 0.055 | [1] |
Table 2: Comparative Cytotoxicity of Curaxins and Doxorubicin
| Compound | Mechanism of Action | Key Cellular Effect | Notes | Citation |
| This compound | FACT inhibitor | Chromatin trapping | More biologically active than CBL0137 but has lower solubility and higher toxicity in animal studies. | |
| CBL0137 | FACT inhibitor | Chromatin trapping | Higher metabolic stability and water solubility compared to this compound. | |
| Doxorubicin | Topoisomerase II inhibitor, DNA intercalator | DNA damage | Weaker chromatin damage effect compared to CBL0137. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of this compound.
Chromatin Immunoprecipitation (ChIP) Assay for FACT Occupancy
This protocol is designed to determine the effect of this compound on the binding of the FACT complex to specific DNA regions.
-
Cell Treatment and Cross-linking: U1/HIV-1 cells (1 x 10⁶) are treated with either DMSO (control) or 0.1 µM this compound, with or without TNFα stimulation (10 ng/ml), for 24 hours. Cells are then cross-linked with 0.5% formaldehyde. The reaction is quenched with 125 mM glycine.[1]
-
Cell Lysis: Cells are washed with cold 1x PBS and lysed in 1x CE buffer (10 mM HEPES-KOH, pH 7.9, 60 mM KCl, 1 mM EDTA, 0.5% Nonidet P-40, 1 mM DTT, and protease inhibitor mixture).[1]
-
Immunoprecipitation: The supernatant is diluted 10-fold with 1x ChIP dilution buffer and incubated overnight at 4°C with 5 µg of antibodies against SUPT16H (a subunit of FACT) or RNA Polymerase II. Protein A/G beads are then added to capture the antibody-protein-DNA complexes.[1]
-
DNA Purification and Analysis: The cross-links are reversed, and the DNA is purified. The amount of immunoprecipitated DNA is quantified using qPCR with primers specific to the target DNA region (e.g., the HIV-1 5' LTR).[1]
NF-κB Luciferase Reporter Assay
This assay measures the effect of this compound on the transcriptional activity of NF-κB.
-
Cell Seeding and Transfection: HEK293T cells are seeded in 6-well plates. Cells are then transfected with a luciferase reporter plasmid containing NF-κB response elements, along with a Renilla luciferase control plasmid.
-
Cell Treatment: After 24 hours, the cells are treated with various concentrations of this compound or a vehicle control.
-
Luciferase Activity Measurement: Following treatment, cells are lysed, and luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell viability.
p53 Activation Analysis by Western Blot
This protocol assesses the ability of this compound to induce the expression and activation of the p53 tumor suppressor protein.
-
Cell Treatment and Lysis: Cells are treated with this compound for the desired time and then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection: The membrane is blocked and then incubated with primary antibodies against total p53 and phosphorylated p53. After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Signal Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities can be quantified using densitometry software.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Mechanism of action of this compound targeting the FACT complex.
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP) assay.
Caption: Workflow for the NF-κB Luciferase Reporter Assay.
Conclusion
The available data suggest that this compound is a potent inhibitor of the FACT complex with significant therapeutic potential in oncology and virology. Its ability to modulate both the NF-κB and p53 pathways provides a multi-pronged approach to combating disease. While direct comparative studies with a broad range of other agents are still emerging, the initial findings, particularly its potent anti-HIV-1 activity, are promising. Further research, including comprehensive preclinical toxicology studies and head-to-head comparisons with other established drugs, will be crucial in fully defining the clinical utility of this compound. This guide serves as a foundational resource for researchers embarking on such investigations.
References
Efficacy of FACT Inhibitors in Combination with Chemotherapy: A Comparative Guide
A Note on the Investigated Compound: While the initial focus of this guide was CBL0100, a comprehensive search of preclinical and clinical data revealed a scarcity of studies evaluating its efficacy in combination with chemotherapy. However, extensive research is available for its close structural and functional analog, CBL0137 . Both this compound and CBL0137 are curaxins that target the Facilitates Chromatin Transcription (FACT) complex.[1][2][3] Given the limited data on this compound, this guide will focus on the preclinical efficacy of CBL0137 in combination with standard chemotherapeutic agents, providing the most relevant and data-supported insights for researchers, scientists, and drug development professionals.
Introduction to FACT Inhibition in Oncology
The Facilitates Chromatin Transcription (FACT) complex, a heterodimer of SSRP1 and SPT16, is a crucial histone chaperone involved in chromatin remodeling during DNA transcription, replication, and repair.[1] In many cancer cells, the FACT complex is overexpressed and plays a significant role in sustaining oncogenic transcription programs and promoting therapeutic resistance.[1]
This compound and CBL0137 are small molecule inhibitors that target the FACT complex.[1][2][3] By binding to and inducing the chromatin trapping of FACT, these compounds disrupt its function, leading to the inhibition of the pro-survival NF-κB pathway and the activation of the tumor suppressor p53 pathway.[1][4] This dual action makes FACT inhibitors a promising class of anti-cancer agents, both as monotherapies and in combination with conventional chemotherapy.
Signaling Pathway of FACT Inhibition by Curaxins
The mechanism of action of curaxins like CBL0137 involves the disruption of the FACT complex's function, which in turn modulates key cancer-related signaling pathways.
Caption: CBL0137 inhibits the FACT complex, leading to NF-κB inhibition and p53 activation, ultimately promoting apoptosis.
Preclinical Efficacy of CBL0137 in Combination with Chemotherapy
Preclinical studies have demonstrated the synergistic anti-tumor effects of CBL0137 when combined with standard chemotherapeutic agents in various cancer models.
Combination with Gemcitabine in Pancreatic Cancer
Experimental Model: Orthotopic PANC-1 (human pancreatic cancer cell line) xenografts in athymic nude mice.
Treatment Protocol:
-
Vehicle Control: Administered intravenously (i.v.) once per week and intraperitoneally (i.p.) every 4th day.
-
CBL0137 Monotherapy: 90 mg/kg administered i.v. once per week.
-
Gemcitabine Monotherapy: 40 mg/kg administered i.p. every 4th day.
-
Combination Therapy: CBL0137 (90 mg/kg, i.v., once per week) and Gemcitabine (40 mg/kg, i.p., every 4th day).
-
Treatment Duration: 4 weeks. Tumor volumes were measured one week after the final treatment.[5]
Quantitative Data Summary:
| Treatment Group | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Statistical Significance (p-value vs. Vehicle) |
| Vehicle Control | ~1200 | - | - |
| CBL0137 Monotherapy | ~732 | 39% | Not Statistically Significant |
| Gemcitabine Monotherapy | ~960 | 20% | Not Statistically Significant |
| CBL0137 + Gemcitabine | ~264 | 78% | p = 0.0002 |
Data adapted from a study on PANC-1 orthotopic tumors.[5]
Combination with Cisplatin in Small Cell Lung Cancer (SCLC)
Experimental Model: Subcutaneous H82 (human SCLC cell line) xenografts in NSG mice.
Treatment Protocol:
-
Vehicle Control: Administered i.v. and i.p. weekly.
-
CBL0137 Monotherapy: 60 mg/kg administered i.v. weekly.
-
Cisplatin Monotherapy: 5 mg/kg administered i.p. weekly.
-
Combination Therapy: CBL0137 (60 mg/kg, i.v., weekly) and Cisplatin (5 mg/kg, i.p., weekly).
-
Treatment Duration: Mice were treated once tumors reached approximately 20 mm³. Tumor diameters were measured three times a week for 51 days.[6]
Quantitative Data Summary:
| Treatment Group | Mean Tumor Volume (mm³) at Day 51 | Tumor Growth Inhibition vs. Control |
| Vehicle Control | ~1800 | - |
| CBL0137 Monotherapy | ~1200 | ~33% |
| Cisplatin Monotherapy | ~1000 | ~44% |
| CBL0137 + Cisplatin | ~200 | ~89% |
Data estimated from graphical representations in the cited study.[6] The combination of CBL0137 and cisplatin demonstrated a significant synergistic effect in reducing tumor growth compared to either monotherapy.[6]
Experimental Protocols
General Xenograft Tumor Model Workflow
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of combination therapies in xenograft models.
Caption: A generalized workflow for preclinical evaluation of combination cancer therapies in xenograft mouse models.
Cell Viability Assay
-
Cell Seeding: Cancer cell lines (e.g., PANC-1, H82) are seeded in 96-well plates at a density of 1 x 10³ to 5 x 10³ cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of CBL0137, the chemotherapeutic agent (e.g., gemcitabine, cisplatin), or a combination of both. Control wells receive vehicle (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or CellTiter-Glo®, which measures metabolic activity or ATP content, respectively.
-
Data Analysis: The absorbance or luminescence is read using a plate reader, and the percentage of cell viability is calculated relative to the vehicle-treated control cells.
In Vivo Tumor Growth Studies
-
Animal Models: Immunocompromised mice (e.g., athymic nude, NSG) are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A suspension of cancer cells (e.g., 1 x 10⁶ cells) is mixed with Matrigel and injected either subcutaneously into the flank or orthotopically into the relevant organ (e.g., pancreas).
-
Tumor Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers two to three times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: Drugs are administered according to the specified doses, routes, and schedules. Body weight is monitored as an indicator of toxicity.
-
Study Endpoint: The study is terminated when tumors in the control group reach a maximum allowable size or after a predetermined treatment duration. Tumors are then excised and weighed.
Comparison with Alternative Therapies
The primary alternative to combination therapy with a FACT inhibitor is the standard-of-care chemotherapy regimen for the specific cancer type.
Pancreatic Cancer: The standard first-line treatment for advanced pancreatic cancer often involves gemcitabine, either as a monotherapy or in combination with other agents like nab-paclitaxel.[7] The preclinical data presented above for the PANC-1 model shows that gemcitabine monotherapy at the tested dose had a modest effect on tumor growth (20% inhibition), which was not statistically significant.[5] The combination with CBL0137, however, resulted in a significant and synergistic 78% tumor growth inhibition.[5]
Small Cell Lung Cancer: The standard of care for SCLC typically includes a platinum-based agent like cisplatin in combination with etoposide.[8] The preclinical study in the H82 xenograft model demonstrated that cisplatin monotherapy resulted in approximately 44% tumor growth inhibition.[6] The addition of CBL0137 significantly enhanced this effect, leading to an 89% reduction in tumor volume.[6]
Conclusion
The available preclinical evidence strongly suggests that the FACT inhibitor CBL0137, a close analog of this compound, can significantly enhance the anti-tumor efficacy of standard chemotherapeutic agents such as gemcitabine and cisplatin in models of pancreatic and small cell lung cancer, respectively. The mechanism of action, involving the dual modulation of NF-κB and p53 pathways, provides a strong rationale for this synergistic effect.[1][4] These findings support the further clinical investigation of FACT inhibitors in combination with chemotherapy as a promising therapeutic strategy for difficult-to-treat cancers. Further research is warranted to explore the efficacy of these combinations in a broader range of cancer types and to translate these promising preclinical results into clinical benefits for patients.
References
- 1. Facebook [cancer.gov]
- 2. Cisplatin‐controlled p53 gene therapy for human non‐small cell lung cancer xenografts in athymic nude mice via the CArG elements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone chaperone FACT Complex inhibitor CBL0137 interferes with DNA damage repair and enhances sensitivity of Medulloblastoma to chemotherapy and radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Distribution of Gemcitabine Is Nearly Homogenous in Two Orthotopic Murine Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The FACT inhibitor CBL0137 Synergizes with Cisplatin in Small-Cell Lung Cancer by Increasing NOTCH1 Expression and Targeting Tumor-Initiating Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CBL0100 and Other NF-κB Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the FACT inhibitor CBL0100 and other prominent NF-κB inhibitors. This analysis is supported by preclinical data, detailed experimental methodologies, and visualizations of key cellular pathways.
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. Its dysregulation is a hallmark of numerous diseases, particularly cancer, making the NF-κB signaling pathway a prime target for therapeutic intervention. A variety of small molecule inhibitors have been developed to target this pathway at different nodes. This guide focuses on a comparative analysis of this compound, a member of the curaxin family that indirectly inhibits NF-κB by targeting the Facilitates Chromatin Transcription (FACT) complex, with other well-established NF-κB inhibitors such as the IKK inhibitor BAY 11-7082 and the proteasome inhibitor Bortezomib.
Mechanism of Action: A Diverse Approach to NF-κB Inhibition
The inhibitors discussed herein employ distinct mechanisms to suppress NF-κB activity, offering different strategic advantages for therapeutic development.
This compound: An Indirect Inhibitor Targeting Chromatin Remodeling
This compound and its analogue, CBL0137, are carbazole-based compounds known as curaxins. They function by intercalating into DNA, which leads to the "trapping" of the FACT complex on chromatin.[1][2] This sequestration of FACT, a histone chaperone essential for transcription, replication, and DNA repair, indirectly leads to the inhibition of NF-κB-mediated transcription.[3][4] Additionally, curaxins have been shown to activate p53, a critical tumor suppressor.[1]
BAY 11-7082: Targeting the IκB Kinase (IKK) Complex
BAY 11-7082 is an irreversible inhibitor of the IκB kinase (IKK) complex, specifically targeting IKKβ.[5][6][7] The IKK complex is a central regulator of the canonical NF-κB pathway. By inhibiting IKKβ, BAY 11-7082 prevents the phosphorylation and subsequent degradation of IκBα, the primary inhibitor of NF-κB. This action keeps NF-κB sequestered in the cytoplasm, thereby blocking its translocation to the nucleus and the transcription of its target genes.[5][6][7]
Bortezomib: A Proteasome Inhibitor with Broad Effects
Bortezomib is a potent and reversible inhibitor of the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins.[8][9][10][11] In the context of NF-κB signaling, the proteasome is responsible for the degradation of phosphorylated IκBα. By inhibiting the proteasome, Bortezomib prevents IκBα degradation, leading to the accumulation of IκBα in the cytoplasm and the subsequent inhibition of NF-κB activation.[8][9][10][11] It is important to note that proteasome inhibition has pleiotropic effects on the cell, impacting numerous other signaling pathways.
Comparative Performance: In Vitro Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) values of CBL0137 (as a proxy for this compound), BAY 11-7082, Bortezomib, and the IKK inhibitor TPCA-1 across various cancer cell lines. It is crucial to note that these values are compiled from different studies and experimental conditions may vary.
Table 1: IC50 Values of NF-κB Pathway Inhibitors in Hematological Malignancies
| Cell Line | Cancer Type | CBL0137 (μM) | BAY 11-7082 (nM) | Bortezomib (nM) | TPCA-1 (nM) |
| KG-1 | Acute Myeloid Leukemia | 0.47[12] | - | - | - |
| NCI-H929 | Multiple Myeloma | 0.41[12] | - | <50 | - |
| WEHI-3 | Murine Myelomonocytic Leukemia | 0.46[12] | - | - | - |
| MM1.S | Multiple Myeloma | - | - | 22-32[13] | - |
Table 2: IC50 Values of NF-κB Pathway Inhibitors in Solid Tumors
| Cell Line | Cancer Type | CBL0137 (μM) | BAY 11-7082 (nM) | Bortezomib (nM) | TPCA-1 (nM) |
| MCF-7 | Breast Cancer | 1 (72h)[14] | - | 50 | - |
| MDA-MB-231 | Breast Cancer | 1 (72h)[14] | - | - | - |
| SKBR3 | Breast Cancer | 1 (72h)[14] | - | - | - |
| HGC27 | Gastric Cancer | - | 4.23 (72h)[3] | - | - |
| MKN45 | Gastric Cancer | - | 5.88 (72h)[3] | - | - |
| U87MG | Glioblastoma | 0.254[4] | - | - | - |
| A1207 | Glioblastoma | 0.254[4] | - | - | - |
| PC-3 | Prostate Cancer | - | - | 20 (48h)[1] | - |
| Ela-1 | Feline Injection Site Sarcoma | - | - | 17.46 (48h)[15] | - |
| Hamilton | Feline Injection Site Sarcoma | - | - | 19.48 (48h)[15] | - |
| Kaiser | Feline Injection Site Sarcoma | - | - | 21.38 (48h)[15] | - |
| HCC827 | Non-small Cell Lung Cancer | - | - | - | Inhibits proliferation[16] |
| H1975 | Non-small Cell Lung Cancer | - | - | - | Inhibits proliferation[16] |
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Canonical NF-κB signaling pathway activated by TNF-α.
Caption: Mechanisms of action for this compound, BAY 11-7082, and Bortezomib.
Caption: General experimental workflow for inhibitor comparison.
Detailed Experimental Protocols
For robust and reproducible results, the following standardized protocols are recommended.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
NF-κB inhibitors (this compound, BAY 11-7082, Bortezomib, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the inhibitors and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
96-well white, clear-bottom plates
-
Complete culture medium
-
NF-κB inhibitors
-
TNF-α (or other NF-κB activator)
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the inhibitors for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate NF-κB.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein concentration.
-
Calculate the percent inhibition of NF-κB transcriptional activity and determine the IC50 values.
Western Blot for IκBα Phosphorylation
This technique detects the levels of phosphorylated IκBα, a key indicator of canonical NF-κB pathway activation.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete culture medium
-
NF-κB inhibitors
-
TNF-α
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with inhibitors for 1-2 hours.
-
Stimulate cells with TNF-α for 15-30 minutes.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of p-IκBα to total IκBα and the loading control (β-actin).
Conclusion
The choice of an NF-κB inhibitor for research or therapeutic development depends on the specific context and desired outcome. This compound offers a unique, indirect mechanism of NF-κB inhibition by targeting the FACT complex, which may provide a different spectrum of activity and potentially overcome resistance mechanisms associated with direct NF-κB pathway inhibitors. In contrast, inhibitors like BAY 11-7082 and Bortezomib target more central nodes of the NF-κB pathway, the IKK complex and the proteasome, respectively. The comparative data presented in this guide, along with the detailed experimental protocols, provide a foundation for researchers to make informed decisions and design rigorous studies to further elucidate the therapeutic potential of these and other NF-κB inhibitors. The provided visualizations of the signaling pathways and experimental workflows serve as valuable tools for understanding and communicating these complex biological processes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Nuclear factor-κB inhibitor Bay11-7082 inhibits gastric cancer cell proliferation by inhibiting Gli1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FACT inhibitor CBL0137, administered in an optimized schedule, potentiates radiation therapy for glioblastoma by suppressing DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. BAY 11-7082 | IκB/IKK inhibitor | nuclear factor-κB inhibitor | NF-κB inhibitor | CAS 19542-67-7 | Buy BAY 117082 from Supplier InvivoChem [invivochem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Preclinical evaluation of the proteasome inhibitor bortezomib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical and clinical development of the proteasome inhibitor bortezomib in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Progress on the Application of Bortezomib and Bortezomib-Based Nanoformulations | MDPI [mdpi.com]
- 12. Targeting Features of Curaxin CBL0137 on Hematological Malignancies In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. avmajournals.avma.org [avmajournals.avma.org]
- 16. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal Procedures for CBL0100: An Essential Guide for Laboratory Professionals
Disclaimer: As of the compilation of this document, a specific Safety Data Sheet (SDS) for CBL0100 is not publicly available. The following procedures are based on general best practices for the disposal of hazardous laboratory chemicals and information available for related compounds. It is imperative for all personnel to consult their institution's Environmental Health and Safety (EHS) office for specific guidance and to obtain the manufacturer's SDS for this compound before handling or disposal. This guide is intended to provide essential safety and logistical information to researchers, scientists, and drug development professionals.
This compound is a carbazole-based compound that functions as a DNA intercalating agent and an inhibitor of the Facilitates Chromatin Transcription (FACT) complex.[1] Due to its mechanism of action and the general nature of such compounds, it should be handled and disposed of as a hazardous chemical waste.
General Principles of Chemical Waste Disposal
The primary goal of chemical waste disposal is to ensure the safety of laboratory personnel and to protect the environment.[2] All chemical waste must be managed in accordance with local, state, and federal regulations.[3] Key principles include proper segregation, labeling, and containment of waste.[4]
Quantitative Data Summary: General Chemical Waste Disposal
Since specific quantitative data for this compound disposal is unavailable, the following table summarizes the general procedural steps and key considerations for the disposal of hazardous laboratory chemicals.
| Parameter | Guideline | Rationale |
| Waste Segregation | Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. | To prevent dangerous chemical reactions and to ensure proper disposal pathways.[5] |
| Container Selection | Use a chemically compatible, leak-proof container with a secure screw-top cap.[2] | To prevent spills and exposure. Plastic containers are often preferred over glass to minimize the risk of breakage.[3] |
| Labeling | Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[3] | To ensure clear identification of the contents for safe handling and disposal. |
| Storage | Store the waste container in a designated, well-ventilated satellite accumulation area away from general laboratory traffic.[5] | To minimize the risk of accidental spills and exposure. |
| Disposal Method | Do not dispose of this compound down the drain or in regular trash.[3] Arrange for pickup by your institution's EHS or a licensed chemical waste disposal service. | To comply with environmental regulations and prevent contamination.[2] |
Experimental Protocols: Step-by-Step Disposal of this compound
The following protocol outlines the general steps for the safe disposal of this compound waste from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
2. Waste Collection:
-
Solid Waste: Collect solid this compound waste (e.g., contaminated gloves, weigh boats, paper towels) in a designated, clearly labeled, and sealed container.[6]
-
Liquid Waste: Collect liquid waste containing this compound in a dedicated, leak-proof container. Do not fill the container to more than 90% capacity to allow for expansion.[5]
3. Container Labeling and Storage:
-
Affix a hazardous waste label to the container.
-
Fill out the label completely with the chemical name, concentration, and date.[3]
-
Store the sealed container in a designated satellite accumulation area, ensuring it is segregated from incompatible materials.[5]
4. Arranging for Disposal:
-
Once the waste container is full or is no longer being added to, contact your institution's EHS office to schedule a waste pickup.
-
Provide them with all necessary information about the waste stream as per your institution's guidelines.
Mandatory Visualization: this compound Mechanism of Action
The following diagram illustrates the signaling pathway affected by this compound, specifically its role in the inhibition of the FACT complex, which is crucial for chromatin transcription.[7][8]
References
- 1. oaepublish.com [oaepublish.com]
- 2. danielshealth.com [danielshealth.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. safety.caltech.edu [safety.caltech.edu]
- 7. Curaxin this compound Blocks HIV-1 Replication and Reactivation through Inhibition of Viral Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curaxin this compound Blocks HIV-1 Replication and Reactivation through Inhibition of Viral Transcriptional Elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling CBL0100
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of CBL0100, a potent small molecule inhibitor of the Facilitates Chromatin Transcription (FACT) complex. Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, it is imperative to treat this compound as potentially hazardous and to adhere to stringent laboratory safety protocols. This guide is intended to supplement, not replace, institutional safety guidelines and professional laboratory experience.
Personal Protective Equipment (PPE)
When handling this compound in either solid or solution form, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes or aerosols of this compound solutions. |
| Hand Protection | Nitrile or other chemically resistant gloves. Double-gloving is recommended. | Prevents skin contact. Given the lack of specific permeation data, frequent changes of gloves are advised, especially if contamination is suspected. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is recommended when handling the solid compound to avoid inhalation of fine particles. Work in a certified chemical fume hood is required when preparing solutions or performing any procedure that may generate aerosols. | Minimizes the risk of inhaling this compound, which is noted to have higher toxicity than related compounds. |
Operational Plan: Handling and Storage
Adherence to proper handling and storage procedures is critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Procedures:
-
Preparation: All work with this compound, especially the handling of the solid form and the preparation of stock solutions, must be conducted in a certified chemical fume hood.
-
Weighing: When weighing the solid compound, use an analytical balance within the fume hood. Utilize appropriate tools (e.g., spatulas) and handle with care to avoid generating dust.
-
Solution Preparation: Prepare solutions by slowly adding the solvent to the solid this compound to avoid splashing. Ensure the container is appropriately sealed before mixing.
-
Spill Management: In case of a spill, immediately alert laboratory personnel and follow institutional procedures for chemical spills. Use appropriate absorbent materials and decontaminate the area thoroughly. All materials used for spill cleanup must be disposed of as hazardous waste.
Storage Conditions:
Proper storage is essential to maintain the stability and efficacy of this compound.
| Parameter | Condition | Notes |
| Temperature | Store at -20°C for long-term storage. | Ensures stability of the compound over extended periods. |
| Light | Protect from light. | As a carbazole-derived compound, it may be light-sensitive. |
| Atmosphere | Store in a tightly sealed container. | Prevents degradation from moisture and atmospheric components. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.
Waste Segregation and Collection:
-
Solid Waste: Contaminated consumables such as gloves, pipette tips, and tubes should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused this compound solutions and contaminated solvents must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for chemical waste.
Decontamination:
For non-disposable equipment, a thorough decontamination procedure is necessary. While specific decontamination data for this compound is unavailable, a general procedure for decontaminating equipment exposed to potentially hazardous small molecules should be followed. This may involve washing with a suitable organic solvent known to dissolve this compound, followed by a detergent wash and rinsing. All cleaning materials must be disposed of as hazardous waste.
Experimental Protocol: In Vitro FACT Inhibition Assay (Chromatin Immunoprecipitation - qPCR)
This protocol outlines a key experiment to determine the effect of this compound on the occupancy of the FACT complex subunit, SUPT16H, at a specific genomic locus using Chromatin Immunoprecipitation followed by quantitative PCR (ChIP-qPCR).
Materials:
-
Cells of interest (e.g., a relevant cancer cell line)
-
This compound
-
Cell culture medium and supplements
-
Formaldehyde (37%)
-
Glycine
-
Lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
-
Sonicator
-
Antibody against SUPT16H
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
qPCR primers for the target genomic region and a control region
-
qPCR master mix and instrument
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
Cross-linking: Add formaldehyde to a final concentration of 1% to the cell culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quenching: Add glycine to a final concentration of 125 mM and incubate for 5 minutes to quench the cross-linking reaction.
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse the cells using lysis buffer containing protease inhibitors.
-
Chromatin Shearing: Sonicate the cell lysate to shear the chromatin into fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin by incubating with Protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with either the anti-SUPT16H antibody or the isotype control IgG.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin complexes from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat the samples with RNase A and Proteinase K, and then purify the DNA using a DNA purification kit.
-
qPCR Analysis: Perform qPCR using primers specific for the target genomic region and a negative control region. Analyze the data to determine the relative enrichment of SUPT16H at the target locus in this compound-treated versus control cells.
Visualizations
This compound Mechanism of Action: Inhibition of FACT-Mediated Transcription
Caption: Mechanism of this compound-induced transcriptional inhibition via FACT complex trapping.
Experimental Workflow: ChIP-qPCR for FACT Occupancy
Caption: Step-by-step workflow for Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
